N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-13-6-5-11-9(12)8-3-2-4-10-7-8;/h8,10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAWALVZPWGHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a substituted piperidine derivative of interest to researchers and professionals in drug development. The piperidine scaffold is a crucial component in a vast array of pharmaceuticals, and understanding the synthesis and detailed characterization of its derivatives is paramount for the advancement of medicinal chemistry.[1][2] This document outlines a robust synthetic protocol, explains the rationale behind the chosen methodology, and details the analytical techniques required for structural confirmation and purity assessment.
Introduction: The Significance of Substituted Piperidines
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Modifications at the 3-position of the piperidine ring, particularly with carboxamide functionalities, have been shown to be critical for biological activity in various contexts, including as inhibitors of human platelet aggregation.[4] The introduction of an N-(2-methoxyethyl) group can further modulate the compound's physicochemical properties, such as solubility and metabolic stability, which are key considerations in the development of new therapeutic agents.[5]
This guide will focus on a common and effective method for the synthesis of the target compound: an amide coupling reaction between a suitable piperidine-3-carboxylic acid precursor and 2-methoxyethylamine, followed by salt formation.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process: the amide coupling of a protected piperidine-3-carboxylic acid with 2-methoxyethylamine, followed by deprotection and hydrochloride salt formation. The use of a protecting group on the piperidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and ensure selective amide bond formation at the C3-carboxyl group.
Synthetic Scheme
Figure 1: General synthetic scheme for this compound.
Rationale for Experimental Choices
The selection of reagents and reaction conditions is critical for a successful synthesis. Here, we delve into the reasoning behind the chosen protocol:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This ensures that the piperidine nitrogen does not interfere with the amide coupling reaction.
-
Amide Coupling Reagents: The combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and highly effective method for amide bond formation.[6] EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt acts as a catalyst and suppresses side reactions, such as racemization if a chiral center is present. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize any acids formed during the reaction, driving the reaction to completion.[7]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar and aprotic, effectively dissolving the reactants and facilitating the reaction.
-
Deprotection and Salt Formation: The Boc group is readily cleaved using a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane. This one-pot deprotection and salt formation step is efficient and typically results in the precipitation of the desired hydrochloride salt in high purity.
Experimental Protocol
Step 1: Synthesis of N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-methoxyethylamine (1.1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).
-
Continue stirring the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide.
Step 2: Synthesis of this compound
-
Dissolve the purified N-Boc-N-(2-methoxyethyl)piperidine-3-carboxamide from Step 1 in a minimal amount of anhydrous dioxane.
-
To this solution, add a 4 M solution of HCl in dioxane (excess, typically 5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
A precipitate will form during the reaction. Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
Figure 2: Workflow for the characterization of the synthesized compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the methoxyethyl side chain protons (OCH₃, NCH₂, OCH₂), and the amide NH proton. The chemical shifts and coupling patterns will be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the methoxyethyl group. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the free base [M+H]⁺. |
| Infrared (FT-IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and the C-O stretch of the ether. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Table 1: Summary of expected analytical data for this compound.
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ to confirm the molecular weight of the free base.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a standard solution of the compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers and drug development professionals can confidently synthesize and verify this important piperidine derivative. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is a prerequisite for any further biological evaluation or application in medicinal chemistry.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]
-
Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. ResearchGate. Available at: [Link]
-
Synthesis and in Vitro Binding Studies of Substituted Piperidine Naphthamides. Part I: Influence of the Substitution on the Basic Nitrogen and the Position of the Amide on the Affinity for D2L, D4.2, and 5-HT2A Receptors. PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem - NIH. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available at: [Link]
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- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
A Technical Guide to the Physicochemical Characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Introduction
In the landscape of modern drug discovery, piperidine derivatives represent a cornerstone scaffold, valued for their versatile biological activities and favorable pharmacokinetic profiles. The specific compound, N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (CAS No. 1220019-28-2), emerges from a rich history of piperidine chemistry aimed at modulating physicochemical and biological properties through targeted substitutions.[1] The introduction of an N-(2-methoxyethyl) group and a 3-carboxamide moiety onto the piperidine ring is a deliberate strategy to influence parameters such as solubility, metabolic stability, and receptor binding interactions.[1]
The selection of the hydrochloride salt form is a critical final step in the synthesis, designed to enhance the compound's stability, crystallinity, and aqueous solubility, which are paramount for both research handling and potential pharmaceutical development.[1] This guide provides a comprehensive framework for the experimental determination and interpretation of the key physicochemical properties of this molecule. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of data to explain the causality behind experimental choices and the implications of the results in a preclinical development context.
Section 1: Molecular Identity and Structural Attributes
A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis. The key identifiers and structural features of the target compound are summarized below.
Core Identification Data
The fundamental properties of this compound are presented in Table 1. This data serves as the primary reference for sample identification and stoichiometric calculations.
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 1220019-28-2 | [2] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [2] |
| Molecular Weight | 222.71 g/mol | [2] |
| Chemical Structure | ![]() |
Table 1: Core Identification Data
Rationale of Structural Features
The molecular architecture dictates the compound's behavior.
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Piperidine Ring: This saturated heterocycle provides a rigid, three-dimensional framework. The tertiary amine within the ring is the primary basic center, which is protonated in the hydrochloride salt form. Its pKa is a critical determinant of ionization at physiological pH.
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3-Carboxamide Group: This functional group is a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions and influencing solubility and melting point. Its position on the ring affects the molecule's overall stereochemistry and interaction with biological targets.
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N-(2-methoxyethyl) Substituent: This side chain enhances polarity and introduces an ether linkage, which can act as a hydrogen bond acceptor. This modification is often employed to improve aqueous solubility and modulate lipophilicity compared to simpler N-alkyl groups.[1]
-
Hydrochloride Salt: Formation of the HCl salt significantly increases aqueous solubility and improves the material's handling properties by promoting a stable, crystalline solid form.
Section 2: Experimental Determination of Physicochemical Properties
The following sections detail the rationale and methodologies for characterizing the essential physicochemical properties. These protocols are designed as self-validating systems, providing the robust data required for decision-making in a research and development setting.
Appearance and Organoleptic Properties
Causality and Importance: The physical appearance (color, form) is the most immediate indicator of material identity and purity. A consistent, homogenous appearance is expected for a pure substance.
Step-by-Step Protocol:
-
Place approximately 10 mg of the sample on a clean, white watch glass.
-
Observe the sample under good lighting against a white and a black background.
-
Record the physical form (e.g., crystalline powder, amorphous solid, oil).
-
Record the color of the material.
-
Carefully note the odor, if any, by wafting vapors towards the nose. Do not directly inhale.
Melting Point by Differential Scanning Calorimetry (DSC)
Causality and Importance: The melting point is a crucial indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure, crystalline compound. Broad melting ranges can indicate the presence of impurities or an amorphous state. DSC provides a quantitative measure of this transition.
Step-by-Step Protocol:
-
Calibrate the DSC instrument using a certified indium standard.
-
Accurately weigh 2-5 mg of this compound into a Tzero aluminum pan.
-
Crimp the pan with a lid. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min). A common temperature range would be from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of melting and the peak of the endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility (pH-Dependent)
Causality and Importance: As an ionizable compound (due to the piperidine nitrogen), its aqueous solubility is expected to be highly dependent on pH. Characterizing solubility at physiological pH values (e.g., gastric fluid ~pH 1.2, intestinal fluid/blood ~pH 7.4) is essential for predicting oral absorption and bioavailability. The hydrochloride salt form ensures high solubility at low pH.
Step-by-Step Protocol (Shake-Flask Method):
-
Prepare buffer solutions at desired pH values (e.g., pH 2.0, 7.4, and 9.0).
-
Add an excess amount of this compound to a known volume of each buffer in separate glass vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.
-
Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand until the excess solid has settled.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the solubility in mg/mL or µg/mL.
Caption: Equilibrium Solubility Determination Workflow.
pKa Determination by Potentiometric Titration
Causality and Importance: The pKa value is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. For this molecule, the relevant pKa will be that of the protonated piperidine nitrogen. This value governs the extent of ionization across the gastrointestinal tract and in the bloodstream, directly impacting absorption, distribution, and receptor interaction.
Step-by-Step Protocol:
-
Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent system if necessary.
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4 and 7).
-
Begin titrating the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software can be used to calculate the pKa from the first derivative of the curve.
Section 3: Data Summary and Application in Drug Development
The data obtained from the aforementioned experiments provide a holistic physicochemical profile of this compound.
| Physicochemical Property | Experimental Method | Importance in Drug Development |
| Appearance | Visual Inspection | Purity, Identity, Quality Control |
| Melting Point | DSC | Purity, Solid Form Identification, Stability |
| Aqueous Solubility | Shake-Flask | Formulation design, Bioavailability prediction |
| pKa | Potentiometric Titration | Prediction of in-vivo ionization, ADME properties |
| LogP / LogD | Shake-Flask / HPLC | Membrane permeability, Blood-brain barrier penetration |
| Hygroscopicity | GVS | Handling, Storage, Formulation Stability |
Table 2: Summary of Physicochemical Characterization and Relevance
A candidate molecule with a sharp melting point, high aqueous solubility at physiological pH, and a pKa that ensures significant ionization in the bloodstream is generally favorable. This profile suggests that this compound is well-suited for further investigation, with its properties being conducive to oral formulation and systemic absorption.
Conclusion
The systematic physicochemical characterization of this compound is a non-negotiable step in its evaluation as a potential therapeutic agent or research tool. By employing robust, validated methods such as Differential Scanning Calorimetry, pH-dependent solubility analysis, and potentiometric titration, researchers can build a comprehensive data package. This information is not merely descriptive; it is predictive, allowing for informed decisions regarding formulation strategies, potential in-vivo behavior, and the overall developability of the compound. The insights gained from this characterization are fundamental to advancing the molecule from the laboratory bench to preclinical and, potentially, clinical studies.
References
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An In-Depth Technical Guide to the Potential Mechanisms of Action of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride is a heterocyclic compound featuring the piperidine-3-carboxamide scaffold, a structure of significant interest in medicinal chemistry. While the definitive mechanism of action for this specific molecule remains to be elucidated in peer-reviewed literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound based on a thorough review of the known biological activities of structurally related piperidine-3-carboxamide derivatives. We will explore plausible molecular targets and signaling pathways, and propose a rigorous experimental strategy for the definitive determination of its pharmacological profile. This document is intended to serve as a foundational resource for researchers investigating this and similar compounds, enabling informed hypothesis generation and experimental design.
Introduction: Unveiling a Molecule of Interest
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a wide array of biological targets. The piperidine-3-carboxamide core, in particular, has emerged as a versatile template for the development of potent and selective modulators of various enzymes and receptors.
This compound, with its characteristic piperidine ring, a carboxamide linker, and an N-(2-methoxyethyl) substituent, represents an intriguing yet under-characterized molecule. The hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for a range of experimental applications. Given the absence of direct studies on this compound, this guide will dissect its structure to infer potential biological activities and propose a pathway for their experimental validation.
The Piperidine-3-Carboxamide Scaffold: A Privileged Structure with Diverse Biological Roles
The versatility of the piperidine-3-carboxamide scaffold is evidenced by the diverse biological activities of its derivatives. Analysis of the scientific literature reveals several key areas where this structural motif has been successfully employed.
Induction of Cellular Senescence in Melanoma
Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[1] One study, through high-throughput screening, discovered a lead compound that prompted further exploration of the structure-activity relationship. This work culminated in the identification of a novel derivative with significant antiproliferative activity in vitro.[1] The S-configuration of the piperidine ring was found to be crucial for enhanced activity.[1]
The proposed mechanism involves the modulation of complex signal transduction pathways that lead to a cessation of cell division. While the precise molecular target was not definitively identified in the cited study, the findings point towards a potential role in cell cycle regulation or stress response pathways.
Inhibition of Cathepsin K in Osteoporosis
A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a critical role in bone resorption.[2][3] Potent inhibitors from this class have demonstrated anti-bone resorption effects comparable to clinical candidates.[2][3] Molecular docking studies suggest that these compounds interact with key active-site residues of cathepsin K through hydrogen bonds and hydrophobic interactions.[2][3]
The general mechanism for these inhibitors involves the occupation of the active site of cathepsin K, preventing its catalytic activity and thereby reducing the degradation of bone matrix proteins.
Anaplastic Lymphoma Kinase (ALK) Inhibition in Cancer
Piperidine carboxamide derivatives have also been investigated as inhibitors of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase that is a validated therapeutic target in certain types of cancer. Computational studies, including 3D-QSAR modeling, have been employed to understand the structure-activity relationship and design novel ALK inhibitors based on this scaffold. The anti-tumor activity of these compounds has been demonstrated in cell-based models.
The mechanism of action for these derivatives is the inhibition of the kinase activity of ALK, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival in ALK-driven cancers.
Antagonism of Transient Receptor Potential Vanilloid-1 (TRPV1)
The piperidine carboxamide scaffold has been developed to yield potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a non-selective cation channel involved in pain sensation.[4] Structure-activity relationship studies have identified the key pharmacophoric elements necessary for potent and selective TRPV1 antagonism.[4]
These antagonists likely act by competitively binding to the TRPV1 channel, preventing its activation by endogenous ligands such as capsaicin, heat, or protons, thereby blocking the transmission of pain signals.
Table 1: Summary of Biological Activities of Piperidine-3-Carboxamide Derivatives
| Biological Activity | Molecular Target | Therapeutic Area | Reference |
| Induction of Cellular Senescence | Undetermined | Melanoma | [1] |
| Inhibition of Bone Resorption | Cathepsin K | Osteoporosis | [2][3] |
| Anti-tumor Activity | Anaplastic Lymphoma Kinase (ALK) | Cancer | |
| Pain Relief | Transient Receptor Potential Vanilloid-1 (TRPV1) | Pain | [4] |
The N-(2-methoxyethyl) Substituent: Modulating Physicochemical and Pharmacological Properties
The N-(2-methoxyethyl) group is a common substituent in medicinal chemistry, valued for its ability to influence a molecule's properties.[5] Its ether and amine functionalities can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. The methoxyethyl group can also improve a compound's solubility and metabolic stability. In the context of this compound, this substituent could play a crucial role in orienting the molecule within a binding pocket and fine-tuning its affinity and selectivity for a specific target.
Proposed (Hypothetical) Mechanisms of Action for this compound
Based on the known activities of the piperidine-3-carboxamide scaffold, we can propose several plausible, yet hypothetical, mechanisms of action for this compound.
Hypothesis 1: Kinase Inhibition
The piperidine-3-carboxamide core could serve as a scaffold to position the N-(2-methoxyethyl) group into the active site of a kinase, potentially forming hydrogen bonds with the hinge region. The rest of the molecule would occupy adjacent hydrophobic pockets. A proposed signaling pathway for this hypothetical mechanism is depicted below.
Caption: Hypothetical kinase inhibition pathway.
Hypothesis 2: Protease Inhibition
Alternatively, the compound could act as a protease inhibitor, with the carboxamide group potentially interacting with the catalytic residues of the active site, for instance, in a cysteine protease like cathepsin K. The N-(2-methoxyethyl) substituent could then occupy a substrate-binding sub-pocket.
A Rigorous Strategy for Experimental Validation
To move from hypothesis to definitive mechanism, a systematic experimental approach is required. The following workflow outlines a comprehensive strategy to elucidate the mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action elucidation.
Phase 1: Broad Spectrum Screening
The initial step involves broad screening to identify potential biological activities. This should include:
-
Phenotypic Screening: Assessing the effect of the compound on the viability of a diverse panel of human cancer cell lines.
-
Target-Based Screening: Profiling the compound against large panels of recombinant enzymes and receptors, such as kinases, proteases, and G-protein coupled receptors (GPCRs).
Phase 2: Hit Validation and Preliminary Structure-Activity Relationship (SAR)
Any "hits" from the initial screening phase should be validated through:
-
Dose-Response Studies: Determining the potency (e.g., IC50 or EC50) of the compound in relevant assays.
-
Direct Binding Assays: Confirming direct interaction with the putative target using techniques like radioligand binding assays.
Phase 3: Target Identification and Validation
If the initial screening is phenotypic, target deconvolution is necessary. This can be achieved through:
-
Affinity Chromatography: Immobilizing the compound on a solid support to pull down its binding partners from cell lysates.
-
Genetic Approaches: Using techniques like siRNA or CRISPR to knock down potential targets and observe if the compound's effect is diminished.
Phase 4: Detailed Mechanistic Studies
Once a primary target is validated, in-depth mechanistic studies are required:
-
Cell-Based Signaling Assays: Using techniques like Western blotting to determine the effect of the compound on downstream signaling pathways.
-
Biophysical Characterization: Employing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics.
Phase 5: In Vivo Efficacy
The final step is to assess the compound's efficacy in a relevant animal model of disease, based on the validated in vitro mechanism of action.
Conclusion
This compound is a compound with a scaffold known to interact with a variety of important biological targets. While its specific mechanism of action is currently unknown, this guide has outlined several plausible hypotheses based on the activities of structurally related molecules. The proposed experimental workflow provides a clear and rigorous path for researchers to elucidate the pharmacological profile of this compound. Such studies will be crucial in determining its potential as a chemical probe or a starting point for the development of novel therapeutics. The scientific community is encouraged to undertake these investigations to unlock the full potential of this and similar under-characterized molecules.
References
- Park, H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters.
- Li, Y., et al. (2021).
- Di V M, et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry.
- Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K.
- Ningbo Innopharmchem Co., Ltd. (2026). N-(2-Methoxyethyl)
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An In-Depth Technical Guide to the In Vitro Evaluation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
This guide provides a comprehensive framework for the in vitro characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. As a novel derivative of the versatile piperidine-3-carboxamide scaffold, this compound holds potential for a range of therapeutic applications. The piperidine moiety is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional framework for precise target interaction.[1] The activity of piperidine-3-carboxamide derivatives is highly dependent on the nature of the substituents, with various analogs demonstrating efficacy as anti-osteoporosis agents, anticancer therapeutics, and antimalarials.[2][3][4]
This document outlines a strategic, multi-tiered approach to elucidate the in vitro activity of this compound. We will delve into the rationale behind target selection, provide detailed experimental protocols for primary and secondary assays, and discuss the interpretation of potential outcomes.
Part 1: Strategic Target Selection and Initial Screening
Given the diverse biological activities of piperidine-3-carboxamide derivatives, a logical first step is to screen this compound against a panel of targets representative of previously identified activities for this scaffold. This approach allows for a broad initial assessment of the compound's potential therapeutic value.
Rationale for Target Selection
The initial target selection is based on the established activities of structurally related piperidine-3-carboxamide compounds:
-
Cathepsin K: Several piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[2][5] Inhibition of cathepsin K is a promising strategy for the treatment of osteoporosis.
-
Cancer Cell Proliferation and Senescence: N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in melanoma cells, highlighting their potential as anticancer agents.[3][6]
-
Proteasome: The proteasome is a validated target in both oncology and infectious diseases. Notably, piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome, suggesting a potential application in malaria treatment.[4]
-
Calpains: Piperidine carboxamide derivatives have also been developed as calpain inhibitors, with potential applications in neurodegenerative disorders and other conditions characterized by calcium-dependent proteolysis.[7]
Proposed Initial Screening Workflow
The following diagram illustrates a proposed workflow for the initial in vitro screening of this compound.
Caption: Initial in vitro screening workflow for this compound.
Part 2: Detailed Methodologies for In Vitro Assays
This section provides detailed, step-by-step protocols for the proposed primary in vitro assays. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
Cathepsin K Inhibition Assay
This assay will determine the compound's ability to inhibit the enzymatic activity of human cathepsin K.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound in assay buffer.
-
Reconstitute recombinant human cathepsin K enzyme and the fluorogenic substrate (e.g., Z-LR-AMC) in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well microplate.
-
Add the cathepsin K enzyme to each well and incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Cancer Cell Proliferation Assay
This assay will assess the compound's effect on the proliferation of a representative cancer cell line (e.g., human melanoma A375 cells).[3]
Protocol:
-
Cell Culture:
-
Culture A375 cells in appropriate media and conditions.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value, representing the concentration at which cell proliferation is inhibited by 50%.
-
Proteasome Inhibition Assay
This assay will evaluate the compound's ability to inhibit the chymotrypsin-like activity of the proteasome.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the test compound.
-
Use a commercially available proteasome activity assay kit containing a purified proteasome and a fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
-
Assay Procedure:
-
Add the test compound dilutions to a 96-well plate.
-
Add the purified proteasome and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Part 3: Data Presentation and Interpretation
Clear and concise data presentation is crucial for interpreting the results of the in vitro assays.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the initial screening.
| Target | Assay Type | Endpoint | This compound | Positive Control |
| Cathepsin K | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Known Inhibitor IC50 |
| A375 Cells | Cell Proliferation | IC50 (µM) | Experimental Value | Doxorubicin IC50 |
| Proteasome | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Bortezomib IC50 |
| Calpain | Enzymatic Inhibition | IC50 (µM) | Experimental Value | Calpain Inhibitor III IC50 |
Interpreting the Results and Next Steps
The initial screening data will guide the subsequent stages of in vitro characterization.
-
Potent and Selective Activity: If the compound exhibits potent activity against a single target with a significant window of selectivity over the other targets, further investigation into its mechanism of action is warranted. This would involve secondary assays to confirm the mode of inhibition (e.g., competitive, non-competitive) and to assess its effects in more complex cellular models.
-
Multi-Target Activity: If the compound shows activity against multiple targets, further profiling will be necessary to determine if this is due to off-target effects or a desirable polypharmacological profile.
-
Lack of Activity: If the compound is inactive against all tested targets, this suggests that the N-(2-methoxyethyl) substitution may not be favorable for these particular activities. In this case, further synthetic modifications to the piperidine-3-carboxamide scaffold could be explored.
The following diagram illustrates the decision-making process following the initial screening.
Caption: Decision-making workflow based on initial in vitro screening results.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Institutes of Health. [Link][2]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health. [Link][3]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link][5]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. [Link][6]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. National Institutes of Health. [Link][4]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link][7]
-
Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link][1]
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- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Foreword: A Molecule-Centric Approach to Pre-formulation
In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's fundamental physicochemical properties is the bedrock upon which successful formulation and, ultimately, clinical efficacy are built. This guide focuses on N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a molecule featuring a piperidine core, a carboxamide linker, and a methoxyethyl substituent. Each functional group contributes to its unique chemical personality, influencing its behavior in solution and its resilience over time.
This document eschews a generic template, instead adopting a structure that logically flows from foundational properties to complex stability assessments. We will delve into the causality behind experimental design, providing not just protocols, but the scientific rationale that underpins them. For researchers, scientists, and drug development professionals, this guide aims to be a practical and authoritative resource for characterizing this, and structurally similar, molecules.
Part 1: Foundational Physicochemical Profile
Before any solubility or stability experiments are conducted, a baseline characterization of the molecule is essential. This data provides the context for interpreting all subsequent results.
The structure consists of a saturated heterocyclic piperidine ring, which imparts a basic character due to the tertiary amine. This amine is protonated to form the hydrochloride salt, a common strategy to enhance aqueous solubility. The molecule also contains an amide group, which is susceptible to hydrolysis under pH stress, and a chemically robust ether linkage.
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value (Predicted/Illustrative) | Significance in Drug Development |
|---|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₂ | Defines the elemental composition and molar mass. |
| Molecular Weight | 222.71 g/mol | Crucial for all concentration-based calculations. |
| pKa (Piperidine N) | ~9.0 - 10.5 | Governs the ionization state and pH-dependent solubility. As a salt, it will be fully ionized at physiological pH. |
| logP (Free Base) | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Appearance | White to off-white crystalline solid | A key parameter monitored during stability studies for physical changes. |
Part 2: Comprehensive Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability.[1] For a hydrochloride salt, the key question is not just if it dissolves, but how its solubility behaves across the physiological pH range and in various solvent systems relevant to formulation. We must distinguish between two key types of solubility: kinetic and thermodynamic.[2]
Kinetic vs. Thermodynamic Solubility: A Strategic Distinction
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates from a supersaturated solution and is a high-throughput method used in early discovery to quickly flag problematic compounds.[2]
-
Thermodynamic Solubility is the true equilibrium solubility, measured by suspending an excess of the solid compound in a solvent until equilibrium is reached.[3] This is the "gold standard" for pre-formulation, as it represents the maximum concentration achievable under stable conditions.[4]
Caption: Workflow distinguishing kinetic and thermodynamic solubility assessments.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method remains the definitive technique for determining thermodynamic solubility.[4][5]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions.
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation is often preferred over filtration to avoid potential compound adsorption to the filter material.[3]
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Confirmation: The solid residue should be analyzed (e.g., by XRPD) to ensure that the compound has not converted to a different solid form (polymorph or free base) during the experiment.
Expected Solubility Profile
Given its structure as a hydrochloride salt of a basic amine, this compound is expected to exhibit pH-dependent solubility.
-
In Acidic to Neutral pH (pH 1-7.4): The compound will be fully protonated and exist as the highly soluble salt form. High aqueous solubility is anticipated.
-
In Basic pH (pH > 8): As the pH approaches the pKa of the piperidine nitrogen, the equilibrium will shift towards the neutral, free base form. The free base is expected to be significantly less soluble than the salt, potentially leading to precipitation.
Table 2: Illustrative Thermodynamic Solubility Data
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Expected Behavior |
|---|---|---|---|
| pH 1.2 Buffer (SGF) | 37 | > 100 | Very Soluble |
| pH 6.8 Buffer (SIF) | 37 | > 100 | Very Soluble |
| Water | 25 | > 150 | Very Soluble |
| pH 9.0 Buffer | 25 | ~5 | Decreased solubility due to free base formation. |
| Methanol | 25 | > 200 | Soluble in polar protic solvents. |
| DMSO | 25 | > 200 | Soluble in polar aprotic solvents. |
| Dichloromethane | 25 | < 1 | Poorly soluble in non-polar organic solvents. |
Part 3: Chemical Stability and Degradation Pathway Analysis
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[6][7] The process begins with forced degradation studies to understand the molecule's intrinsic vulnerabilities.
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a cornerstone of formulation development.[8][9] They are designed to accelerate degradation to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[10][11] The goal is typically to achieve 10-20% degradation of the parent molecule.[8]
Caption: Workflow for a forced degradation study.
Experimental Protocols for Forced Degradation:
-
Acid Hydrolysis:
-
Conditions: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Causality & Expected Pathway: The amide bond is the most likely site for acid-catalyzed hydrolysis. This would cleave the molecule into piperidine-3-carboxylic acid and 2-methoxyethylamine. The ether and piperidine ring are expected to be stable under these conditions.
-
-
Base Hydrolysis:
-
Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.
-
Causality & Expected Pathway: Base-catalyzed hydrolysis of the amide is also a primary degradation pathway, yielding the same degradation products as acid hydrolysis.[12] This reaction is often faster than acid hydrolysis for amides.
-
-
Oxidative Degradation:
-
Conditions: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Causality & Expected Pathway: The tertiary amine of the piperidine ring is an electron-rich center susceptible to oxidation.[12] The most probable degradation product is the corresponding N-oxide. The methoxyethyl group is generally resistant to mild oxidation.
-
-
Thermal Degradation:
-
Conditions: Expose the solid compound to dry heat (e.g., 105°C) and heat with humidity (e.g., 80°C / 75% RH).
-
Causality: This tests the intrinsic thermal stability of the solid form. Significant degradation is not expected unless the melting point is low.
-
-
Photostability:
-
Conditions: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[13][14]
-
Causality: This tests for light-induced degradation. While the molecule lacks major chromophores, direct photolysis or photo-oxidation can still occur.
-
Caption: Potential degradation pathways for the target molecule.
Formal (ICH) Stability Studies
Following forced degradation, formal stability studies are performed on at least three primary batches to establish a re-test period.[7][13]
Objective: To monitor the quality of the drug substance over time under defined storage conditions.
Methodology:
-
Packaging: Store the compound in a container closure system that simulates the proposed packaging for distribution.[15][16]
-
Storage: Place the samples in stability chambers set to the conditions outlined in ICH guidelines.
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[7]
-
Analysis: Test the samples using a validated, stability-indicating analytical method for key attributes.
Table 3: Standard ICH Stability Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (for submission) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: ICH Q1A(R2) Guidelines[6][7]
Table 4: Typical Stability-Indicating Test Parameters
| Test | Acceptance Criteria (Illustrative) | Rationale |
|---|---|---|
| Appearance | White to off-white crystalline solid | Monitors for physical changes (color, texture). |
| Assay | 98.0% - 102.0% | Quantifies the amount of active drug substance remaining. |
| Degradation Products | Individual Unspecified: ≤ 0.10%Total: ≤ 0.5% | Monitors the formation of impurities over time. |
| Water Content | ≤ 0.5% | Monitors for moisture uptake, which can accelerate degradation. |
Conclusion: Synthesizing Data into a Cohesive Profile
The comprehensive characterization of this compound reveals a molecule with properties amenable to pharmaceutical development. As a hydrochloride salt, it is predicted to have high aqueous solubility in acidic and neutral conditions, a critical advantage for oral dosage form development.
Its stability profile is governed by two primary liabilities identified through forced degradation: the potential for amide hydrolysis under pH extremes and oxidation at the piperidine nitrogen. These insights are not failures but critical information. They authoritatively guide formulation efforts towards a stable pH range (likely pH 4-7), inform the selection of excipients (avoiding strong oxidizing agents), and dictate appropriate packaging to protect against moisture and, if necessary, light. By systematically applying the principles and protocols outlined in this guide, researchers can confidently build a robust data package, ensuring the quality, safety, and efficacy of the final drug product.
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]
-
Glomme, A., & Bergström, C. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). Available at: [Link]
-
ICH GUIDELINES FOR STABILITY. K.K. Wagh College of Pharmacy. Available at: [Link]
-
Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Taylor & Francis. Available at: [Link]
-
ICH guideline for stability testing. SlideShare. (2015). Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (n.d.). Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (n.d.). Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (2004). Available at: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022). Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). (2006). Available at: [Link]
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- 8. biopharminternational.com [biopharminternational.com]
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- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. snscourseware.org [snscourseware.org]
- 14. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
This guide provides a comprehensive technical overview of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a robust synthetic pathway, and its potential applications, contextualized by the broader pharmacological importance of the piperidine-3-carboxamide scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule and its derivatives.
Chemical Identity and Physicochemical Properties
While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major public databases, we can definitively characterize the molecule based on its structure. For context, the closely related regioisomer, N-(2-methoxyethyl)piperidine-4-carboxamide hydrochloride, is registered under CAS number 1220037-89-7.[1] The isomeric precursor, N-(2-hydroxyethyl)piperidine-3-carboxamide, has the CAS number 496057-54-6.[2]
The identity and core properties of the target compound are detailed below.
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₉ClN₂O₂ | Elemental Composition |
| Molecular Weight | 222.71 g/mol | Calculation |
| Canonical SMILES | COCCNCC(=O)C1CCCNC1.Cl | Structure |
| Appearance | Predicted: White to off-white crystalline solid | Inferred from Analogues |
| Solubility | Predicted: Soluble in water, methanol, ethanol | Inferred from Structure |
The piperidine ring is a foundational scaffold in medicinal chemistry, valued for its metabolic stability and its ability to improve pharmacokinetic properties.[3] The presence of the carboxamide at the 3-position and the N-substituted methoxyethyl group are critical features. The 3-carboxamide moiety provides a key hydrogen-bond acceptor, while the piperidine nitrogen acts as a positively ionizable group, crucial for interactions with biological targets.[4] The methoxyethyl side chain can influence solubility and provide additional points of interaction within a protein's binding pocket.
Synthesis and Purification Workflow
The synthesis of this compound is logically achieved through a two-step process: amide coupling followed by salt formation. This pathway is reliable and scalable for laboratory research.
Synthetic Pathway Overview
The core of the synthesis is the formation of an amide bond between a protected piperidine-3-carboxylic acid and 2-methoxyethylamine. A common and efficient method for this transformation is carbodiimide-mediated coupling. The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt, which typically exhibits improved stability and handling characteristics.
Sources
- 1. 1220037-89-7|N-(2-Methoxyethyl)piperidine-4-carboxamide hydrochloride|BLD Pharm [bldpharm.com]
- 2. N-(2-Hydroxyethyl)piperidine-3-carboxamide | CymitQuimica [cymitquimica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-methoxyethyl)piperidine-3-carboxamide Hydrochloride: Structural Analogs and Derivatives
Abstract: The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing this chemical class, analyze the structure-activity relationships (SAR) that govern their biological effects, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold
The piperidine ring is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. When functionalized with a carboxamide group at the 3-position, the resulting piperidine-3-carboxamide core offers a rich platform for chemical diversification and the development of novel therapeutics.
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-osteoporosis, and antimalarial properties.[2][3] The specific substitution at the piperidine nitrogen and the carboxamide nitrogen plays a crucial role in determining the pharmacological profile of these compounds. This guide focuses on the N-(2-methoxyethyl) substitution as a key feature, exploring how this and other modifications influence the compound's properties and biological activity.
Synthetic Strategies: Accessing the N-(2-methoxyethyl)piperidine-3-carboxamide Core and its Analogs
The synthesis of this compound and its derivatives typically follows a convergent approach, centered around the formation of the amide bond. The key steps involve the synthesis of the N-substituted piperidine-3-carboxylic acid precursor, followed by its coupling with a suitable amine.
Synthesis of the Precursor: 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
The synthesis of the N-substituted carboxylic acid is a critical first step. A common route begins with the commercially available piperidine-3-carboxylic acid (nipecotic acid).
Protocol 1: Synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
-
Step 1: N-Alkylation of Piperidine-3-carboxylic acid.
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (2.5 eq).
-
Add 1-bromo-2-methoxyethane (1.2 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Step 2: Hydrochloride Salt Formation.
-
Dissolve the purified 1-(2-methoxyethyl)piperidine-3-carboxylic acid in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or bubble hydrogen chloride gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(2-methoxyethyl)piperidine-3-carboxylic acid hydrochloride as a solid.
-
Amide Coupling Reactions
The formation of the carboxamide is typically achieved through a peptide coupling reaction, which involves the activation of the carboxylic acid.
Protocol 2: General Procedure for Amide Coupling
-
To a solution of 1-(2-methoxyethyl)piperidine-3-carboxylic acid hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or DMF, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive such as 1-hydroxybenzotriazole (HOBt, 1.2 eq).[4]
-
Add a tertiary amine base, for instance, triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(2-methoxyethyl)piperidine-3-carboxamide derivative.
Synthesis of Structural Analogs and Derivatives
The versatility of the piperidine-3-carboxamide scaffold allows for extensive structural modifications to explore the SAR.
-
Modification of the Carboxamide Nitrogen (R¹): A wide variety of primary and secondary amines can be used in the amide coupling step to introduce different substituents at the R¹ position.
-
Modification of the Piperidine Nitrogen (R²): The N-alkylation step can be performed with various alkylating agents to introduce different groups at the R² position.
-
Modification of the Piperidine Ring: Introduction of substituents on the piperidine ring can be achieved by starting with appropriately substituted piperidine-3-carboxylic acids.
Physicochemical Properties and Characterization
The physicochemical properties of N-(2-methoxyethyl)piperidine-3-carboxamide derivatives are critical for their drug-like characteristics, including solubility, permeability, and metabolic stability.
Table 1: Predicted Physicochemical Properties of N-(2-methoxyethyl)piperidine-3-carboxamide
| Property | Predicted Value | Method |
| Molecular Weight | 200.27 g/mol | - |
| logP | 0.85 | SwissADME |
| Aqueous Solubility | Soluble | SwissADME |
| pKa (most basic) | 8.5 (piperidine N) | ChemAxon |
| Polar Surface Area | 52.6 Ų | SwissADME |
Note: These are in silico predictions and require experimental validation.[5]
Characterization Techniques
The structural elucidation and purity assessment of synthesized compounds are performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the stereochemistry.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl and N-H bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compounds.
Biological Activities and Structure-Activity Relationship (SAR)
The N-(2-methoxyethyl)piperidine-3-carboxamide scaffold and its analogs have been investigated for a range of biological activities. The SAR studies reveal key structural features that govern their potency and selectivity.
Anticancer Activity
Certain piperidine carboxamide derivatives have shown potential as ALK inhibitors for the treatment of non-small cell lung cancer.
-
SAR Insights:
-
Substitutions on the aromatic ring attached to the carboxamide nitrogen are crucial for potent ALK inhibition.
-
The piperidine ring acts as a key scaffold, and its conformation influences binding to the ALK active site.
-
The N-substituent on the piperidine ring can be varied to modulate pharmacokinetic properties.
-
Protocol 3: In Vitro ALK Kinase Assay
-
Prepare a solution of recombinant human ALK enzyme in a kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the enzyme and test compounds to the wells of a microplate and incubate briefly.
-
Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay.[7]
-
Calculate the IC₅₀ values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in human melanoma cells.[2][8]
-
SAR Insights:
-
The piperidine-3-carboxamide moiety is essential for activity. The regioisomeric piperidine-4-carboxamide is inactive.[2]
-
The stereochemistry at the 3-position is critical, with the (S)-enantiomer often being significantly more potent.[9]
-
The nature of the aryl group on the carboxamide nitrogen and the substituent on the piperidine nitrogen can be modified to optimize potency.
-
Protocol 4: Cellular Senescence Assay
-
Culture human melanoma cells (e.g., A375) in a suitable medium.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Fix the cells and stain for senescence-associated β-galactosidase (SA-β-gal) activity at pH 6.0.[10]
-
Quantify the percentage of SA-β-gal-positive (blue-stained) cells under a microscope.
-
Assess cell proliferation using a suitable method, such as the MTT assay, to determine the antiproliferative IC₅₀.
Anti-osteoporosis Activity: Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have emerged as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[3]
-
SAR Insights:
-
The piperidine-3-carboxamide core serves as a P2-P3 scaffold, interacting with the active site of cathepsin K.
-
Substituents on the piperidine nitrogen can be designed to occupy the S3 pocket of the enzyme, enhancing potency.
-
The group attached to the carboxamide nitrogen interacts with the S1' and S2' pockets.
-
Protocol 5: Fluorometric Cathepsin K Inhibition Assay
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5).[3]
-
Add recombinant human cathepsin K to the wells of a black microplate containing the reaction buffer.
-
Add serial dilutions of the test compounds and incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-FR-AMC).
-
Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the substrate).
-
Calculate the initial reaction velocities and determine the IC₅₀ values for each compound.
Conclusion and Future Directions
The N-(2-methoxyethyl)piperidine-3-carboxamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make it an attractive starting point for drug discovery campaigns targeting a range of diseases. The insights into the SAR of this compound class provide a roadmap for the rational design of more potent and selective molecules.
Future research in this area should focus on:
-
Elucidation of specific mechanisms of action: For many of the observed biological activities, the precise molecular targets and signaling pathways are yet to be fully characterized.
-
Optimization of pharmacokinetic properties: Systematic modification of the scaffold can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles.
-
Exploration of novel therapeutic areas: The diverse biological activities of this scaffold suggest that it may have potential in other disease areas not yet explored.
By combining rational design, efficient synthesis, and robust biological evaluation, the full therapeutic potential of N-(2-methoxyethyl)piperidine-3-carboxamide derivatives can be realized.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (URL: [Link])
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (URL: [Link])
-
Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])
-
Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. (URL: [Link])
-
Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (URL: [Link])
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In Vitro Cellular Senescence Assay. (URL: [Link])
-
Immune cell senescence drives responsiveness to immunotherapy in melanoma. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (URL: [Link])
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (URL: [Link])
-
Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. (URL: [Link])
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])
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ALK inhibition experimental setup. (A) Three different neuroblastoma.... (URL: [Link])
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (URL: [Link])
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Detection of Cellular Senescence in Human Primary Melanocytes and Malignant Melanoma Cells In Vitro. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. (URL: [Link])
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In vitro senescence and senolytic functional assays. (URL: [Link])
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (URL: [Link])
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (URL: [Link])
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How to Test for ALK-Resistant Mutations in NSCLC. (URL: [Link])
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (URL: [Link])
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A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (URL: [Link])
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Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. (URL: [Link])
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N-(2-Methoxyethyl)piperidine-3-carboxamide 250mg. (URL: [Link])
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Methodological & Application
Application Note: Cellular Characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a Novel PARP Inhibitor Candidate
Abstract This guide provides a comprehensive framework for the initial cellular characterization of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a novel compound featuring a piperidine-3-carboxamide scaffold. Compounds with this structural motif have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical regulators of the DNA damage response (DDR).[1][2][3] This document outlines detailed protocols for assessing the compound's biological activity, focusing on its hypothesized role as a PARP inhibitor. The described assays include evaluating general cytotoxicity, confirming target engagement by measuring cellular PARylation, and assessing the downstream functional consequences on DNA repair pathways.
Introduction to this compound
This compound is a research chemical belonging to a class of piperidine derivatives.[4] The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals due to its favorable metabolic and pharmacokinetic properties.[5] Specifically, the piperidine-carboxamide core is a key pharmacophore in several potent PARP inhibitors.[1][2]
PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs).[6][7] They recognize and bind to sites of DNA damage, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[8] This PARylation event serves as a scaffold to recruit other DNA repair factors.[9] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs is synthetically lethal, making PARP inhibitors a highly effective targeted therapy.[2][10]
Given its structure, we hypothesize that this compound (herein designated PEC-HCl ) functions as a PARP inhibitor. The following protocols are designed to systematically test this hypothesis in a cell-based setting.
Hypothesized Mechanism of Action: PARP Inhibition
PEC-HCl is predicted to function by competing with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP enzymes.[6] This competitive inhibition prevents the synthesis of PAR chains at sites of DNA damage. The primary consequences of this action are twofold:
-
Enzymatic Inhibition: Prevents the recruitment of the DNA repair machinery needed to resolve SSBs.
-
PARP Trapping: More potent PARP inhibitors can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[11]
This mechanism ultimately leads to an increase in genomic instability and cell death, particularly in cells deficient in homologous recombination repair.[10]
Figure 1: Hypothesized mechanism of PEC-HCl as a PARP inhibitor.
Preparation and Handling of PEC-HCl
3.1 Reconstitution
-
Solvent Selection: Based on typical piperidine hydrochloride salts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
-
Procedure: To make a 10 mM stock solution, calculate the required volume of DMSO based on the molecular weight of PEC-HCl (C₉H₁₉ClN₂O₂).
-
Solubilization: Warm the vial to room temperature before opening. Add the calculated volume of DMSO. Vortex thoroughly and gently warm (if necessary) at 37°C to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
3.2 Dilution for Cell Culture For cell-based assays, dilute the DMSO stock solution in complete cell culture medium to the final desired concentrations immediately before use. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Core Protocols for Cellular Characterization
Protocol 1: Cell Viability and Cytotoxicity Assay
This initial assay determines the concentration range over which PEC-HCl affects cell viability, allowing for the calculation of an IC50 (half-maximal inhibitory concentration).[12] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo®) are highly sensitive and recommended.[13]
Materials:
-
Selected cancer cell lines (e.g., BRCA2-deficient CAPAN-1 and BRCA-proficient MCF-7 for comparison).
-
PEC-HCl stock solution (10 mM in DMSO).
-
Complete culture medium (e.g., RPMI or DMEM with 10% FBS).
-
White, clear-bottom 96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 90 µL of medium) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration series of PEC-HCl in complete medium. A typical starting range is from 200 µM down to 0.1 µM in a 1:3 serial dilution. Include a "vehicle control" containing only the highest concentration of DMSO used.
-
Treatment: Add 10 µL of the 10x compound dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis. .
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control wells to 100% viability and wells with no cells (media + reagent only) to 0% viability.
-
Plot the normalized viability (%) against the log of PEC-HCl concentration.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
| Parameter | BRCA-deficient (e.g., CAPAN-1) | BRCA-proficient (e.g., MCF-7) |
| Seeding Density | 5,000 - 8,000 cells/well | 3,000 - 5,000 cells/well |
| PEC-HCl Conc. Range | 0.01 µM - 10 µM | 0.1 µM - 100 µM |
| Expected IC50 | Significantly lower (nanomolar to low micromolar range) | Significantly higher |
| Incubation Time | 72 - 120 hours | 72 - 120 hours |
| Table 1: Illustrative parameters for designing a cell viability assay to test for synthetic lethality. |
Protocol 2: Target Engagement via Western Blot for PARylation
This assay directly measures the inhibition of PARP activity in cells.[14] Cells are first treated with a DNA damaging agent to stimulate PARP activity, followed by treatment with PEC-HCl. A reduction in the PAR signal indicates successful target engagement by the inhibitor.[15][16]
Figure 2: Experimental workflow for PARylation Western Blot.
Procedure:
-
Cell Culture: Seed cells (e.g., HeLa) in 6-well plates to reach ~80-90% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat cells with various concentrations of PEC-HCl (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 1-2 hours.
-
Damage Induction: Induce DNA damage by adding H₂O₂ to a final concentration of 10 mM for 10 minutes at 37°C. Include an undamaged control lane.
-
Lysis: Immediately place plates on ice and wash twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and sonicate briefly.
-
Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on a 4-15% gradient SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PAR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-Actin) to ensure equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Interpretation: A strong smear or ladder of high molecular weight bands in the H₂O₂-only lane indicates robust PARylation. A dose-dependent reduction of this signal in the PEC-HCl treated lanes confirms PARP inhibition.
Protocol 3: Functional Assay - DNA Damage Foci (γH2AX) by Immunofluorescence
This assay measures a key downstream consequence of PARP inhibition: the accumulation of DSBs.[17] The histone variant H2AX is phosphorylated (to become γH2AX) at sites of DSBs, forming discrete nuclear foci that can be visualized and quantified by immunofluorescence microscopy.[18][19]
Materials:
-
Cells grown on sterile glass coverslips in 12-well plates.
-
PEC-HCl and a positive control (e.g., Olaparib).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.3% Triton X-100 in PBS for permeabilization.
-
5% Bovine Serum Albumin (BSA) in PBS for blocking.
-
Primary antibody: Rabbit anti-γH2AX (Ser139).
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG.
-
DAPI-containing mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat with PEC-HCl (at a concentration around its IC50) or vehicle for 24 hours.
-
Fixation: Wash cells with PBS. Fix with 4% PFA for 20 minutes at room temperature.[20]
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 for 15 minutes at room temperature.[18]
-
Blocking: Wash three times with PBS. Block with 5% BSA for 1 hour at room temperature.[20]
-
Antibody Staining:
-
Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium with DAPI to counterstain the nuclei.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using automated software like ImageJ/Fiji.[21] An increase in the number of foci per cell in PEC-HCl treated samples compared to the vehicle control indicates an accumulation of DNA DSBs.
-
References
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Deng, L., Wang, D., & Wu, L. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 15. Available from: [Link]
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Curtin, N. J. (2005). The Role of PARP in DNA Repair and its Therapeutic Exploitation. ScienceDirect. Available from: [Link]
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Ray Chaudhuri, A., & Nussenzweig, A. (2017). The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. Nature Reviews Molecular Cell Biology, 18(10), 610-621. Available from: [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]
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Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. Available from: [Link]
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Langelier, M. F., et al. (2018). Multiple functions of PARP1 in the repair of DNA double strand breaks. Frontiers in Molecular Biosciences, 5, 59. Available from: [Link]
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Ivashkevich, A., et al. (2012). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. Available from: [Link]
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Deng, L., Wang, D., & Wu, L. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Semantic Scholar. Available from: [Link]
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Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571. Available from: [Link]
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ResearchGate. (2025). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. Available from: [Link]
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available from: [Link]
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Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 15(1), 101371. Available from: [Link]
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 1-14. Available from: [Link]
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Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), 1461. Available from: [Link]
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ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. Available from: [Link]
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Sisto, A., et al. (2023). Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules, 28(15), 5854. Available from: [Link]
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Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
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Wang, Y., et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Chemical Biology & Drug Design, 101(6), 1369-1383. Available from: [Link]
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ResearchGate. (n.d.). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and... ResearchGate. Available from: [Link]
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ResearchGate. (2025). Design, synthesis, and evaluation of 1H‐benzo[d]imidazole‐4‐carboxamide PARP‐1 inhibitors using different saturated nitrogen‐contained heterocycle as linker group. ResearchGate. Available from: [Link]
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"N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride for in vivo animal studies"
An Application Guide for the In Vivo Evaluation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Abstract
This document provides a comprehensive framework for designing and executing initial in vivo animal studies for the novel compound, this compound. As this is a compound with limited published data, this guide emphasizes the foundational principles of preclinical study design, drawing upon established methodologies for structurally related piperidine carboxamide derivatives.[1][2][3][4] The protocols herein are intended as a robust starting template, adaptable to specific research questions, from initial pharmacokinetic profiling to preliminary efficacy assessment in relevant disease models. We will detail critical considerations, including vehicle formulation, selection of an appropriate animal model, administration routes, and key endpoint analyses, ensuring a scientifically rigorous and ethically sound approach to preclinical evaluation.[5][6]
Introduction: The Scientific Rationale for In Vivo Assessment
The piperidine scaffold is a highly privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs, particularly those targeting the central nervous system (CNS).[7] Piperidine-containing compounds often exhibit favorable pharmacokinetic properties, including metabolic stability and the ability to cross the blood-brain barrier.[7] this compound, as a member of this class, warrants in vivo investigation to characterize its absorption, distribution, metabolism, and excretion (ADME) profile and to explore its potential therapeutic effects.
The primary objectives for the initial in vivo evaluation of a novel compound like this are:
-
To establish a pharmacokinetic (PK) profile: Understanding the compound's exposure (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) in a living system is fundamental. This data is critical for designing effective dosing regimens for subsequent efficacy studies.[8][9]
-
To assess safety and tolerability: Determining a maximum tolerated dose (MTD) and observing for any overt signs of toxicity are crucial early steps.
-
To demonstrate target engagement and pharmacodynamic (PD) effects: Linking drug exposure to a measurable biological response in the animal model provides the first proof-of-concept for its mechanism of action.
Given the prevalence of piperidine derivatives in neurology, this guide will use a hypothetical application in a rodent model of a neurological disorder as its primary example.[10][11][12] Such models are essential for understanding disease mechanisms and for the preclinical testing of potential therapies.[11][13]
Pre-formulation and Vehicle Selection: The Foundation of a Reliable Study
The success of any in vivo study hinges on the accurate and reproducible administration of the test compound. As a hydrochloride salt, N-(2-methoxyethyl)piperidine-3-carboxamide is anticipated to have some degree of aqueous solubility. However, this must be empirically determined.
Causality Behind Vehicle Choice: The choice of vehicle is dictated by the compound's solubility and the intended route of administration. An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, confounding the study results. For oral administration, aqueous vehicles are preferred to mimic human drug intake.[14] For intravenous routes, the formulation must be a clear, sterile solution to prevent embolism.
Protocol 2.1: Solubility Assessment and Vehicle Selection
-
Objective: To determine a suitable vehicle that can solubilize the compound at the required concentrations for dosing.
-
Materials: this compound, USP-grade Saline (0.9% NaCl), 5% DMSO in Saline, 10% Tween® 80 in sterile water, pH meter, vortex mixer, sonicator.
-
Procedure:
-
Attempt to dissolve the compound in standard saline at the highest desired concentration (e.g., 10 mg/mL). Vortex vigorously for 2 minutes.
-
If not fully dissolved, observe the suspension. If it is a fine, homogenous suspension, it may be suitable for oral gavage.
-
If a clear solution is required (e.g., for IV administration), proceed to co-solvents.
-
Prepare a vehicle of 5% DMSO in saline. Attempt to dissolve the compound. DMSO is a powerful solvent but can have its own biological effects at higher concentrations.
-
As an alternative, prepare a surfactant-based vehicle such as 0.5-10% Tween® 80 in sterile water. These are commonly used to create stable solutions or suspensions for oral dosing.[1]
-
Once a lead vehicle is identified, perform a stability check. Prepare the highest concentration and leave it at room temperature for at least 4 hours, observing for any precipitation.
-
Self-Validation: The final chosen vehicle must be administered to a small cohort of "vehicle-only" control animals in the main study to ensure it does not produce any confounding biological effects on its own.
-
Animal Model and Administration Route
3.1. Selection of a Relevant Animal Model
The choice of animal model is entirely dependent on the research hypothesis. For CNS applications, researchers use a variety of models designed to mimic facets of human neurological disorders, including their genetic basis, neuropathology, and clinical symptoms.[10]
Table 1: Example Animal Models for Neurological Research
| Disease Area | Common Rodent Model | Key Features |
| Parkinson's Disease | 6-OHDA or MPTP-lesioned rats/mice | Induces dopaminergic neurodegeneration, recapitulating motor deficits.[15] |
| Alzheimer's Disease | APP/PS1 or 3xTg-AD transgenic mice | Models amyloid-β accumulation and tau hyperphosphorylation, leading to cognitive deficits.[15] |
| Epilepsy | Kainate or Pentylenetetrazole (PTZ) models | Provokes hyperexcitability and seizures, allowing for the study of anticonvulsant effects.[15] |
| Depression/Anxiety | Chronic Unpredictable Stress (CUS) | Induces behavioral changes analogous to depressive symptoms, such as anhedonia.[13] |
3.2. Route of Administration
The route of administration significantly impacts the pharmacokinetic profile of a drug.[16][17][18] The choice should align with the study's goals and the intended clinical application.
Table 2: Common Routes of Administration in Rodent Studies
| Route | Abbreviation | Speed of Onset | Typical Use Case | Key Consideration |
| Oral Gavage | PO | Slow | Mimics human oral drug intake for assessing oral bioavailability.[14][16] | Requires skill to avoid injury; subject to first-pass metabolism.[16] |
| Intravenous | IV | Immediate | Bypasses absorption for direct systemic exposure; establishes 100% bioavailability.[19] | Requires technical skill (tail vein); bolus injection volume is limited.[19] |
| Intraperitoneal | IP | Rapid | Faster absorption than SC or PO; suitable for compounds that are irritating when given SC.[16] | Risk of injecting into an organ; not a common route in humans.[14][16] |
| Subcutaneous | SC | Slow | For sustained release or drugs that are poorly absorbed orally.[16][19] | Can cause local tissue irritation; absorption can be variable.[14] |
For initial studies, conducting parallel PO and IV arms is highly recommended to determine the compound's absolute oral bioavailability.
In Vivo Study Design & Workflow
A robust preclinical study must be carefully designed to minimize bias and generate reproducible data.[5][6] This involves defining clear hypotheses, appropriate experimental groups, and predefined endpoints.[5][20]
4.1. Experimental Design
-
Groups: A typical initial PK study might include:
-
Group 1: Vehicle (e.g., 0.5% HPMC), PO
-
Group 2: Compound (e.g., 10 mg/kg), PO
-
Group 3: Vehicle, IV
-
Group 4: Compound (e.g., 2 mg/kg), IV
-
-
Animals: Use a sufficient number of animals per group (n=3-5) to allow for statistical power while adhering to the 3Rs principle (Replacement, Reduction, Refinement).
-
Blinding: The technician administering the compound and the scientist analyzing the data should be blinded to the treatment groups to prevent unconscious bias.
-
Randomization: Animals should be randomly assigned to treatment groups.
4.2. Experimental Workflow Diagram
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Application Notes and Protocols for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the handling, dosing, and administration of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (CAS No. 1220019-28-2). Due to the limited availability of specific data for this compound, this guide synthesizes information from structurally related piperidine carboxamide derivatives to offer best-practice recommendations. All protocols should be considered as a starting point and require validation by the end-user for their specific experimental context.
Introduction to Piperidine Carboxamides
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Piperidine-containing compounds are valued for their favorable physicochemical properties, including chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics.[1] The carboxamide functional group further allows for diverse chemical modifications to fine-tune biological activity and pharmacokinetic profiles.
This compound belongs to this broad class of compounds. Research on related piperidine carboxamides has revealed their potential as potent and selective inhibitors of various biological targets. For instance, certain derivatives have been identified as species-selective proteasome inhibitors with antimalarial activity, while others have been investigated as ALK inhibitors for cancer therapy or as inducers of senescence in melanoma cells.[2][3][4] The hydrochloride salt form is often utilized to enhance aqueous solubility, stability, and bioavailability.[5]
Chemical and Physical Properties
A summary of the known and inferred properties of this compound is presented below.
| Property | Value / Information | Source |
| CAS Number | 1220019-28-2 | [6] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | [7] |
| Molecular Weight | 222.71 g/mol | [7] |
| Appearance | White to off-white solid (inferred) | N/A |
| Solubility | Aqueous: The hydrochloride salt is expected to enhance water solubility. For a similar compound, 1-(2-methoxyethyl)piperidine-3-carboxylic acid hydrochloride, solubility is estimated at 50-200 mg/mL.[5] Organic Solvents: Expected to have moderate to good solubility in DMSO, methanol, and ethanol.[5] | [5] |
| Stability | The hydrochloride salt form generally offers improved stability.[5] Store protected from moisture. Stock solutions should be prepared fresh; for short-term storage, aliquoting and freezing (-20°C or -80°C) is recommended. Assess stability for your specific experimental conditions. | [5] |
Safety, Handling, and Storage
3.1. Hazard Identification
-
Acute Toxicity: May be harmful if swallowed.[8] Safety data for piperidine hydrochloride indicates it is toxic if swallowed.[6][9]
-
Skin Corrosion/Irritation: Piperidine derivatives can be corrosive and cause severe skin burns and eye damage.[8]
-
Respiratory Irritation: Avoid inhalation of dust or aerosols.[7]
All handling of this compound should be performed in a chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
3.2. Storage
Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
In Vitro Experimentation Protocols
The following protocols are generalized based on studies of related piperidine carboxamides and should be optimized for the specific cell lines and assays being used.
4.1. Preparation of Stock Solutions
The choice of solvent is critical for ensuring the compound remains in solution throughout the experiment. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds for in vitro use.[1]
Protocol: 10 mM Stock Solution in DMSO
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.23 mg.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, thaw the aliquot at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
4.2. Example Workflow: In Vitro Antiproliferative Assay
This workflow outlines a general procedure for assessing the effect of the compound on the proliferation of a cancer cell line.
Caption: General workflow for an in vitro antiproliferative assay.
Protocol Details:
-
Cell Plating: Seed cells into 96-well microplates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to attach and resume growth for 18-24 hours.
-
Compound Dilution: Prepare a series of dilutions of the test compound in complete culture medium from the 10 mM DMSO stock. For example, create a 2X working solution for each final concentration desired.
-
Cell Treatment: Remove the existing medium from the cells and add the compound-containing medium. Include wells with medium only (no cells), cells with medium and vehicle (DMSO), and cells with a positive control cytotoxic agent.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the compound's expected mechanism of action (e.g., 72 hours).
-
Viability Assessment: Quantify cell viability using a suitable assay (e.g., resazurin, MTS, CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Experimentation Protocols
The following section provides a conceptual framework for designing in vivo studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
5.1. Vehicle Selection and Formulation
The choice of vehicle is crucial for ensuring the compound's solubility and stability for administration. For oral (PO) administration of piperidine carboxamide analogs, formulations have been developed using common excipients.
Example Vehicle Formulation (for oral gavage): A common vehicle for oral dosing in preclinical studies is a suspension in a solution such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water. Depending on solubility, co-solvents like Tween® 80 (e.g., 0.1-1%) may be added.
Protocol: Preparation of an Oral Suspension (Example)
-
Vehicle Preparation: Prepare the vehicle (e.g., 0.5% methylcellulose in sterile water) in advance.
-
Weighing: Weigh the required amount of this compound.
-
Suspension: Create a uniform paste by adding a small amount of the vehicle to the compound. Gradually add the remaining vehicle while continuously mixing (e.g., with a mortar and pestle or by vortexing) to achieve a homogenous suspension at the desired concentration (e.g., 5 mg/mL).
-
Administration: Administer the suspension immediately via oral gavage to the test animals (e.g., mice). The dosing volume is typically based on body weight (e.g., 10 mL/kg). Ensure the suspension is well-mixed before drawing each dose.
5.2. Administration Routes and Considerations
The choice of administration route depends on the experimental objective and the compound's pharmacokinetic properties. Common routes for systemic administration in rodents include:
-
Oral (PO): Convenient and clinically relevant. Requires the compound to have sufficient oral bioavailability.
-
Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher bioavailability than oral administration.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution.
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
A general workflow for an in vivo efficacy study is depicted below.
Caption: Conceptual workflow for an in vivo efficacy study in a mouse model.
Conclusion
This compound is a research compound belonging to the medicinally significant class of piperidine carboxamides. While specific experimental data for this molecule is scarce, the protocols and information provided here, based on structurally related compounds, offer a robust starting point for its investigation. Researchers are strongly encouraged to perform small-scale pilot studies to validate solubility, stability, and optimal dosing concentrations for their specific experimental systems. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
References
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Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - Piperidine hydrochloride (alternative). Available at: [Link]
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Lee, J. H. et al. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bryan, M. C. et al. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. Available at: [Link]
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Baig, S. Y. et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]
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PubChem. N-(2-phenylmethoxyethyl)piperidine-3-carboxamide. Available at: [Link]
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PubChem. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Available at: [Link]
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ResearchGate. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
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National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
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Penta chemicals. Piperidine - SAFETY DATA SHEET. Available at: [Link]
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Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available at: [Link]
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PubChem. Piperidine, 1-(2-chloroethyl)-, hydrochloride. Available at: [Link]
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Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]
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"analytical methods for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride quantification"
An In-Depth Guide to the Analytical Quantification of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Introduction: The Analytical Imperative for Novel Piperidine Derivatives
This compound is a member of the piperidine derivative class, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous pharmacologically active compounds.[1][2] The accurate and precise quantification of this active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing. It ensures the safety, efficacy, and quality of the final drug product by verifying dosage, monitoring stability, and controlling impurity levels.
This application note provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3]
Part 1: Primary Analytical Method: Stability-Indicating RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for the analysis of pharmaceutical compounds like this compound. Its high resolving power, sensitivity, and adaptability make it ideal for separating the API from process impurities and degradation products.
Principle of Separation
The method leverages the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18).[4] this compound, being a moderately polar molecule, will have a sufficient affinity for the stationary phase to allow for effective separation from more polar or less polar contaminants. The inclusion of an acid modifier in the mobile phase is critical; it ensures the piperidine nitrogen remains consistently protonated, suppressing silanol interactions and resulting in sharp, symmetrical peak shapes.[5]
Experimental Protocol: HPLC-UV Quantification
This protocol details an isocratic HPLC method coupled with Ultraviolet (UV) detection. The carboxamide functional group is expected to provide a chromophore for UV detection.[1]
Instrumentation and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard (RS) of this compound.
-
HPLC-grade acetonitrile (ACN) and methanol.
-
Reagent-grade trifluoroacetic acid (TFA) or formic acid.
-
Purified water (18.2 MΩ·cm).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides robust retention for a wide range of medium-polarity analytes.[1] |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) (35:65, v/v) | A simple isocratic mixture provides reproducibility. TFA acts as an ion-pairing agent and pH modifier for improved peak shape.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Detection | UV at 210 nm | Carboxamide and piperidine moieties often show absorbance at lower UV wavelengths. A PDA detector is recommended during development to confirm peak purity. |
| Injection Vol. | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent prevents peak distortion and ensures sample compatibility. |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (e.g., 2-12 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.[6] For example, to make a 10 µg/mL solution, transfer 0.25 mL of the stock solution into a 25 mL flask and dilute to volume.[6]
-
Sample Solution (e.g., 10 µg/mL): Accurately weigh an amount of the API sample equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST):
Before sample analysis, inject the 10 µg/mL standard solution five times. The system is deemed ready for use if it meets the following criteria based on ICH guidelines.[3][6]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Quantification:
-
Inject the blank (diluent), followed by the calibration standards and sample solutions.
-
Construct a calibration curve by plotting the mean peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions using the regression equation.
HPLC Analysis Workflow Diagram
Caption: General workflow for HPLC-UV quantification.
Part 2: Analytical Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R2) guideline.[3]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone for establishing the stability-indicating nature of the method.[8][9]
Protocol for Forced Degradation:
The goal is to achieve 5-20% degradation of the API.[10]
-
Acid Hydrolysis: Reflux a sample solution with 0.1 M HCl at 60°C for 30-60 minutes.[9]
-
Base Hydrolysis: Reflux a sample solution with 0.1 M NaOH at 60°C for 30-60 minutes.[9]
-
Oxidative Degradation: Treat a sample solution with 3% H₂O₂ at room temperature for several hours.[8][11]
-
Thermal Degradation: Expose the solid API to heat (e.g., 80°C) for 24-48 hours.[8]
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analysis of Stressed Samples: Analyze each stressed sample using the HPLC method with a PDA detector.
-
Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 1.5) and maintains peak purity, as determined by the PDA peak purity analysis.
Forced Degradation Logic Diagram
Caption: Logic flow for establishing method specificity.
Validation Parameters: Protocols and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze a minimum of 5 concentrations across the proposed range (e.g., 50-150% of the target concentration).[12] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a placebo matrix with the API at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 determinations at 100% of the test concentration or 9 determinations across the range (3 concentrations, 3 replicates each).[12]Intermediate Precision: Repeat the study on a different day with a different analyst or instrument. | %RSD should be ≤ 2.0%. |
| Range | Confirmed by the linearity, accuracy, and precision data.[12] | The range over which the method is demonstrated to be reliable. |
| LOQ/LOD | Determine based on signal-to-noise ratio (S/N). | S/N of ~10 for LOQ and ~3 for LOD. Precision at LOQ should be acceptable (%RSD ≤ 10%). |
| Robustness | Make small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C). | System suitability parameters must be met. Peak areas should not significantly change (%RSD ≤ 2.0%). |
Part 3: Alternative and Complementary Analytical Techniques
While HPLC-UV is the primary workhorse, other techniques can be valuable for specific applications.
Gas Chromatography (GC)
GC can be a powerful tool for analyzing volatile or semi-volatile impurities that may not be amenable to HPLC.[13] For a compound like this compound, direct analysis is challenging due to its salt form and low volatility.
-
Causality: The high temperatures of the GC inlet can cause decomposition. To overcome this, the free base of the compound could be extracted and analyzed, or derivatization could be employed to create a more volatile and thermally stable analogue.[14][15]
-
Protocol Outline:
-
Sample Preparation: Liquid-liquid extraction of the free base from an alkalinized aqueous solution into an organic solvent.
-
Column: A polar capillary column (e.g., DB-WAX or DB-17) would be appropriate.
-
Detector: A Nitrogen-Phosphorus Detector (NPD) would provide high sensitivity and selectivity for this nitrogen-containing compound.[14] A Flame Ionization Detector (FID) is a universal alternative.
-
Validation: The method would require full validation as per ICH guidelines.[16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and specificity, particularly for quantifying trace-level impurities or conducting pharmacokinetic studies, LC-MS/MS is the gold standard.[17][18][19]
-
Causality: Mass spectrometry provides structural confirmation based on mass-to-charge ratio (m/z) and fragmentation patterns, offering unambiguous identification. The Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification, filtering out matrix interference.[20]
-
Protocol Outline:
-
Chromatography: A fast LC gradient can be used, as the mass spectrometer provides the required specificity.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, which can be readily protonated.
-
Mass Analysis: A triple quadrupole (QQQ) mass analyzer is used. Precursor and product ion transitions for the analyte and a suitable internal standard are optimized.
-
Quantification: Quantification is based on the peak area ratio of the analyte to the internal standard, providing high precision.
-
Conclusion
The robust quantification of this compound is achievable through a well-developed and validated stability-indicating RP-HPLC method. This application note provides a detailed framework for establishing such a method, from initial chromatographic development to full validation in accordance with global regulatory standards. The outlined protocols for HPLC, supported by complementary techniques like GC and LC-MS/MS, ensure the generation of accurate, reliable, and defensible analytical data critical for the advancement of new pharmaceutical entities from the laboratory to the clinic.
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Application Notes and Protocols for the Formulation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride for experimental use. The protocols detailed herein are designed to ensure the stability, solubility, and accurate concentration of the formulated compound for both in vitro and in vivo studies. By explaining the scientific rationale behind each step, this guide aims to empower researchers to develop robust and reliable formulations tailored to their specific experimental needs.
Introduction to this compound
This compound is a small molecule belonging to the piperidine carboxamide class of compounds. The piperidine moiety is a common scaffold in many biologically active molecules, and its derivatives have been investigated for a wide range of pharmacological activities.[][2] The hydrochloride salt form of a weakly basic parent compound is often synthesized to improve its physicochemical properties, such as aqueous solubility and stability, which are critical for successful formulation and subsequent experimentation.[3][4] The selection of the hydrochloride salt suggests that the parent molecule contains a basic nitrogen atom, likely the piperidine nitrogen, which is protonated to form the salt. This protonation significantly enhances the compound's polarity and, consequently, its solubility in aqueous media.
Understanding the physicochemical properties of this compound is the first step in developing a successful formulation strategy. While specific experimental data for this compound is not publicly available, we can infer its likely properties based on its structure and salt form.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Formulation Implication |
| Molecular Formula | C9H19ClN2O2 | Confirmed from chemical suppliers.[5] |
| Molecular Weight | 222.71 g/mol | Confirmed from chemical suppliers.[5] |
| Appearance | White to off-white crystalline solid | Hydrochloride salts of small molecules are typically crystalline solids.[6] |
| Aqueous Solubility | Significantly higher than the free base | Salt formation with a strong acid like HCl drastically improves the aqueous solubility of basic compounds.[7] |
| pKa | Estimated 8-10 (for the parent piperidine nitrogen) | Piperidine has a pKa of ~11. The substituents may slightly lower this value. A pKa in this range indicates it is a weak base. |
| pH of aqueous solution | Acidic | The hydrochloride salt of a weak base will produce an acidic solution upon dissolution in water. |
| Stability | Generally stable as a solid. Solution stability is pH-dependent. | The salt form is prone to disproportionation (conversion to the free base) at pH values approaching and exceeding its pKa.[8] |
Pre-Formulation Studies: The Foundation of a Robust Formulation
Before preparing a final formulation, it is crucial to perform pre-formulation studies to understand the compound's behavior in various solvents and conditions. These initial experiments will guide the selection of an appropriate vehicle for your in vitro or in vivo model.
Solubility Determination
The first and most critical step is to determine the solubility of this compound in commonly used laboratory solvents.
Protocol 1: Small-Scale Solubility Assessment
-
Prepare a stock solution: Accurately weigh a small amount (e.g., 10 mg) of the compound.
-
Solvent Screening: In separate small, sealed vials, add a known volume (e.g., 100 µL) of each test solvent. Common solvents to screen include:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
-
5% Dextrose in water (D5W)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
Incremental Addition: Add a small, known amount of the compound to each solvent. Vortex or sonicate briefly.
-
Observe and Record: Visually inspect for complete dissolution. Continue adding the compound incrementally until a saturated solution (visible solid particles remain) is achieved.
-
Calculate Approximate Solubility: Based on the total amount of compound dissolved in a known volume of solvent, calculate the approximate solubility (e.g., in mg/mL).
pH-Dependent Solubility and Stability
As a hydrochloride salt of a weak base, the aqueous solubility of this compound is highly dependent on the pH of the solution. It is essential to understand this relationship to prevent the compound from precipitating out of solution in your experimental system.
The critical pH value to be aware of is the pHmax , which is the pH above which the salt can convert to its less soluble free base form.[9]
Protocol 2: Determining pH-Dependent Solubility
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibrate and Measure: Add an excess amount of the compound to each buffer. Allow the solutions to equilibrate for a set period (e.g., 24 hours) with constant agitation.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the Data: Plot the solubility (mg/mL) as a function of pH. This will provide a visual representation of the compound's pH-solubility profile.
Caption: Pre-formulation decision-making workflow.
Formulation Protocols
Based on the pre-formulation data, you can now proceed with preparing formulations for your specific experiments.
Formulation for In Vitro Experiments (e.g., Cell-Based Assays)
For most in vitro experiments, the compound is first dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the aqueous cell culture medium.
Protocol 3: Preparing a DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve: Vortex or sonicate at room temperature until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO as a solvent: DMSO is a versatile solvent that can dissolve a wide range of organic molecules and is miscible with aqueous media.
-
High concentration stock: This minimizes the final concentration of DMSO in the cell culture medium, as high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Aliquoting and freezing: This preserves the stability of the compound and prevents repeated freeze-thaw cycles that could lead to degradation.
Formulation for In Vivo Experiments (e.g., Animal Dosing)
For in vivo studies, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration (e.g., intravenous, oral, intraperitoneal). As a hydrochloride salt, this compound is likely to have sufficient aqueous solubility for parenteral administration.
Protocol 4: Aqueous Formulation for Parenteral Administration
This protocol is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, assuming adequate aqueous solubility.
-
Vehicle Preparation: Prepare the desired aqueous vehicle. A common choice is sterile 0.9% saline. For compounds that may require pH control, a buffered solution like citrate buffer (pH 3-6) can be used.
-
Weigh and Dissolve: Accurately weigh the required amount of this compound for the desired final concentration and dose volume. Add the sterile vehicle and mix until fully dissolved. Gentle warming or sonication may be used to aid dissolution.
-
pH Adjustment (if necessary): Measure the pH of the final solution. If the pH is too low and may cause irritation at the injection site, it can be carefully adjusted upwards with a dilute solution of NaOH. However, be cautious not to raise the pH too close to the compound's pKa, which could cause it to precipitate.
-
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a sterile vial. This step is critical to ensure the sterility of the final product for injection.[10]
-
Storage: Store the final formulation at 2-8°C and use it within a validated time frame (e.g., 24-48 hours) to ensure stability.
Table 2: Example of an Aqueous Vehicle for Parenteral Formulation
| Component | Concentration | Purpose |
| This compound | 1-10 mg/mL (or as required) | Active Pharmaceutical Ingredient (API) |
| Sodium Chloride | 0.9% (w/v) | Tonicity adjusting agent |
| Sterile Water for Injection | q.s. to final volume | Solvent |
Quality Control of Formulations
Ensuring the concentration and purity of your formulation is paramount for the reproducibility and validity of your experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[]
Protocol 5: HPLC for Concentration and Purity Analysis
-
Sample Preparation: Dilute a small aliquot of your final formulation with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
HPLC Conditions: A reverse-phase HPLC method is generally suitable for this type of molecule.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to ensure sharp peak shapes for the basic analyte.[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, or determined by a UV scan of the compound).
-
-
Quantification: Prepare a standard curve using known concentrations of a reference standard of this compound. Calculate the concentration of your formulation by comparing its peak area to the standard curve.
-
Purity Assessment: Assess the purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Caption: Workflow for preparing a sterile parenteral formulation.
Safety and Handling
Piperidine and its derivatives require careful handling due to their potential toxicity and irritant properties.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound or its solutions.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[12]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[13]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
The successful formulation of this compound hinges on a thorough understanding of its physicochemical properties, particularly its pH-dependent solubility. By conducting systematic pre-formulation studies, selecting appropriate vehicles and excipients, and implementing rigorous quality control measures, researchers can prepare stable and accurate formulations. This diligence is fundamental to generating reliable and reproducible data in both in vitro and in vivo experimental settings.
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PharmaCompass. (n.d.). Pharma Excipient Suppliers for 6500-81-8 (hydrochloride salt) | Parenteral. Retrieved from [Link]
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]
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PharmaCompass. (n.d.). Pharma Excipient Suppliers for Hydrochloric Acid | Parenteral. Retrieved from [Link]
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European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Retrieved from [Link]
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Pharma Times. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]
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Ovid. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical formulation. Retrieved from [Link]
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CrystEngComm. (2025, January 14). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Retrieved from [Link]
- John, C. T., et al. (2013).
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John, C. T., et al. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. Retrieved from [Link]
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Aoki, S., et al. (1989). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
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SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]
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Application Notes and Protocols: Investigating N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride as a Potential Enzyme Inhibitor
Foreword: The Promise of the Piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence in over seventy commercially available drugs, targeting a wide array of biological pathways, underscores its remarkable utility in drug design.[3] From modulating central nervous system activity to anticancer applications, piperidine derivatives have proven to be a fertile ground for the discovery of novel therapeutics.[1][2]
This document focuses on a specific, yet underexplored, member of this family: N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride . While direct evidence of its biological activity is nascent, its structural similarity to known potent enzyme inhibitors suggests significant untapped potential. This guide is intended for researchers, scientists, and drug development professionals as a comprehensive resource to explore the enzyme inhibitory capabilities of this compound. We will delve into the rationale behind selecting potential enzyme targets, provide detailed protocols for screening and characterization, and offer insights into data interpretation, thereby creating a self-validating system for your research endeavors.
Rationale for Target Selection: Where to Begin?
The structure of this compound, featuring a piperidine core and a carboxamide side chain, is reminiscent of several classes of established enzyme inhibitors. Based on existing literature, the following enzyme families represent logical and promising starting points for investigation.
Table 1: Potential Enzyme Targets and Rationale
| Enzyme Family | Rationale | Key References |
| Fatty Acid Amide Hydrolase (FAAH) & Monoacylglycerol Lipase (MAGL) | Piperazine and piperidine carboxamides have been identified as potent inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system.[4][5] These targets are implicated in pain, inflammation, and neurological disorders. | [4][5] |
| Proteasomes | Piperidine carboxamide series have demonstrated potent and selective antimalarial activity by inhibiting the P. falciparum proteasome β5 active site.[6] This highlights the potential for targeting proteasomes, which are crucial for protein degradation and cellular homeostasis. | [6] |
| α-Glucosidase | Pyrimidinyl-piperazine carboxamide derivatives have shown excellent inhibitory effects against yeast α-glucosidase, an important target in the management of type 2 diabetes.[7] | [7] |
| Cholinesterases (AChE & BChE) | N-benzylpiperidine carboxamide derivatives have been designed as potential inhibitors of acetylcholinesterase (AChE) for the treatment of Alzheimer's disease.[8] | [8] |
| Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives have been explored as potent ALK inhibitors, a critical target in cancer therapy. |
The initial screening of this compound against these targets will provide a foundational understanding of its biological activity profile.
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for the systematic evaluation of our target compound as an enzyme inhibitor. The workflow is designed to progress from initial screening to detailed mechanistic studies.
Initial Screening for Enzyme Inhibition
The first step is to determine if this compound exhibits any inhibitory activity against the selected enzyme targets. A single-point inhibition assay is a rapid and efficient method for this purpose.
Protocol 3: Enzyme Kinetic Studies
-
Experimental Design:
-
Select a range of substrate concentrations that bracket the Michaelis constant (Km) of the enzyme (e.g., 0.1x Km to 10x Km).
-
Choose several fixed concentrations of the inhibitor based on its IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
-
Assay Execution:
-
For each inhibitor concentration (including a zero-inhibitor control), measure the initial reaction velocity (V₀) at each substrate concentration.
-
Ensure that the measurements are taken in the linear phase of the reaction.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or use non-linear regression to fit the data to the Michaelis-Menten equation.
-
Analyze the changes in the apparent Km and Vmax values in the presence of the inhibitor to determine the mechanism of inhibition.
-
Table 3: Interpretation of Kinetic Data
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. The versatility of the piperidine scaffold suggests that this compound could exhibit interesting and potentially potent biological activities. [2]Should initial studies yield promising results, further investigations could include selectivity profiling against related enzymes, in vitro cell-based assays, and structural biology studies to elucidate the binding mode of the compound. The journey from a candidate molecule to a validated lead compound is rigorous, but the foundational experiments described herein are the critical first step in unlocking the therapeutic potential of this compound.
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Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6496-6508. Available from: [Link]
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ResearchGate. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). ResearchGate. Available from: [Link]
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Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(8), 925-938.e11. Available from: [Link]
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ResearchGate. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. ResearchGate. Available from: [Link]
-
Dana Bioscience. (n.d.). N-(2-Methoxyethyl)piperidine-3-carboxamide 250mg. Dana Bioscience. Available from: [Link]
-
Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(5), 5783-5848. Available from: [Link]
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Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6547. Available from: [Link]
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Wang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105423. Available from: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available from: [Link]
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Wünsch, B., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 8(7), 894-906. Available from: [Link]
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- 8. researchgate.net [researchgate.net]
Application Note & Research Protocol: A Characterization Cascade for Novel Piperidine-3-Carboxamide Analogs in Neuroscience
An in-depth analysis of public scientific literature and chemical databases indicates that N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride is not a widely characterized compound with established applications in neuroscience research. Its specific biological targets and functional effects have not been extensively documented in peer-reviewed publications.
However, the core chemical structure, piperidine-3-carboxamide , is a recognized scaffold in medicinal chemistry and is present in several neuroactive compounds. This allows us to use well-characterized analogs as a framework for proposing a research cascade to investigate the potential of this compound.
This guide, therefore, serves as a comprehensive roadmap for the preclinical characterization of a novel piperidine-3-carboxamide derivative. It provides the strategic rationale, detailed protocols, and data interpretation frameworks necessary to elucidate its mechanism of action and potential therapeutic utility in neuroscience. We will use the dopamine D4 receptor antagonist FAUC 365 as a representative, well-studied compound from this structural class to illustrate these principles.
Introduction to the Piperidine-3-Carboxamide Scaffold
The piperidine-3-carboxamide scaffold is a versatile pharmacophore found in a range of centrally active compounds. Its structural rigidity and ability to present substituents in defined three-dimensional space make it an attractive starting point for designing ligands that target G-protein coupled receptors (GPCRs) and ion channels. The specific substitutions on the piperidine nitrogen and the carboxamide moiety dictate the target selectivity and pharmacological activity. For a novel, uncharacterized analog like this compound, the first critical step is to hypothesize and then systematically test its primary biological target(s).
Hypothesis Generation: Learning from Structural Analogs
Many compounds containing the piperidine-3-carboxamide core exhibit affinity for dopamine and serotonin receptors. For instance, FAUC 365 is a known potent and selective antagonist of the dopamine D4 receptor, a GPCR implicated in psychiatric and neurological disorders such as schizophrenia and ADHD. The mechanism of a D4 antagonist involves blocking the receptor, thereby preventing the endogenous ligand, dopamine, from binding and initiating downstream signaling.
A primary signaling pathway inhibited by D4 receptor activation is the decrease in cyclic AMP (cAMP) production via the Gαi/o protein. An antagonist like FAUC 365 would therefore prevent this dopamine-induced decrease in cAMP.
Caption: Putative mechanism of a D4 antagonist blocking dopamine-mediated inhibition of adenylyl cyclase.
Based on this, a primary hypothesis is that this compound may also interact with dopaminergic or serotonergic receptors. The following experimental cascade is designed to test this hypothesis and build a comprehensive pharmacological profile.
The Research Cascade: From In Vitro Screening to In Vivo Validation
This section outlines a logical, step-by-step workflow for characterizing a novel compound.
Application Notes & Protocols: A Phased Experimental Design for the Preclinical Evaluation of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system (CNS) disorders.[1] Its prevalence is due to favorable physicochemical properties that can enhance a compound's "druggability," including metabolic stability and improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[1] This document outlines a comprehensive, phased experimental design for the preclinical characterization of a novel entity, N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride.
Given the limited specific public data on this compound, the proposed research strategy is designed to be systematic and iterative. It begins with broad in vitro characterization to identify its biological targets and mechanisms of action, proceeds to in vivo evaluation of its efficacy and pharmacokinetic properties, and culminates in essential safety and toxicological assessments. This rigorous, multi-faceted approach is crucial for determining the compound's therapeutic potential and for making informed " go/no-go " decisions throughout the drug development process.[2][3] The ultimate goal is to generate a robust data package that can support an Investigational New Drug (IND) application with regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5]
Phase 1: Foundational In Vitro Characterization
The initial phase of investigation focuses on "in vitro" (in glass) assays, which are performed in a controlled laboratory setting using isolated cells or molecules.[2][6] These studies are fundamental for elucidating the compound's primary pharmacological properties before proceeding to more complex and costly animal studies.[6]
Initial Target Identification and Bioactivity Profiling
The first step is to understand how this compound interacts with biological systems at a molecular level.
-
Rationale: Broad screening is essential for a novel compound to identify its primary molecular targets and potential off-target effects. Piperidine carboxamides have been shown to act on a variety of targets, including enzymes and receptors.[7][8][9] For instance, some derivatives have demonstrated activity as proteasome inhibitors in malaria or as TRPV1 antagonists for pain.[7][9] This initial screen will guide the subsequent, more focused investigations.
-
Experimental Approach:
-
Broad Target Screening: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to assess binding affinity against hundreds of known receptors, ion channels, transporters, and kinases.
-
Enzyme Inhibition Assays: Based on structural similarities to known enzyme inhibitors, conduct targeted enzymatic assays.[10] For example, given that a related compound is a known enzyme inhibitor, a panel of relevant enzymes should be tested.[10]
-
Functional Cellular Assays
Once potential targets are identified, cell-based assays are necessary to determine the compound's effect on cellular function.
-
Rationale: These assays bridge the gap between molecular binding and a physiological response, providing insights into whether the compound acts as an agonist, antagonist, or inverse agonist.[11] They also serve to determine the compound's potency (often measured as IC50 or EC50 values).[12]
-
Experimental Protocols:
-
Cell Viability/Cytotoxicity Assays: To establish a therapeutic window, it's crucial to assess the compound's general toxicity to cells.[13][14]
-
Protocol: MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Plate human cell lines (e.g., HEK293 for general toxicity, and relevant cancer or neuronal cell lines based on screening results) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] The IC50 value is calculated from the dose-response curve.
-
-
-
Signaling Pathway Analysis: If a specific receptor or kinase target is identified, downstream signaling pathways should be investigated using techniques like Western blotting or reporter gene assays.
-
Early ADME/Tox Profiling
Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties is critical to avoid failures in later stages of drug development.[15][16]
-
Rationale: A significant number of drug candidates fail due to poor pharmacokinetic properties or unexpected toxicity.[15] Early in vitro ADME/Tox studies help to identify potential liabilities and guide chemical modifications to improve the compound's profile.[14][16]
-
Key In Vitro ADME/Tox Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic breakdown.[17]
-
CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[17]
-
Plasma Protein Binding: Determines the extent of binding to plasma proteins, which affects the free concentration of the drug available to act on its target.[17]
-
Permeability: Caco-2 permeability assays are used to predict oral absorption of the drug.[17]
-
Data Presentation: In Vitro Characterization Summary
All quantitative data from Phase 1 should be summarized in a clear, structured table.
| Assay | Endpoint | Result | Interpretation |
| Target Binding | Ki (nM) | Potency of binding to primary target | |
| Cell Viability | IC50 (µM) | General cytotoxicity | |
| Functional Assay | EC50/IC50 (nM) | Potency in a cell-based model | |
| Metabolic Stability | t1/2 (min) | Rate of metabolic clearance | |
| CYP Inhibition | IC50 (µM) | Potential for drug-drug interactions | |
| Permeability | Papp (cm/s) | Predicted oral absorption |
Visualization: In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of the compound.
Phase 2: In Vivo Pharmacokinetic and Efficacy Evaluation
Following a successful "go" decision from Phase 1, the investigation moves to "in vivo" studies, which are conducted in living organisms, typically animal models.[18][19] These studies are essential for understanding how the drug behaves in a complex biological system and for providing preliminary evidence of its therapeutic efficacy.[20]
Pharmacokinetic (PK) Studies
PK studies describe what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[21][22]
-
Rationale: Understanding the PK profile is critical for selecting an appropriate dosing regimen for efficacy studies and for predicting the drug's behavior in humans.[20][21] The relationship between the drug's concentration in the body over time (PK) and its pharmacological effect (pharmacodynamics, or PD) is a cornerstone of drug development.[23][24]
-
Experimental Protocol: Rodent PK Study
-
Animal Model: Use male and female Sprague-Dawley rats (n=3-5 per group/time point).
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes. The IV route provides a baseline for 100% bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Bioanalysis: Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
-
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Definition | IV Route | PO Route |
| Cmax | Maximum plasma concentration | ||
| Tmax | Time to reach Cmax | ||
| AUC | Area under the plasma concentration-time curve | ||
| t1/2 | Elimination half-life | ||
| CL | Clearance | ||
| Vd | Volume of distribution | ||
| F (%) | Bioavailability | N/A |
In Vivo Efficacy Studies
The choice of animal model for efficacy studies is directly informed by the in vitro findings from Phase 1.
-
Rationale: Efficacy trials are designed to evaluate whether a drug produces the desired therapeutic effect in a disease model.[25] The selection of an appropriate animal model that recapitulates aspects of the human disease is crucial for the translatability of the findings.[18][26][27] For example, if the compound shows potent activity against a neurological target, a relevant neurodegenerative or psychiatric disease model would be chosen.[18][27]
-
Example Protocol: Mouse Model of Neuropathic Pain (if applicable)
-
Model Induction: Induce neuropathic pain in mice using a model such as Chronic Constriction Injury (CCI) of the sciatic nerve.
-
Group Allocation: Randomly assign animals to vehicle control, positive control (e.g., gabapentin), and multiple dose groups of this compound.
-
Drug Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a specified period (e.g., 14 days).
-
Behavioral Testing: Assess pain responses at baseline and at several time points during the treatment period using methods like the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).
-
Endpoint Analysis: At the end of the study, collect tissues (e.g., spinal cord, brain) for biomarker analysis to correlate behavioral effects with target engagement.
-
Visualization: In Vivo Study Workflow
Caption: Workflow for in vivo pharmacokinetic and efficacy studies.
Phase 3: Preclinical Safety and Toxicology
Before a new drug can be tested in humans, the FDA requires comprehensive preclinical data demonstrating its safety.[4][5] These studies must be conducted under Good Laboratory Practices (GLP).[5][28]
-
Rationale: The primary goal of toxicology studies is to identify potential risks to humans and to determine a safe starting dose for clinical trials.[4][29]
-
Key Toxicology Studies:
-
Dose-Range Finding Studies: Short-term studies in two species (one rodent, one non-rodent) to identify doses for longer-term studies.
-
Repeated-Dose Toxicology: Typically 28 or 90 days in duration, these studies assess the effects of long-term exposure. The route of administration should mimic the intended clinical route.[4]
-
Safety Pharmacology: Investigates the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of tests to assess the potential for the compound to damage genetic material.
-
Data Presentation: Toxicology Study Summary
| Study Type | Species | Duration | Key Findings (e.g., NOAEL) |
| Single-Dose Toxicity | Rat, Dog | Acute | Maximum Tolerated Dose (MTD) |
| Repeated-Dose Toxicity | Rat | 28-day | No-Observed-Adverse-Effect-Level (NOAEL) |
| Repeated-Dose Toxicity | Dog | 28-day | NOAEL |
| Safety Pharmacology | Various | Acute | Effects on vital functions |
| Genotoxicity | In vitro/In vivo | N/A | Mutagenic/clastogenic potential |
Statistical Analysis and Integrated Interpretation
-
In Vitro: Dose-response curves will be analyzed using non-linear regression to determine IC50/EC50 values.
-
In Vivo: Data from efficacy studies will be analyzed using appropriate statistical tests such as ANOVA followed by post-hoc tests to compare treatment groups.[33]
-
Integrated Approach: The true power of this phased approach lies in the integration of all data. PK/PD modeling will be used to establish a relationship between drug exposure and the observed therapeutic effect, which is crucial for predicting effective doses in humans.[21][24] The combined in vitro, in vivo efficacy, and toxicology data will form a comprehensive profile of this compound, enabling a well-supported decision on its advancement into clinical trials.
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Application Note & Protocol: High-Throughput Screening of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride for Modulators of G-Protein Coupled Receptor Signaling
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a novel small molecule with potential therapeutic applications. Given the prevalence of the piperidine scaffold in clinically approved drugs, particularly those targeting the central nervous system, this protocol outlines a hypothetical HTS campaign to identify its activity as a modulator of a G-protein coupled receptor (GPCR).[1][2][3] The protocols detailed herein are designed to be robust, reproducible, and adaptable for screening large compound libraries. We will cover essential aspects from compound management and quality control to primary and secondary assay protocols, and finally, data analysis and hit validation.
Introduction: The Rationale for Screening this compound
The piperidine ring is a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals targeting diverse biological pathways.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for the development of potent and selective modulators of protein function. This compound, with its unique substitution pattern, represents an unexplored chemical entity with the potential for novel bioactivity.
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant percentage of currently marketed drugs.[4][5] They play crucial roles in a multitude of physiological processes, and their dysfunction is implicated in numerous diseases. The structural motifs present in this compound suggest its potential as a GPCR ligand.[2] This application note details a comprehensive HTS workflow to assess this hypothesis, employing a cell-based assay to monitor GPCR activation.
Compound Management and Quality Control
The integrity of the screening compound is paramount for the reliability of HTS data.[6][7] Proper handling and quality control of this compound are critical first steps.
Compound Handling and Storage
-
Long-term Storage: The hydrochloride salt form of the compound enhances its stability and solubility.[1] For long-term storage, the solid compound should be stored at -20°C in a desiccated environment.
-
Stock Solution Preparation: A 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is recommended. The use of high-purity, anhydrous DMSO is crucial to prevent compound precipitation and degradation.
-
Assay-Ready Plates: For the HTS campaign, assay-ready plates should be prepared by diluting the stock solution to the desired concentrations. These plates should be stored at -20°C and undergo a limited number of freeze-thaw cycles.[7]
Quality Control Protocol
A rigorous quality control (QC) process ensures the identity, purity, and concentration of the screening compound.
Protocol: Compound Quality Control
-
Identity Verification: Confirm the molecular weight of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purity Assessment: Determine the purity of the compound stock using High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths. A purity of >95% is required.
-
Concentration Verification: The concentration of the DMSO stock solution should be verified using a suitable analytical method, such as quantitative NMR (qNMR) or a concentration-response curve against a known standard if available.
| Parameter | Method | Acceptance Criteria |
| Identity | LC-MS | Measured MW matches theoretical MW ± 0.5 Da |
| Purity | HPLC-UV | >95% at 210 nm and 254 nm |
| Concentration | qNMR | 9.5 - 10.5 mM |
High-Throughput Screening Workflow
The HTS workflow is designed as a multi-stage process to efficiently identify and validate "hits" from a large compound library, in this case focusing on our lead compound and its analogs.[8]
Caption: High-throughput screening cascade for hit identification and validation.
Primary Assay: Cell-Based GPCR Activation
A cell-based assay provides a more physiologically relevant context compared to a biochemical assay.[9][10][11] For this hypothetical screen, we will utilize a commercially available cell line expressing a target GPCR (e.g., a chemokine or orphan GPCR) coupled to a downstream reporter, such as cyclic AMP (cAMP) accumulation or calcium mobilization. Fluorescence-based readouts are highly amenable to HTS due to their sensitivity and speed.[12][13][14]
Principle of the Assay
This protocol assumes a Gs-coupled GPCR, where activation leads to an increase in intracellular cAMP. A competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) will be used to quantify cAMP levels.
Caption: Simplified Gs-coupled GPCR signaling pathway.
Protocol: Primary HTS for GPCR Agonists
This protocol is designed for a 384-well plate format.
-
Cell Seeding: Seed the GPCR-expressing cells into 384-well assay plates at a predetermined density and incubate overnight at 37°C and 5% CO2.
-
Compound Addition:
-
Thaw the assay-ready compound plates.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of this compound from the compound plate to the cell plate to achieve a final concentration of 10 µM.
-
Include positive controls (a known agonist) and negative controls (DMSO vehicle) on each plate.
-
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at room temperature to allow for compound-receptor interaction and signaling.
-
Cell Lysis and cAMP Detection:
-
Add the TR-FRET lysis buffer containing the europium-labeled anti-cAMP antibody and the ULight™-labeled cAMP analog.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis and Quality Control
-
Ratio Calculation: Calculate the ratio of the acceptor (665 nm) to the donor (620 nm) fluorescence.
-
Normalization: Normalize the data on a per-plate basis using the positive and negative controls.
-
Quality Control Metric (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[8] It is calculated for each plate using the signals from the positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[15]
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
Hit Confirmation and Secondary Assays
Compounds that show significant activity in the primary screen ("hits") must undergo further testing to confirm their activity and rule out false positives.[16]
Protocol: Dose-Response Analysis
-
Serial Dilution: Create a serial dilution series of the hit compound, typically over 8-10 concentrations.
-
Repeat Primary Assay: Perform the primary assay with the serially diluted compound.
-
Curve Fitting: Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Orthogonal Assay
An orthogonal assay uses a different technology or measures a different biological endpoint to confirm the activity of the hit compound. This helps to eliminate artifacts from the primary assay format.
Example Orthogonal Assay: BRET-based β-arrestin Recruitment
-
Principle: GPCR activation also leads to the recruitment of β-arrestin to the receptor. This interaction can be measured using Bioluminescence Resonance Energy Transfer (BRET).[5][17][18]
-
Protocol: Use a cell line co-expressing the GPCR fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., a fluorescent protein). Add the hit compound and the substrate for the donor. A BRET signal will be generated upon β-arrestin recruitment.
Data Interpretation and Next Steps
The combined data from the primary, dose-response, and orthogonal assays will provide a comprehensive profile of the activity of this compound.
| Assay | Parameter | Example Result for a Hit |
| Primary Screen | % Activation at 10 µM | 85% |
| Dose-Response | EC50 | 500 nM |
| Orthogonal (BRET) | EC50 | 750 nM |
A confirmed hit will show a clear dose-response relationship in the primary assay and demonstrate activity in the orthogonal assay. The next steps would involve structure-activity relationship (SAR) studies, where analogs of the hit compound are synthesized and tested to improve potency and selectivity.
Conclusion
This application note provides a detailed framework for the high-throughput screening of this compound as a potential modulator of GPCR signaling. By following these robust protocols, researchers can effectively assess the bioactivity of this novel compound and identify promising starting points for drug discovery programs. The principles and methodologies described herein are broadly applicable to the HTS of other small molecule libraries against a variety of biological targets.
References
- Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent Technologies.
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Burns, D. J., Alder, E., Fan, Y.-H., McKeegan, E., Warrior, U., & Beutel, B. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. Proc. SPIE 3259, Systems and Technologies for Clinical Diagnostics and Drug Discovery. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. [Link]
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Wang, B., & Li, Z. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry, 25(29), 3464–3478. [Link]
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Held, P. (2010). Fluorescence-Based Assays. In Methods in Molecular Biology (Vol. 565, pp. 1–14). Humana Press. [Link]
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Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
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Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 14(15-16), 759–768. [Link]
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Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559–567. [Link]
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Finel, M., & Uutela, P. (2006). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Drug Metabolism and Disposition, 34(8), 1350–1355. [Link]
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Mondal, S. K. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 149–151. [Link]
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Profacgen. (n.d.). An Optimization Platform of High-Throughput GPCR for Drug Discovery. Retrieved from [Link]
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An, F., & Unsal, H. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Current Chemical Biology, 4(3), 243–253. [Link]
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Williams, C. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology, 230, 179–187. [Link]
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Li, M., You, M., Wang, Q., Li, X., & Wang, W. (2012). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica, 33(11), 1466–1476. [Link]
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Lee, J., & Lee, W. (2014). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Life Science, 24(10), 1083–1089. [Link]
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Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Inglese, J. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]
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Hassoun, M., & Knox, A. J. (2019). Quality Control of Quantitative High Throughput Screening Data. Frontiers in Genetics, 10, 431. [Link]
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Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438–441. [Link]
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Götte, M. (2012). High-Throughput Screening Data Analysis. In Basic Medical Key. Retrieved from [Link]
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Spicer, T. (2012). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. SlideShare. [Link]
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Varney, M. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Beckman Coulter. (n.d.). Compound Management and Integrity. Retrieved from [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
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Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
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Patrick, J. E., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 346–349. [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Pharmacology, 72, 9.1.1–9.1.20. [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., ... & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]
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LaMonte, G. M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry, 65(1), 134-146. [Link]
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Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6543. [Link]
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Patel, H. D., & Patel, K. D. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
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Kumar, A., & Singh, A. (2022). A brief review of high throughput screening in drug discovery process. World Journal of Pharmaceutical Research, 11(9), 1128-1139. [Link]
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Proschak, E., et al. (2014). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 347(12), 861-871. [Link]
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Savelyev, A. G., & Ivachtchenko, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6543. [Link]
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Troubleshooting & Optimization
"N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride solubility issues and solutions"
Welcome to the technical support center for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively and ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Addressing Solubility Issues in Real-Time
This section provides a systematic, question-and-answer-based approach to resolving the most pressing solubility problems you might face during your experimental workflow.
Q1: I'm having difficulty dissolving this compound in my aqueous buffer for a biological assay. What are my immediate options?
A1: This is a common challenge, as substituted piperidine rings can impart significant lipophilicity, even in the hydrochloride salt form.[1] The following workflow is designed to systematically address poor aqueous solubility.
Caption: Troubleshooting workflow for poor aqueous solubility.
Detailed Explanation of the Workflow:
-
pH Adjustment: The piperidine ring contains a basic nitrogen atom. As a hydrochloride salt, the compound is already acidic. However, the pH of your buffer can significantly influence solubility. In acidic conditions (pH < pKa), the nitrogen atom remains protonated, favoring solubility in aqueous solutions.[2] If your buffer is neutral or basic, the compound may convert to its less soluble free base form.
-
Actionable Advice: Attempt to lower the pH of your buffer. A pH range of 4-6 is often a good starting point for piperidine-containing compounds. Always ensure the final pH is compatible with your experimental system.
-
-
Use of Co-solvents: If pH adjustment is insufficient or not possible, introducing a small amount of a water-miscible organic solvent can disrupt the crystal lattice energy of the compound and facilitate solvation.
-
Actionable Advice: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, perform a serial dilution into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low (typically <0.5% v/v in cell-based assays) to avoid artifacts.[3]
-
-
Heating and Sonication: These methods increase the kinetic energy of the system, which can help overcome the energy barrier for dissolution.
-
Actionable Advice: Gently warm the solution (e.g., in a 37°C water bath) while stirring. Sonication in an ultrasonic bath can also be effective in breaking up solid aggregates. Always check the thermal stability of your compound before applying heat.
-
-
Advanced Formulation Strategies: For particularly challenging cases where a higher concentration is needed, more advanced techniques may be necessary.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2]
-
Lipid-Based Formulations: These systems can solubilize lipophilic compounds and are particularly useful for in vivo studies.[4]
-
Frequently Asked Questions (FAQs)
Q2: Why is my this compound, a salt, still poorly soluble in water?
A2: While salt formation is a common strategy to enhance the solubility of basic compounds, it doesn't guarantee high aqueous solubility.[5] The overall solubility is a balance between the salt's ionic nature and the lipophilicity of the parent molecule. The N-(2-methoxyethyl)piperidine portion of your compound contributes to its nonpolar character. If this lipophilic character is dominant, even the hydrochloride salt may have limited solubility in water.
Q3: I dissolved my compound in DMSO to make a stock solution, but it precipitated after being stored in the freezer. What happened?
A3: This is a common issue with DMSO stock solutions. The freezing point of DMSO is relatively high (18.5°C). When a concentrated DMSO solution is frozen, the DMSO crystallizes, which can cause the dissolved compound to precipitate out of the solution. Upon thawing, the compound may not readily redissolve.
-
Preventative Measures:
-
Store stock solutions at -20°C, but consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate. Visually inspect the solution for any remaining solid particles.
-
Q4: What is the best way to determine the experimental solubility of this compound in my specific buffer?
A4: A shake-flask method is a standard and reliable way to determine equilibrium solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a known volume of your buffer in a sealed vial. "Excess" means that there should be visible undissolved solid.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.[6][7]
-
Reporting: Express the solubility in units of mg/mL or µM at the specified temperature and pH.
Q5: Can I use a different salt form of this compound to improve solubility?
A5: Yes, exploring different salt forms is a valid strategy in drug development.[5] The solubility of a salt is influenced by the crystal lattice energy of the solid state. Different counter-ions (e.g., mesylate, tosylate, sulfate) can lead to different crystal packing and, consequently, different solubilities. For instance, mesylate salts have been shown to sometimes offer better bioavailability than hydrochloride salts due to higher solubility.[8] However, preparing and characterizing new salt forms requires significant chemistry and analytical effort.
Data Summary Table
The following table summarizes the general strategies for solubility enhancement and their underlying principles.
| Strategy | Principle of Action | Key Considerations |
| pH Adjustment | Increases the proportion of the ionized, more soluble form of the compound.[8] | The final pH must be compatible with the assay and the compound's stability. |
| Co-solvents | Reduces the polarity of the solvent system, making it more favorable for the solute to dissolve.[9] | The co-solvent must be miscible with water and non-toxic to the experimental system at the final concentration. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][10] | Does not increase the equilibrium solubility but can be useful for dissolution-rate-limited absorption. |
| Complexation | Encapsulates the poorly soluble molecule within a more soluble host molecule (e.g., cyclodextrin).[9] | The stoichiometry of the complex and the binding constant are important parameters. |
| Solid Dispersions | Disperses the compound in a hydrophilic polymer matrix at a molecular level.[11][12] | Can lead to the formation of a high-energy amorphous state with enhanced solubility. |
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
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Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology. Available from: [Link]
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Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology. Available from: [Link]
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Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available from: [Link]
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Piperidine. Solubility of Things. Available from: [Link]
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Piperidine. Wikipedia. Available from: [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]
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5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
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Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]
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N-(2-phenylmethoxyethyl)piperidine-3-carboxamide. PubChem. Available from: [Link]
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N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. PubChem - NIH. Available from: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
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Technical Support Center: Improving the Bioavailability of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Welcome to the technical support center for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (referred to herein as "the compound"). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this molecule. We will explore common issues, provide troubleshooting strategies, and detail experimental protocols to help you diagnose and overcome these hurdles.
Our approach is based on a common but challenging profile for molecules in this class: low intestinal solubility and/or low membrane permeability. As a hydrochloride salt of a piperidine derivative, the compound's behavior in the gastrointestinal (GI) tract is critical to its absorption and overall efficacy.
Frequently Asked Questions (FAQs)
Q1: My compound is a hydrochloride salt. Shouldn't it have good solubility and therefore good bioavailability?
While forming a hydrochloride salt is a common and effective strategy to increase the aqueous solubility of a basic compound, this effect is highly pH-dependent.[1][2] The compound is likely very soluble in the highly acidic environment of the stomach (pH 1-2). However, as it transitions to the near-neutral pH of the small intestine (pH 6.5-7.4), where most drug absorption occurs, its free base form may precipitate out of solution. This precipitation drastically reduces the concentration of dissolved drug available for absorption, a phenomenon known as "salting out." Therefore, high initial solubility does not guarantee sustained solubility throughout the GI tract.[1]
Q2: What are the most likely reasons for the low oral bioavailability of this compound?
Low oral bioavailability is typically governed by a combination of factors that can be broadly categorized under the Biopharmaceutics Classification System (BCS).[3][4] For a molecule like this, the primary bottlenecks are often:
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Solubility-Limited Absorption: As discussed in Q1, pH-dependent solubility can lead to precipitation in the intestine.
-
Permeability-Limited Absorption: The drug may not efficiently pass through the intestinal epithelial cells due to factors like high polarity, large molecular size, or being a substrate for efflux transporters (like P-glycoprotein) that pump the drug back into the GI lumen.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[3][5]
The following workflow can help diagnose the primary issue:
Caption: Diagnostic workflow for low bioavailability.
Troubleshooting Guide 1: Poor Aqueous Solubility at Intestinal pH
Problem: You observe high variability in your in vivo studies, or post-dosing analysis reveals low plasma concentration of the active pharmaceutical ingredient (API). You suspect the compound is precipitating in the GI tract.
Potential Cause: The hydrochloride salt of your compound is soluble at gastric pH but crashes out of solution at the higher pH of the duodenum and jejunum, severely limiting the amount of dissolved drug available for absorption. This is a classic challenge for basic drugs.[1]
Suggested Solutions & Experimental Protocols:
The goal is to maintain the drug in a dissolved or supersaturated state at the site of absorption.[6][7]
Formulation as an Amorphous Solid Dispersion (ASD)
Rationale: Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate. The polymer helps to prevent recrystallization and can maintain a supersaturated state of the drug in the intestine, which provides a larger driving force for absorption.[6][7]
Experimental Protocol: Screening ASD Formulations via Solvent Evaporation
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Polymer Selection: Choose a few standard polymers for initial screening, such as PVP K30, HPMC-AS, or Soluplus®.
-
Solvent System: Select a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both the compound and the polymer.
-
Preparation:
-
Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Accurately weigh and dissolve the compound and the chosen polymer in the solvent.
-
Pour the solution into a petri dish and evaporate the solvent under a vacuum or in a fume hood at a controlled temperature (e.g., 40-50°C).
-
-
Characterization:
-
Confirm the amorphous nature of the resulting solid film using Differential Scanning Calorimetry (DSC) (absence of a melting peak) and/or Powder X-ray Diffraction (PXRD) (presence of a halo pattern instead of sharp peaks).
-
-
Dissolution Testing:
-
Perform a dissolution test using a USP II apparatus.
-
Use a biorelevant medium that simulates the intestinal environment (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, pH 6.5).[8]
-
Compare the dissolution profile of the ASD to the crystalline hydrochloride salt. Look for a higher concentration and a sustained supersaturated state.
-
Lipid-Based Formulations
Rationale: If the compound has sufficient lipophilicity, formulating it in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can bypass the dissolution step entirely.[6] When the formulation mixes with GI fluids, it forms a fine oil-in-water emulsion, keeping the drug solubilized within the lipid droplets and presenting it to the intestinal wall for absorption.[6]
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Crystalline Salt | Standard salt form. | Simple to produce, good initial solubility. | Prone to precipitation at intestinal pH.[1] |
| Amorphous Solid Dispersion | Enhances apparent solubility by preventing crystallization. | Can achieve and maintain supersaturation.[7] | Requires specific polymers; potential for physical instability. |
| Lipid-Based (SEDDS) | Keeps drug solubilized in lipid droplets. | Bypasses dissolution; good for lipophilic drugs.[6] | Requires careful selection of oils and surfactants. |
Troubleshooting Guide 2: Low Permeability Across Intestinal Epithelium
Problem: Even when solubility is improved with formulation strategies, the bioavailability remains low. This suggests the drug is not efficiently crossing the intestinal wall.
Potential Cause: The molecule may be too polar to passively diffuse across the lipid cell membranes of the enterocytes, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells and back into the intestinal lumen.[3]
Suggested Solutions & Experimental Protocols:
In Vitro Permeability Assessment
Rationale: Before attempting complex in vivo solutions, it's crucial to confirm and characterize the permeability issue using established in vitro models.[9][10]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion.[9][11] It's a cost-effective first step to determine if low permeability is due to poor passive diffusion.
-
Setup:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
This plate is placed on top of a 96-well acceptor plate containing buffer at pH 7.4.
-
-
Procedure:
-
Add a solution of your compound to the donor wells (at a pH where it is soluble, e.g., pH 5.5).
-
Incubate for a set period (e.g., 4-16 hours).
-
Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Interpretation: Calculate the effective permeability coefficient (Pe). Compare this value to high and low permeability reference compounds (e.g., propranolol and mannitol, respectively). Low Pe suggests a passive diffusion problem.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Purpose: The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.[9]
-
Setup: Caco-2 cells are grown on permeable filter supports in a transwell plate system.
-
Procedure:
-
A-to-B Transport: Add the compound to the apical (A) side (mimicking the gut lumen) and measure its appearance on the basolateral (B) side (mimicking the blood) over time.
-
B-to-A Transport: Add the compound to the B side and measure its appearance on the A side.
-
-
Interpretation:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio (ER): Calculate ER = Papp(B-A) / Papp(A-B).
-
An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.
-
Co-administration with Permeation Enhancers or Efflux Inhibitors
Rationale: If efflux is confirmed, co-formulating with a known P-gp inhibitor can increase intestinal absorption by blocking the pump. Permeation enhancers can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[12][13][14] This is an advanced strategy and requires careful consideration of safety and toxicity.[14][15]
Visualization of Permeability Enhancement Strategies
Caption: Mechanism of P-gp efflux and its inhibition.
Troubleshooting Guide 3: Prodrug Approach for Poor Permeability
Problem: The intrinsic permeability of the compound is too low, and formulation strategies are insufficient.
Potential Cause: The molecule possesses functional groups (like the amide or secondary amine on the piperidine ring) that are too polar or are ionized at intestinal pH, preventing efficient membrane translocation.
Suggested Solution: Prodrug Synthesis
Rationale: A prodrug is a chemically modified, inactive version of the parent drug. The modification masks the problematic functional groups with a lipophilic promoiety.[5][16][17] This increases the molecule's overall lipophilicity, enhancing its ability to diffuse across the intestinal membrane. Once absorbed into the bloodstream, enzymes cleave off the promoiety, releasing the active parent drug.[17][18]
Experimental Protocol: Designing a Prodrug Strategy
-
Identify Modifiable Groups: The secondary amine on the piperidine ring and the amide N-H are potential sites for modification.
-
Select a Promoieity:
-
For Amines: A common strategy is to form a carbamate or an amide linkage with a lipophilic group.
-
For Amides: While less common, N-acylation or N-alkylation could be explored.
-
-
Synthesis: Synthesize a small library of potential prodrugs with varying promoieties.
-
In Vitro Evaluation:
-
Chemical Stability: Confirm the prodrug is stable in simulated gastric and intestinal fluids.
-
Enzymatic Lability: Demonstrate that the prodrug is converted back to the parent drug in the presence of plasma or liver S9 fractions.
-
Permeability: Re-run the Caco-2 or PAMPA assay to confirm that the permeability of the prodrug is significantly higher than the parent compound.
-
-
In Vivo Testing: Select the most promising candidate from in vitro studies for pharmacokinetic evaluation in an animal model.
References
-
Maher, S., Brayden, D. J., Casettari, L., & Illum, L. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics, 11(1), 41. [Link][12][13]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 4(3), 247-261. [Link][16]
-
Zhang, Y., Wu, C., & Wang, C. (2024). Prioritizing oral bioavailability in drug development strategies. Journal of Drug Delivery Science and Technology, 105245. [Link]
-
I.F.T. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link][9]
-
Nagy, B., Borbás, E., & Szabó-Révész, P. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(7), 1059. [Link][10]
-
Shaikh, J., Anis, N., & Yeole, P. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. [Link][6]
-
Oreate AI. (2024). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. [Link][3]
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Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. OUCI. [Link]
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Sathe, A., & Sane, R. (2011). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Drug Discovery Today, 16(1-2), 80-87. [Link][15]
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Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1782-1788. [Link][14]
-
Varma, M. V. S., & Amidon, G. L. (2005). Strategies to improve oral bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. [Link]
-
University of Southern Denmark. (n.d.). New in vitro bioavailability models to avoid animal studies. [Link][7]
-
ResearchGate. (n.d.). Commonly used permeation enhancers for oral delivery of therapeutic peptides and proteins. [Link]
-
Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal, 7(2). [Link][8]
-
Sanna, V., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Pharmacology, 12, 755433. [Link][11]
-
PubChem. (n.d.). N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. [Link]
-
Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link][1]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. [Link]
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ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. [Link][4]
-
Irie, T., & Uekama, K. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2063-2070. [Link][17]
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American Chemical Society. (2019). Prodrug Strategies in Medicinal Chemistry. [Link][18]
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Nguyen, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(10), 1649. [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]
-
The Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link][5]
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- 18. acs.org [acs.org]
"troubleshooting N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride experimental variability"
Technical Support Center: N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to serve as a primary resource for troubleshooting common experimental challenges and answering frequently asked questions. As Senior Application Scientists, we understand that variability can arise from multiple stages of the experimental process, from initial compound handling to final data analysis. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the consistency, reliability, and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties and handling procedures for this compound. Proper understanding and implementation of these basics are the first line of defense against experimental variability.
Q1: What are the key structural features of this compound and how might they influence its behavior?
This compound is a small molecule characterized by three key functional groups: a piperidine ring, a carboxamide linker, and a methoxyethyl tail. It is supplied as a hydrochloride (HCl) salt.
-
Piperidine Ring: This is a saturated amine, which is basic. In the hydrochloride salt form, the piperidine nitrogen is protonated, carrying a positive charge. This is the primary reason the compound is supplied as a salt—to enhance aqueous solubility and solid-state stability.
-
Carboxamide Group: This amide bond can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1][2][3] It also participates in hydrogen bonding, which can influence solubility and interactions with biological targets.
-
Methoxyethyl Group: The ether linkage is generally stable, but the overall group adds lipophilicity to the molecule, which can impact its solubility profile.
-
Hydrochloride Salt: The HCl salt form dictates much of its handling. Dissolving the compound in a neutral aqueous solution will result in an acidic pH due to the dissociation of the protonated amine. This is a critical and often overlooked factor in experimental variability.[4][5]
Caption: Key structural features of the molecule.
Q2: What are the best practices for storing and handling the solid compound and its stock solutions?
Proper storage is crucial for maintaining compound integrity.[6] Amine hydrochloride salts can be hygroscopic (absorb water from the air), and repeated freeze-thaw cycles can compromise solution integrity.
| Form | Storage Condition | Rationale & Best Practices |
| Solid Powder | Store at -20°C or -80°C in a desiccator. | Protects from moisture and thermal degradation. Always allow the vial to warm to room temperature before opening to prevent condensation. |
| DMSO Stock Solution | Store at -20°C or -80°C in small, single-use aliquots. | DMSO is very hygroscopic; absorbed water can lower the solubility of hydrochloride salts.[7] Aliquoting minimizes freeze-thaw cycles and water absorption.[8] |
| Aqueous Stock Solution | Prepare fresh whenever possible. If short-term storage is necessary, store at 4°C for no more than 24-48 hours after sterile filtration. | The amide bond is susceptible to hydrolysis in aqueous solutions. Long-term storage is not recommended without a thorough stability assessment. |
Q3: Which solvents should I use for stock solutions, and what concentration is achievable?
The choice of solvent is critical for ensuring your compound is fully dissolved before adding it to an assay.
| Solvent | Recommended Max Concentration | Notes and Considerations |
| DMSO | ≥ 22.3 mg/mL (≥ 100 mM) | Primary recommendation. DMSO is an excellent solvent for this compound.[9][10] Ensure you are using anhydrous (dry) DMSO to prevent precipitation issues caused by water absorption.[7] |
| Water | ~10-20 mg/mL (limited) | Solubility in pure water is moderate. The resulting solution will be acidic. Do not use buffers to prepare a concentrated stock, as this can cause the less soluble free base to precipitate. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. |
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculate: Determine the mass of this compound (M.W. = 222.71 g/mol )[11] needed. For 1 mL of 10 mM stock, you need 0.223 mg.
-
Weigh: Accurately weigh the solid compound in a microcentrifuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO.
-
Ensure Solubilization: Vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates. If needed, briefly sonicate in a water bath.
-
Aliquot & Store: Distribute into single-use, low-binding tubes and store immediately at -20°C or -80°C.
Part 2: Troubleshooting Experimental Variability
This section is structured to help you diagnose and resolve specific problems encountered during your experiments.
Issue 1: I am observing precipitation when I dilute my DMSO stock into aqueous assay buffer.
This is one of the most common sources of experimental variability, leading to erroneously low potency or efficacy. The cause is often multifactorial.
Q: Why is my compound precipitating, and how can I fix it?
Cause A: Supersaturation and pH Shift When a concentrated DMSO stock is diluted into an aqueous buffer (typically >1:100 dilution), the DMSO concentration drops, and the compound's solubility can decrease dramatically. Furthermore, if the buffer pH is higher than the pKa of the piperidine nitrogen, the protonated, soluble salt form will convert to the neutral, often much less soluble, "free base" form, causing it to crash out of solution.
Cause B: Common Ion Effect If your buffer contains high concentrations of chloride ions (e.g., from NaCl), it can suppress the dissolution of the hydrochloride salt, reducing its apparent solubility.[12][13]
Troubleshooting Protocol:
-
Visual Check: After diluting your compound into the final assay buffer, let it sit for 15-30 minutes. Visually inspect the wells or tubes against a dark background for any cloudiness or precipitate.
-
Reduce Final Concentration: The simplest solution is often to lower the highest concentration in your dose-response curve.
-
Modify Dilution Scheme: Instead of a single large dilution, perform a serial dilution in a buffer containing a small percentage of DMSO (e.g., 5-10%) before the final dilution into the assay plate. This can ease the transition from organic to aqueous environments.
-
Consider Excipients: If compatible with your assay, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a co-solvent can help maintain solubility. This must be validated to ensure it doesn't interfere with the assay.[14]
Issue 2: My assay results are inconsistent between experiments (e.g., IC50 shifts).
Inconsistent results are a clear sign of underlying experimental variability.[15][16] This requires a systematic approach to identify the root cause.
Q: What are the likely causes of poor reproducibility, and how do I investigate them?
This workflow provides a logical path to diagnose the source of inconsistency.
Caption: Decision tree for troubleshooting inconsistent assay results.
Issue 3: I suspect my compound is degrading in the assay medium.
Compound instability can be a significant hidden variable. The carboxamide bond is the most likely point of failure via hydrolysis.
Q: How can I test for and prevent compound degradation?
Mechanism of Degradation: The primary degradation pathway is the hydrolysis of the carboxamide bond, which breaks the molecule into piperidine-3-carboxylic acid and 2-methoxyethylamine. This reaction is catalyzed by both acid and base, meaning it can occur if your assay buffer pH drifts too far from neutral (pH 7.0-7.4).[1][2][3]
Sources
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- 13. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
"optimizing N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride concentration for assays"
Welcome to the technical support resource for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on optimizing the use of this compound in various experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
While this compound is a specific molecule, it belongs to the broader class of piperidine-3-carboxamide derivatives. This class has shown promise in diverse research areas, including as potential anticancer agents that induce senescence and as inhibitors of enzymes like cathepsin K for anti-osteoporosis applications.[1][2] The guidance provided here is built upon established principles for small molecule assay development and specific insights from research on analogous piperidine structures.[3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: How should I prepare a stock solution of this compound?
A: Proper stock solution preparation is critical for accurate and reproducible results.[3] Due to the hydrochloride salt form, the compound should have improved aqueous solubility compared to its free base.[6] However, for high concentration stocks, an organic solvent is recommended.
-
Recommended Solvent: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions (e.g., 10-50 mM).[3]
-
Procedure: Briefly vortex and/or sonicate in a water bath to ensure the compound is fully dissolved. Visually inspect the solution against a light and dark background to confirm the absence of particulates.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store at -20°C or -80°C, protected from light and moisture.
Q2: What is a reasonable starting concentration range for a new cell-based assay?
A: The optimal concentration is highly dependent on the assay type and cell line. For piperidine-3-carboxamide derivatives, published studies provide a useful reference. For example, some analogs show anti-melanoma activity with IC50 values as low as 0.03 µM, while others are tested in enzymatic assays at concentrations around 1 µM.[1][2]
A common strategy is to perform a broad dose-response curve in your initial experiment to determine the active range. A good starting point is a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM to 100 µM.
Table 1: Recommended Starting Concentration Ranges for Piperidine-3-Carboxamide Analogs
| Assay Type | Typical Starting Range (Highest Conc.) | Key Considerations |
| Enzyme Inhibition Assays | 1 µM - 25 µM | Compound purity is critical. Ensure the final solvent concentration does not affect enzyme activity. |
| Cell Proliferation / Cytotoxicity | 10 µM - 50 µM | Test a wide range to capture the full dose-response curve. Monitor cell health and morphology.[7] |
| Phenotypic Screening | 1 µM - 20 µM | The required concentration depends on the potency of the induced phenotype. High-content imaging can provide multiparametric data.[2][8] |
| Target Engagement (e.g., CETSA) | 10 µM - 100 µM | Higher concentrations may be needed to ensure target saturation within the cell.[3] |
Q3: What is the significance of the hydrochloride (HCl) salt form?
A: The hydrochloride salt is used to improve the physicochemical properties of the parent molecule.[6] Key advantages include:
-
Enhanced Solubility: The salt form generally increases solubility in aqueous buffers compared to the free base, which is crucial for achieving desired concentrations in assay media without precipitation.
-
Improved Stability: Crystalline salts are often more chemically and physically stable than the free form, ensuring better shelf-life and consistency.[6]
-
Handling: The improved crystallinity makes the compound easier to weigh and handle accurately.
When preparing your stock solution in DMSO, the compound will exist as the free base and dimethyl sulfoxide hydrochloride. In your aqueous assay buffer, it will dissociate into the protonated parent compound and a chloride ion. This is the intended state for biological testing.
Part 2: Troubleshooting Guides
This section provides structured guidance for common issues encountered during assay optimization.
Issue 1: Compound Shows Low or No Activity
Q: I've tested this compound in my assay up to 50 µM, but I'm not observing the expected biological effect. What are the likely causes and how can I troubleshoot this?
A: This is a frequent challenge in drug discovery. The issue can typically be traced to one of three areas: the compound itself, its interaction with the assay medium, or the biological system.[3]
Caption: A systematic workflow for troubleshooting the inactivity of a small molecule inhibitor.
Step-by-Step Troubleshooting:
-
Verify Compound Solubility: A common failure mode is compound precipitation in the aqueous assay buffer.[3] The effective concentration will be far lower than the nominal concentration if the compound isn't fully dissolved.
-
Action: Perform a visual solubility test. Prepare the highest concentration of the compound in your assay medium, incubate under assay conditions (e.g., 1 hour at 37°C), and inspect for precipitates against a dark background. See Protocol 3 for details.
-
-
Confirm Compound Integrity:
-
Source & Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC/NMR). Impurities can interfere with activity.[3]
-
Storage: Confirm that the solid compound and its stock solutions were stored correctly (typically -20°C or colder, protected from light and moisture).[9] Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
-
Evaluate Experimental Setup:
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level tolerated by your assay (typically <0.5%).[3] Run a "vehicle-only" control to confirm the solvent has no effect on its own.
-
Positive Control: A robust positive control is essential. If your positive control is not working, the issue lies with the assay system itself, not your test compound.[10]
-
-
Assess the Biological Target:
-
Target Presence: If you are testing for inhibition of a specific protein, confirm that the protein is present and active in your experimental system (e.g., via Western Blot or a reporter assay).[3]
-
Mechanism of Action: The expected signaling pathway may not be active in your chosen cell line, or there could be compensatory mechanisms that mask the compound's effect.[3]
-
Issue 2: High Data Variability and Poor Reproducibility
Q: My dose-response curves are inconsistent between experiments, and I see high variability across replicate wells. What can I do to improve my assay's precision?
A: Reproducibility is key to generating high-quality, reliable data. Variability often stems from subtle inconsistencies in manual steps and plate setup.[4]
Caption: Core pillars to consider for robust and reproducible assay development.
Best Practices to Reduce Variability:
-
Standardize Cell Handling:
-
Cell Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Plating Uniformity: Ensure even cell distribution during plating. After plating, allow plates to sit at room temperature for 15-20 minutes before moving to the incubator to prevent cells from settling in the center. For adherent cells, check for a uniform monolayer before adding the compound.[7]
-
-
Mitigate Plate-Based Effects:
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity buffer.[4][7]
-
Incubation: Standardize incubation times and temperatures precisely. Small variations can lead to significant differences in results.[4]
-
-
Improve Liquid Handling Precision:
-
Reagent Preparation: Prepare master mixes of reagents (e.g., media with compound, detection reagents) to be added to all wells, rather than adding small volumes individually. This minimizes pipetting errors.
-
Automation: If available, use automated liquid handlers for serial dilutions and reagent additions to ensure consistency.[4][5]
-
-
Ensure Reagent Stability:
-
Reagent Age: Prepare fresh buffers and media. Some components can degrade over time, affecting assay performance.[7]
-
Thawing: Thaw frozen reagents completely and mix gently but thoroughly before use to avoid concentration gradients.
-
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Mass: Determine the mass of this compound needed. For a 10 mM stock in 1 mL, you would need (Molecular Weight in g/mol) * 0.01 mg.
-
Weigh Compound: Accurately weigh the solid compound into a sterile, conical microcentrifuge tube.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolve: Vortex the tube for 30-60 seconds. If particulates remain, sonicate in a room temperature water bath for 5-10 minutes.
-
Verify Dissolution: Visually inspect the solution to ensure it is clear and free of any solid material.
-
Aliquot and Store: Dispense into single-use, light-protected tubes and store at -80°C.
Protocol 2: Performing a Concentration-Response Curve (96-Well Plate)
-
Cell Plating: Plate cells at a predetermined optimal density in a 96-well plate. Incubate under standard conditions to allow for adherence and recovery (e.g., overnight).
-
Prepare Intermediate Dilution Plate:
-
In a separate 96-well plate (the "dilution plate"), add your assay medium to all wells that will contain the compound.
-
Add your 10 mM stock solution to the first column to create the highest concentration (e.g., 2 µL of 10 mM stock into 98 µL of media for a 200 µM intermediate concentration).
-
Perform a serial dilution (e.g., 3-fold or 10-fold) across the plate.
-
-
Compound Addition: Transfer a small, equal volume from the dilution plate to your cell plate. This minimizes the final DMSO concentration.
-
Controls: Include wells for "vehicle control" (media with the same final DMSO concentration as the highest compound dose) and "no-treatment control" (media only).
-
Incubation: Incubate the cell plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the assay readout (e.g., add detection reagents for viability, luminescence, or fluorescence) and measure the signal on a plate reader.
Protocol 3: Visual Solubility Assessment
-
Prepare Highest Concentration: In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock solution to your final assay buffer to achieve the highest concentration you plan to test.[3] For example, to make a 100 µM solution from a 10 mM stock, add 10 µL of stock to 990 µL of buffer.
-
Vortex: Vortex the solution gently.
-
Incubate: Incubate the tube under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[3]
-
Inspect: Visually inspect the solution in a well-lit area against both a light and a dark background. Look for any signs of cloudiness, crystals, or precipitate. If the solution is not perfectly clear, the compound is not soluble at that concentration.
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Institutes of Health (NIH). Available from: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Publications. Available from: [Link]
-
Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Dispendix. Available from: [Link]
-
Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available from: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available from: [Link]
-
Optimizing Assay Development. Biocompare.com. Available from: [Link]
-
A troubleshooting guide to microplate-based assays. BMG Labtech. Available from: [Link]
-
Assay Troubleshooting. MB - About. Available from: [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available from: [Link]
-
Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dispendix.com [dispendix.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay Troubleshooting | MB [molecular.mlsascp.com]
Technical Support Center: N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. This resource is structured to offer not just answers, but also practical, field-tested experimental strategies.
Introduction:
This compound is a synthetic organic compound belonging to the piperidine carboxamide class.[1][2] While the piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs, a thorough investigation of any new analog's specificity is crucial for the accurate interpretation of experimental results.[2] This guide will walk you through a systematic approach to identifying and characterizing the off-target effects of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound and its handling.
Q1: What is the known or predicted primary target of this compound?
A1: There is limited publicly available information defining a specific primary target for this compound. However, the broader class of piperidine carboxamides has been shown to interact with a variety of biological targets, including proteasomes and cholinesterases.[3][4] For instance, a piperidine carboxamide derivative, SW042, was identified to have anti-malarial activity by targeting the Plasmodium falciparum proteasome β5 active site.[3] Without specific data from the supplier, experimental target validation is essential.
Q2: What are the potential off-target effects associated with the piperidine carboxamide scaffold?
A2: The piperidine carboxamide scaffold is versatile and can interact with a range of biological molecules.[2] Depending on the specific substitutions, off-target effects could include interactions with G-protein coupled receptors (GPCRs), ion channels, or various enzymes.[5][6] For example, certain N-aryl-piperidine-4-carboxamides have been found to inhibit MALT1 proteolytic activity.[5] Therefore, a broad screening approach is often necessary to identify unanticipated interactions.
Q3: What are the best practices for storing and preparing this compound for experiments?
A3: To ensure the integrity of your compound, it should be stored according to the manufacturer's recommendations, which typically involves keeping it at a controlled temperature and protected from light and moisture.[7] For cell-based assays, it is advisable to prepare a high-concentration stock solution in a suitable solvent like anhydrous, high-purity DMSO.[7] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[7]
Q4: My compound is not showing any activity in my assay. What are the initial troubleshooting steps?
A4: A lack of activity can stem from several factors.[7] First, verify the compound's integrity and solubility in your assay buffer.[7] Poor aqueous solubility is a common issue that can lead to precipitation and a lower effective concentration.[7] It's also crucial to ensure your experimental setup is optimized, including cell health and reagent concentrations.[8][9] Finally, direct measurement of target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if the compound is reaching its intended target within the cell.[7]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for distinguishing on-target from off-target effects.
Guide 1: Deconvoluting On-Target vs. Off-Target Phenotypes
A primary challenge in early-stage drug discovery is confirming that an observed biological effect is a direct consequence of modulating the intended target.[10][11]
Troubleshooting Scenario: You observe a desired phenotype (e.g., cancer cell death) after treatment with this compound, but you need to confirm it's not due to an off-target effect.
Step-by-Step Experimental Workflow:
Caption: A workflow for validating on-target effects.
Detailed Protocols:
-
Genetic Target Validation :
-
Rationale : If the compound's effect is on-target, genetically silencing the target should produce the same phenotype.[11]
-
Protocol :
-
Use siRNA or shRNA to temporarily reduce the expression of the target protein, or employ CRISPR/Cas9 to create a permanent knockout.
-
Culture these genetically modified cells alongside a control group (e.g., cells with a non-targeting siRNA or wild-type cells).
-
Assess if the phenotype observed with the compound is replicated in the target-depleted cells.
-
-
Caveat : Be aware that CRISPR/Cas9 can have its own off-target effects, which should be considered in your analysis.[12][13]
-
-
Chemical Orthogonal Validation :
-
Rationale : Using a tool compound with a different chemical structure that inhibits the same target can help rule out off-target effects specific to the this compound scaffold.[6]
-
Protocol :
-
Obtain a validated inhibitor of your target that is structurally distinct from your compound.
-
Treat your cells with this alternative inhibitor at a concentration known to produce on-target effects.
-
Compare the resulting phenotype to that produced by your compound.
-
-
Guide 2: Systematic Off-Target Profiling
When off-target effects are suspected, a systematic screening approach is necessary to identify the unintended interactions.[6][14]
Recommended Screening Platforms:
| Panel Type | Description | Key Considerations |
| In Silico Profiling | Computational methods like similarity searching and molecular docking to predict potential off-targets based on the compound's structure. | A cost-effective first step to generate hypotheses, but predictions require experimental validation.[12] |
| Broad Panel Screening | In vitro assays that test the compound against a large number of purified proteins, such as kinases or GPCRs. | Provides quantitative binding data (e.g., Kd or IC50 values) but lacks the context of a cellular environment.[14] |
| Phenotypic Screening | High-content imaging or other cell-based assays to identify unexpected cellular phenotypes induced by the compound. | Can reveal novel off-target effects but requires subsequent target deconvolution to identify the responsible protein(s).[15] |
Experimental Workflow for Off-Target Identification:
Caption: A tiered approach to systematic off-target identification.
Part 3: Data Interpretation and Next Steps
Quantitative Data Summary:
Organize your findings in a clear, comparative format.
Table 1: On-Target vs. Off-Target Potency
| Target | Assay Type | IC50/EC50 (µM) |
| Primary Target | [e.g., Enzyme Inhibition] | [Your Data] |
| Off-Target 1 | [e.g., Kinase Panel Hit] | [Your Data] |
| Off-Target 2 | [e.g., GPCR Binding] | [Your Data] |
Signaling Pathway Analysis:
If your compound interacts with multiple targets, map them to their respective signaling pathways to understand the potential for pathway cross-talk and complex biological responses.
Caption: Visualizing on- and off-target pathway interactions.
References
-
Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
-
Zhang, X. B., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Retrieved from [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
-
Helms, W. (2021). Getting to First-in-Human for Small Molecules and Biologics. YouTube. Retrieved from [Link]
-
Boehringer Ingelheim. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. YouTube. Retrieved from [Link]
-
NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
Gavin Publishers. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (2012). On-target and Off-target-based Toxicologic Effects. Retrieved from [Link]
-
PMC. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]
-
Auld, D. S., et al. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. Retrieved from [Link]
-
Lee, J., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH. Retrieved from [Link]
-
Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. Retrieved from [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
van der Westhuyzen, C. W., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
"N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride interference with analytical techniques"
Technical Support Center: N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers working with this compound. The content is based on established principles of analytical chemistry, drawing inferences from the compound's structural features to address potential challenges in its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that can influence analytical results?
A: The molecule possesses several functional groups that dictate its analytical behavior:
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Piperidine Ring: This is a basic secondary amine, which is prone to protonation (pKa ~9-11). This basicity is a primary cause of peak tailing in reversed-phase HPLC due to strong interactions with residual acidic silanols on the column's stationary phase.
-
Carboxamide Group: This group is polar and can participate in hydrogen bonding. It can also exhibit restricted bond rotation, potentially leading to broadened peaks in NMR spectroscopy at room temperature.
-
Methoxyethyl Group: The ether linkage is generally stable but adds polarity and a potential site for hydrogen bond acceptance.
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Hydrochloride Salt: As a salt, the compound is highly soluble in aqueous and polar solvents. However, the chloride ion can cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS) and may form adducts with the analyte.
Q2: I'm observing severe peak tailing in my HPLC-UV analysis. What is the most likely cause and the quickest fix?
A: The most probable cause is the interaction between the protonated piperidine nitrogen and acidic silanol groups on the silica stationary phase.
-
Immediate Action: Add a small amount of a competing base to your mobile phase. A common choice is 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid paired with a competing base like triethylamine (TEA) at a concentration of ~0.05%. TFA will protonate the analyte and suppress silanol activity, while TEA directly competes for the silanol sites.
-
Long-Term Solution: Switch to a high-purity, end-capped column (often labeled "for bases") or a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, which has fewer exposed silanol groups.
Q3: My LC-MS sensitivity for this compound is very low when using ESI in positive mode. What should I investigate first?
A: Poor sensitivity in ESI+ is often linked to ion suppression or inefficient ionization. For this compound, the primary suspect is the hydrochloride counter-ion.
-
Ion Suppression: Chloride ions have a high electron affinity and can compete with your analyte for the charge generated during the electrospray process, reducing the signal of your target ion ([M+H]+).
-
Troubleshooting: The first step is to optimize the mobile phase. Replace any chloride-containing additives. Using a mobile phase with 0.1% formic acid is standard for promoting protonation and achieving good sensitivity for basic compounds in ESI+. If sensitivity is still low, ensure proper desolvation by optimizing the gas flow and temperature in the MS source.
Q4: Are there any specific considerations for sample preparation and storage?
A: Yes. Given the amide functionality, the compound's stability in solution should be considered.
-
pH Stability: Avoid highly acidic or basic conditions during sample preparation and storage to prevent hydrolysis of the amide bond. Prepare samples in a buffer near neutral pH or in a standard mobile phase (e.g., water/acetonitrile with 0.1% formic acid) just before analysis.
-
Solubility: The hydrochloride salt form ensures good solubility in water, methanol, and DMSO. However, if you are using a non-polar solvent system for an extraction, you may need to free-base the compound by adding a mild base to improve its solubility in the organic phase.
-
Storage: For long-term storage, keep the solid material in a cool, dry, and dark place. Solutions should be stored refrigerated and used within a few days to minimize potential degradation.
Troubleshooting Guides
Guide 1: Resolving Peak Shape Issues in HPLC-UV Analysis
This guide provides a systematic approach to diagnosing and fixing common peak shape problems like tailing and fronting.
-
Baseline Condition:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or lambda max if known).
-
-
Observation: If significant peak tailing is observed (Asymmetry > 1.5), proceed to the next step.
-
Step 1: Add a Competing Base:
-
Modify Mobile Phase A and B to also include 0.05% Triethylamine (TEA).
-
Re-run the analysis. TEA is a stronger base that will preferentially interact with active silanol sites, preventing the analyte from doing so.
-
-
Step 2: Increase Ionic Strength:
-
If tailing persists, increase the buffer concentration. Prepare a 20 mM ammonium formate or ammonium acetate buffer at pH 3.5 for the aqueous mobile phase (A).
-
This increases the ionic strength, which can further mask the silanol interactions.
-
-
Step 3: Change Column Chemistry:
-
If optimization of the mobile phase is insufficient, switch to a column designed for basic compounds.
-
Option A (End-Capped): Use a modern, high-purity silica column that is extensively end-capped.
-
Option B (Alternative Phase): Consider a phenyl-hexyl or embedded polar group (PEG) phase, which offers different selectivity and often better peak shape for amines.
-
Caption: Troubleshooting workflow for HPLC peak tailing.
Guide 2: Improving Sensitivity in LC-MS Analysis
This guide focuses on overcoming common issues related to poor signal intensity in ESI-MS for this compound.
The presence of Cl⁻ ions from the sample can severely quench the ESI+ signal. The goal is to remove the Cl⁻ or mitigate its effects.
-
Sample Preparation:
-
Instead of dissolving the sample directly in the mobile phase, consider a preliminary solid-phase extraction (SPE) step if the matrix is complex. A mixed-mode cation exchange cartridge can be effective for isolating basic compounds.
-
If SPE is not feasible, ensure the final sample concentration is high enough, but dilute it in the initial mobile phase condition (e.g., 95% Water/5% ACN with 0.1% Formic Acid) to ensure compatibility with the column.
-
-
Chromatography:
-
Mobile Phase: Crucially, do NOT use any chloride-containing additives (e.g., HCl). Use 0.1% formic acid or 0.1% acetic acid in both water (A) and acetonitrile/methanol (B). Formic acid is generally preferred as it is more volatile and provides a source of protons.
-
Flow Rate: For high sensitivity, consider using a smaller ID column (e.g., 2.1 mm) and reducing the flow rate (e.g., 0.2-0.4 mL/min). This creates smaller droplets in the ESI source, leading to more efficient ionization.
-
-
Mass Spectrometer Source Optimization:
-
Infusion Analysis: Directly infuse a solution of your compound (~1 µg/mL in 50:50 ACN:Water with 0.1% FA) into the mass spectrometer.
-
Tune Parameters: Systematically optimize the following to maximize the signal for your [M+H]+ ion:
-
Capillary/Spray Voltage: Typically 3-4 kV for ESI+.
-
Gas Temperatures (Desolvation/Drying Gas): Increase temperature to facilitate solvent evaporation, but avoid thermal degradation of the analyte. A typical starting point is 250-350 °C.
-
Gas Flows (Nebulizer and Drying Gas): Adjust to achieve a stable spray. Too high a flow can cool the droplets and reduce efficiency.
-
Fragmentor/Cone Voltage: This voltage helps with ion sampling and desolvation. A ramped experiment can find the optimal value that maximizes the parent ion signal without causing excessive fragmentation.
-
-
Caption: Decision tree for troubleshooting low LC-MS sensitivity.
Quantitative Data Summary
The following table provides typical starting parameters and expected observations for the analysis of this compound.
| Parameter | Poor Condition (Problem) | Optimized Condition (Solution) | Expected Outcome |
| HPLC Mobile Phase | Neutral pH water/ACN | Water/ACN with 0.1% Formic Acid + 0.05% Triethylamine | Peak asymmetry improves from >2.0 to <1.5. |
| HPLC Column | General-purpose C18 | High-purity, end-capped C18 or Phenyl-Hexyl phase | Reduced peak tailing, improved resolution from adjacent peaks. |
| LC-MS Mobile Phase | Contains buffers with Cl⁻ (e.g., NaCl) | 0.1% Formic Acid in Water/Acetonitrile | Signal-to-noise ratio increases by an order of magnitude or more. |
| MS Source Gas Temp | Too low (<200 °C) | Optimized (e.g., 300 °C) | Improved desolvation efficiency, leading to higher ion counts and less noise. |
| NMR Sample Prep | Room temperature in CDCl₃ | Room temp in D₂O or DMSO-d₆; or VT-NMR at 80 °C in DMSO-d₆ | Broad amide/piperidine signals resolve into sharper, distinct peaks. |
References
-
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430–437. [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041–1044. [Link]
-
Agilent Technologies. (2011). Better Peak Shape for Basic Compounds. Application Note. [Link]
-
Holčapek, M., et al. (2010). Effect of the mobile phase composition on the ionization efficiency of various compounds in ESI-MS. Journal of Chromatography A, 1217(25), 3908-3921. [Link]
Technical Support Center: Protocol Refinement for N-(2-methoxyethyl)piperidine-3-carboxamide Hydrochloride Experiments
Welcome to the dedicated technical support center for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The piperidine scaffold is a highly privileged motif in medicinal chemistry, valued for its metabolic stability and its ability to modulate physicochemical properties like lipophilicity and water solubility.[1] this compound, in particular, is a compound of interest in various research areas due to the unique properties conferred by its N-alkoxyethyl substitution. This guide will address common challenges in its synthesis, purification, and handling.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of N-(2-methoxyethyl)piperidine-3-carboxamide and its subsequent conversion to the hydrochloride salt.
Amide Coupling Reaction: Synthesis of N-(2-methoxyethyl)piperidine-3-carboxamide
The core of the synthesis is the amide bond formation between piperidine-3-carboxylic acid and 2-methoxyethylamine.[2] While seemingly straightforward, this reaction can present several challenges.
Question: I am observing a low yield of my desired amide product. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this amide coupling are often traced back to several key factors:
-
Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine.[3] If the coupling reagent is not effective, the reaction will not proceed efficiently.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Side Reactions: The activated carboxylic acid can participate in undesired side reactions, reducing the yield of the target amide.[3]
Here is a systematic approach to troubleshooting low yields:
Step 1: Evaluate Your Coupling Reagent
For the coupling of piperidine-3-carboxylic acid and 2-methoxyethylamine, standard carbodiimide coupling agents are often a good starting point.
| Coupling Reagent | Key Considerations |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Effective and widely used. A key drawback is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide. The urea byproduct is also water-soluble, simplifying purification through an aqueous workup. Often used with an additive like HOBt. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[4] It is generally more expensive. |
| T3P (Propylphosphonic Anhydride) | A versatile and powerful coupling reagent that often leads to high yields and clean reactions. The byproducts are water-soluble. |
Expert Insight: While DCC is a classic choice, the purification challenges posed by DCU often make EDC or T3P a more practical option for this specific synthesis. If you are struggling with low yields with EDC, consider switching to HATU or T3P.
Step 2: Optimize Reaction Conditions
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are common choices. DCM is easier to remove, while DMF can help with the solubility of the starting materials.
-
Temperature: Amide coupling reactions are typically started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[5] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be beneficial, especially with less reactive coupling partners.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
Step 3: Consider Additives
Additives are often used with carbodiimide coupling agents to improve efficiency and suppress side reactions, such as racemization.[3]
-
HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole): These additives react with the activated carboxylic acid to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.
Workflow Diagram: Amide Coupling Optimization
Caption: Troubleshooting workflow for low amide coupling yield.
Hydrochloride Salt Formation
Converting the free base of N-(2-methoxyethyl)piperidine-3-carboxamide to its hydrochloride salt enhances its stability and aqueous solubility.[6] However, this step can also be problematic.
Question: I am having trouble isolating the hydrochloride salt. It either oils out or fails to precipitate. What should I do?
Answer: The formation of an oil or failure to precipitate are common issues in salt formation.[7] The cause is often related to the solubility of the salt in the chosen solvent system, the presence of impurities, or the rate of precipitation.[6]
Step 1: Solvent and Anti-Solvent Selection
The key is to have the free base soluble in a solvent in which the hydrochloride salt is insoluble.
| Common Solvents for Free Base | Common Anti-Solvents for HCl Salt Precipitation |
| Dichloromethane (DCM) | Diethyl Ether |
| Ethyl Acetate | Heptane or Hexane |
| Methanol or Ethanol | Isopropyl Acetate |
| Isopropanol (IPA) | Methyl tert-butyl ether (MTBE) |
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified N-(2-methoxyethyl)piperidine-3-carboxamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. A slight excess of HCl (e.g., 1.1 equivalents) is often used.
-
If a precipitate does not form immediately, try scratching the inside of the flask with a glass rod to induce crystallization.
-
If no solid forms, slowly add an anti-solvent (e.g., diethyl ether or heptane) until the solution becomes cloudy.
-
Allow the mixture to stir, possibly at a reduced temperature (e.g., 0-4°C), to encourage complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[6]
Step 2: Troubleshooting Oiling Out
An oil forms when the salt precipitates faster than it can form an ordered crystal lattice.[6]
-
Slow Down the Addition of HCl: Add the HCl solution more slowly to give the molecules time to crystallize.
-
Lower the Temperature: Perform the salt formation at a lower temperature to decrease the solubility of the salt and promote slower, more controlled precipitation.
-
Use a More Dilute Solution: A higher concentration can sometimes lead to oiling. Dilute the solution of the free base before adding HCl.
Step 3: If the Salt Remains Soluble
If the salt is soluble even after the addition of an anti-solvent, the solvent system needs to be reconsidered.[6]
-
Solvent Evaporation: If the salt is soluble in the reaction mixture, carefully concentrate the solution under reduced pressure. This may induce precipitation.
-
Alternative HCl Source: The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water.[8] Anhydrous HCl gas or a solution of HCl in an organic solvent is often preferred for obtaining anhydrous crystalline salts.[8]
Logical Relationship Diagram: Salt Formation Troubleshooting
Caption: Decision tree for troubleshooting hydrochloride salt isolation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the methoxyethyl group on the piperidine nitrogen?
The methoxyethyl group is incorporated to modulate the physicochemical properties of the molecule. The ether oxygen can act as a hydrogen bond acceptor, which can influence solubility and interactions with biological targets.[2] Additionally, this group can impact the metabolic stability of the compound.[1]
Q2: How can I confirm the successful formation of the hydrochloride salt?
Several analytical techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will typically observe a downfield shift of the protons adjacent to the nitrogen atoms upon protonation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for changes in the amine and carbonyl stretching frequencies.
-
Melting Point: The hydrochloride salt will have a distinct and generally higher melting point than the free base.[6]
-
Elemental Analysis: This will confirm the presence of chlorine and the correct elemental composition of the salt.
Q3: What are the best practices for storing this compound?
As a hydrochloride salt, it is likely to be a crystalline solid and more stable than the free base.[6] However, some hydrochloride salts can be hygroscopic. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from moisture.
Q4: Are there any known biological activities for this compound or related structures?
Piperidine-3-carboxamide derivatives have been investigated for a range of biological activities. For example, some have shown potential as senescence-inducing agents in cancer cells and as proteasome inhibitors for treating malaria.[5][9] The specific biological activity of this compound would need to be determined through dedicated screening and assays. The piperidine ring is a common feature in drugs targeting the central nervous system (CNS) and in anticancer agents.[1]
References
- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- BenchChem. (n.d.). N-(2-Methoxyethyl)-2-piperidinecarboxamide hydrochloride.
- BenchChem. (2025). Technical Support Center: Conversion to Hydrochloride Salt for Enhanced Stability.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11503. [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reddit. (2024). Struggling with amide coupling. Retrieved from [Link]
- Google Patents. (2010). US20100204470A1 - Method for salt preparation.
-
Taylor & Francis eBooks. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-phenylmethoxyethyl)piperidine-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Retrieved from [Link]
-
Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]
-
UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Retrieved from [Link]
-
PubChem. (n.d.). (3S)-1-[2-[(E)-[(3-chlorophenyl)-(2-methylphenyl)methylidene]amino]oxyethyl]piperidine-3-carboxylic acid;hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 9. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Introduction: Welcome to the technical support center for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules targeting everything from cancer to central nervous system disorders.[1] However, novel derivatives like this compound may be less characterized, potentially leading to unexpected experimental outcomes.
This document provides a structured approach to troubleshooting, helping you to distinguish between experimental artifacts, off-target effects, and novel biological activities. As your partner in research, we are committed to helping you navigate the complexities of your findings with scientific rigor.
Part 1: First Steps When Encountering Unexpected Results
Encountering data that deviates from your hypothesis can be a pivotal moment in research. Before delving into complex biological explanations, it's crucial to rule out fundamental experimental and chemical issues. This initial validation process ensures the integrity of your subsequent investigations.
Workflow for Initial Investigation of Unexpected Results
Below is a systematic workflow to guide your initial troubleshooting efforts.
Caption: Initial troubleshooting workflow for unexpected results.
Part 2: Troubleshooting Guide - Question & Answer Format
This section addresses specific issues you may encounter during your experiments. Each question is followed by potential causes and actionable troubleshooting steps.
Issue 1: Complete Lack of Expected Biological Activity
Q: My assay results show that this compound has no effect, even at high concentrations. I was expecting to see modulation of my target based on similar piperidine-containing compounds. What could be wrong?
Potential Causes & Troubleshooting Steps:
-
Compound Purity and Identity: The synthesis of piperidine derivatives can sometimes result in regioisomers or other impurities that may be inactive.[2] The supplied compound might not be what it is labeled as, a common issue with novel research chemicals that may be classified as Novel Psychoactive Substances (NPS) if they have CNS activity.[3][4]
-
Solubility Issues: The hydrochloride salt is intended to improve aqueous solubility, but the compound may still precipitate in your specific buffer system, especially at higher concentrations.
-
Action: Prepare a stock solution in an appropriate solvent like DMSO or ethanol, and then dilute it into your aqueous assay buffer. Visually inspect the final solution for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay medium using nephelometry or light scattering.
-
-
Compound Degradation: Depending on the storage conditions and the pH of your assay buffer, the compound may have degraded.
-
Action: Re-run the analysis on your stock solution and a sample incubated in your assay buffer for the duration of the experiment to check for degradation products via LC-MS. Always store the solid compound and stock solutions as recommended (typically at -20°C or -80°C, protected from light and moisture).
-
-
Incorrect Target Assumption: While the piperidine scaffold is versatile, the specific substitutions on this compound may orient the molecule in a way that prevents it from binding to your target of interest. For example, some piperidine carboxamides are highly selective for the Plasmodium falciparum proteasome over human isoforms due to subtle differences in the binding pocket.[7]
-
Action: If possible, perform a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm interaction with your purified target protein. This provides definitive evidence of binding, independent of functional activity.
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Issue 2: Unusually High or Off-Target Cytotoxicity
Q: I'm observing significant cytotoxicity in my cell-based assays at concentrations where I expected to see a specific pharmacological effect. This is confounding my results. How can I investigate this?
Potential Causes & Troubleshooting Steps:
-
Reactive Impurities: The synthesis of piperidine derivatives can sometimes leave behind reactive starting materials or byproducts.[8] These can be nonspecifically cytotoxic.
-
Action: As with a lack of activity, verifying compound purity is the first critical step. An LC-MS analysis with a UV detector can help quantify impurities that may not ionize well in the mass spectrometer.
-
-
Mitochondrial Toxicity: A common off-target effect for cationic or lipophilic compounds is the disruption of mitochondrial function. The piperidine nitrogen is basic and will be protonated at physiological pH, which could contribute to this.
-
Action: Run a mitochondrial toxicity assay, such as measuring the mitochondrial membrane potential (e.g., with TMRE or JC-1 dyes) or oxygen consumption rates using a Seahorse analyzer.
-
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a frequent cause of cardiotoxicity and can lead to cell death in certain models. Piperidine-containing compounds have been investigated for their effects on ion channels.
-
Action: If your research has translational implications, it is advisable to test for hERG inhibition using an automated patch-clamp assay. This is a standard preclinical safety assessment.
-
-
Induction of Apoptosis or Necrosis: The compound might be inducing a programmed cell death pathway unrelated to your primary target. For instance, some N-arylpiperidine-3-carboxamide derivatives have been specifically identified as inducers of a senescence-like phenotype and apoptosis in melanoma cells.[2]
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Action: Perform assays to distinguish between apoptosis and necrosis. Use Annexin V/Propidium Iodide staining followed by flow cytometry. You can also measure caspase-3/7 activity to specifically look for apoptotic pathway activation.
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Hypothetical Off-Target Signaling Pathway
The diagram below illustrates how a hypothetical piperidine compound could inadvertently inhibit a kinase involved in cell survival, leading to unexpected cytotoxicity.
Caption: Hypothetical off-target inhibition of the PI3K/AKT pathway.
Part 3: Frequently Asked Questions (FAQs)
Q1: Is this compound considered a controlled or psychoactive substance?
A: The legal status of a novel compound depends on its chemical structure and its pharmacological effects. Many novel piperidine derivatives are designed to interact with CNS targets and could be classified as NPS.[3][9] It is the user's responsibility to ensure compliance with all local, state, and federal regulations regarding the handling and use of this research chemical. If you observe unexpected behavioral effects in in vivo models, you should handle the compound with appropriate caution.
Q2: What is the expected metabolic stability of this compound?
A: The metabolic stability of piperidine-containing drugs can be highly variable and depends on the substitution pattern.[1] The N-(2-methoxyethyl) group may be subject to O-demethylation by cytochrome P450 enzymes. The piperidine ring itself can undergo oxidation. To determine its stability in your system, you should perform a metabolic stability assay using liver microsomes or S9 fractions from the relevant species.
Q3: The stereochemistry of my compound is not specified. How important is this?
A: Extremely important. Biological systems are chiral, and different enantiomers of a compound can have vastly different pharmacological activities and toxicities. For example, the (S)-enantiomer of a related piperidine carboxamide was found to be 100-fold more potent as an anti-malarial agent than the (R)-enantiomer.[7] If you are using a racemic mixture, your results will be an average of the effects of both enantiomers. If you observe unexpected or inconsistent results, obtaining the pure enantiomers for testing is a critical step.
Q4: How should I prepare my stock solutions and store them?
A: For initial testing, we recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous solvent such as 100% DMSO. Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, dilute the DMSO stock into your aqueous buffer and ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Q5: What kind of positive and negative controls should I use?
A: Your choice of controls is critical for interpreting your data.
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Positive Control: Use a well-characterized compound known to elicit the expected effect in your assay. This confirms that your assay is working correctly.
-
Negative Control: Use a structurally similar but biologically inactive analog, if available. This helps to rule out effects due to the general chemical structure, solvent, or other experimental conditions.
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Vehicle Control: This is the most fundamental control and should consist of the same final concentration of solvent (e.g., DMSO) used to dissolve your test compound.
References
-
Today's Clinical Lab. (2021-11-16). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]
-
Lab Manager Magazine. (2022-06-01). How to Test for New Psychoactive Substances. [Link]
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Lawong, A. et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]
-
Corazza, O. et al. (2018). Handbook of Novel Psychoactive Substances: What Clinicians Should Know About NPS. Routledge. [Link]
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National Institute of Justice. (2022-06-11). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]
-
AZoLifeSciences. (2022-08-30). Helping Identify Novel Psychoactive Substances. [Link]
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Lee, J. et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Sources
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- 3. clinicallab.com [clinicallab.com]
- 4. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride and Other Piperidine Derivatives in Drug Discovery
Executive Summary
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and its favorable physicochemical properties.[1][2][3] This guide provides an in-depth comparative analysis of piperidine derivatives, centering on N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride as a case study for a specific substitution pattern. We will dissect the structure-activity relationships (SAR) of piperidine-3-carboxamides by comparing them against analogs with variations at the amide nitrogen, the position of the carboxamide group on the piperidine ring, and other structural modifications. This analysis is supported by experimental data from peer-reviewed literature and includes detailed, replicable protocols for synthesis and in vitro evaluation, aiming to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of piperidine-based therapeutics.
Introduction: The Enduring Importance of the Piperidine Scaffold
The piperidine heterocycle, a six-membered ring containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals.[2][4] Its success can be attributed to a combination of factors:
-
Structural Versatility: The sp³-hybridized carbon atoms allow for a stable chair conformation, providing a three-dimensional scaffold to which substituents can be attached in well-defined axial and equatorial orientations. This conformational rigidity is crucial for precise interactions with biological targets.[4]
-
Physicochemical Modulation: The basic nitrogen atom can be a key pharmacophoric feature, forming salt bridges or hydrogen bonds. Its pKa can be fine-tuned through substitution, allowing for modulation of a compound's ionization state, solubility, and membrane permeability.[4]
-
Metabolic Stability: The piperidine ring itself is generally robust to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[4]
These attributes have led to the incorporation of piperidine scaffolds into a vast array of drugs targeting different disease areas, including cancer, central nervous system disorders, and infectious diseases.[2][4][5] Within this broad class, piperidine carboxamides have emerged as particularly fruitful starting points for inhibitor design. The carboxamide group serves as an excellent hydrogen bond donor and acceptor, providing a strong anchoring point within a target's binding site. This guide will focus specifically on the piperidine-3-carboxamide subclass, exploring how subtle structural changes can lead to profound differences in biological activity.
Profile: this compound
This compound serves as our reference point for exploring the impact of N-substitution on the piperidine-3-carboxamide scaffold.
-
Chemical Structure:
The key features are the piperidine-3-carboxamide core and the N-(2-methoxyethyl) side chain. The methoxyethyl group is of particular interest as it introduces both flexibility and an ether oxygen, which can act as a hydrogen bond acceptor. This modification can influence solubility, cell permeability, and interaction with the target protein compared to simple alkyl or bulky aryl substituents. The hydrochloride salt form is used to enhance aqueous solubility and stability.[7]
Comparative Analysis of Piperidine Derivatives
The biological activity of a piperidine derivative is exquisitely sensitive to the nature and position of its substituents. Here, we compare the N-(2-methoxyethyl)piperidine-3-carboxamide scaffold against key structural variants.
Impact of N-Substituent Variation on Piperidine-3-Carboxamides
The substituent attached to the carboxamide nitrogen is a critical determinant of target affinity and selectivity. Using the development of Cathepsin K (Cat K) inhibitors for osteoporosis as a case study, we can observe clear SAR trends.[8]
| Compound ID | N-Substituent | Core Scaffold Modification | Cathepsin K IC₅₀ (µM) | Reference |
| H-3 | 4-methylbenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | >10 | [9] |
| H-4 | 2-methoxybenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.20 | [9] |
| H-7 | 2-chlorobenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.11 | [9] |
| H-9 | 2,4-dichlorobenzyl | (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08 | [8][9] |
Analysis & Field Insights:
-
Hydrophobicity and Halogen Bonding: The data clearly shows that increasing the hydrophobicity and introducing electron-withdrawing halogen atoms on the N-benzyl ring dramatically increases potency against Cathepsin K. Compound H-9, with a 2,4-dichlorobenzyl group, is the most potent inhibitor in this series, with an IC₅₀ of 0.08 µM.[8] This suggests a deep, hydrophobic pocket in the enzyme's active site that favorably accommodates these groups.
-
Hydrogen Bonding Potential: The 2-methoxybenzyl group in H-4 (IC₅₀ = 0.20 µM) confers significantly more potency than the 4-methylbenzyl group in H-3 (IC₅₀ > 10 µM).[9] This highlights the importance of a hydrogen bond acceptor at the ortho position of the benzyl ring, which can engage with key residues in the target.
-
Extrapolation to N-(2-methoxyethyl): While direct data for our focus compound against Cat K is unavailable, we can hypothesize. The N-(2-methoxyethyl) group lacks the rigid, hydrophobic character of the dichlorobenzyl moiety but introduces a flexible chain with a hydrogen bond-accepting ether. This might confer moderate potency and potentially improved solubility and pharmacokinetic properties compared to the highly hydrophobic benzyl derivatives. This trade-off between potency and "drug-like" properties is a central challenge in drug development.
Impact of Carboxamide Positional Isomerism (3- vs. 4-position)
The position of the carboxamide group on the piperidine ring dictates the three-dimensional orientation of the substituents, leading to engagement with entirely different biological targets.
| Scaffold | Example Derivative | Biological Target | Mechanism of Action | Reference |
| Piperidine-3-carboxamide | H-9 | Cathepsin K | Cysteine Protease Inhibition | [8] |
| Piperidine-4-carboxamide | MMV688844 (844) | DNA Gyrase | Novel Bacterial Topoisomerase Inhibition (NBTI) | [10] |
Analysis & Field Insights:
-
Piperidine-3-carboxamides often serve as effective scaffolds for enzyme inhibitors, such as those targeting proteases like Cathepsin K. The stereochemistry at the 3-position is often crucial for activity.[8]
-
Piperidine-4-carboxamides have emerged as a new structural class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[10] In this scaffold, the substituents project from the 4-position, allowing the molecule to adopt a conformation suitable for binding to the gyrase enzyme, a mechanism distinct from that of fluoroquinolones.[10] This illustrates how a simple positional change from 3 to 4 completely alters the therapeutic application of the piperidine carboxamide core.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are provided with explanations for key experimental choices.
General Synthesis of N-Substituted Piperidine-3-Carboxamides
This protocol describes a standard amide coupling procedure, a fundamental reaction in medicinal chemistry.
Logical Workflow of the Synthetic Strategy:
Caption: General synthetic workflow for N-substituted piperidine-3-carboxamides.
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of the piperidine-3-carboxylic acid derivative (1.0 equivalent) and the desired primary amine (e.g., 2-methoxyethylamine, 1.0 equivalent) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF, approx. 0.1 M concentration) at 0°C, add a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents).
-
Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid. DMF is an excellent solvent for these reactants. DIPEA is a non-nucleophilic base used to scavenge the acid produced during the reaction without interfering with the coupling agent.
-
-
Activation and Coupling: To the stirred solution, add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents).[11]
-
Rationale: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive acyl-transfer agent. This minimizes side reactions and often leads to high yields. Alternatives like EDCI (with an additive like HOBt or DMAP) can also be used.[8]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase with an organic solvent like Ethyl Acetate (EtOAc, 3 times).
-
Rationale: The water quench removes the water-soluble DMF and reaction byproducts. Ethyl Acetate is a common extraction solvent that is immiscible with water and dissolves the desired product.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
-
Salt Formation (if required): Dissolve the purified amide in a suitable solvent (e.g., Ethyl Acetate or Methanol) and add a solution of HCl in a solvent like dioxane or diethyl ether (1.1 equivalents). The hydrochloride salt will typically precipitate and can be collected by filtration.
In Vitro Assay: Cathepsin K Enzymatic Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory potency (IC₅₀) of test compounds.
Experimental Workflow Diagram:
Caption: Workflow for a Cathepsin K FRET-based inhibition assay.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare an assay buffer (e.g., 50 mM MES, pH 5.5, containing 2.5 mM DTT and 2.5 mM EDTA).
-
Rationale: Cathepsin K is a cysteine protease with optimal activity at an acidic pH (5.5). DTT is a reducing agent required to keep the active site cysteine in its reduced, active state. EDTA chelates divalent metal ions that could inhibit the enzyme.
-
-
Compound Plating: In a 96-well black assay plate, add 2 µL of test compound serially diluted in DMSO. Include controls for 100% activity (DMSO only) and 0% activity (a known potent inhibitor).
-
Enzyme Addition: Add 88 µL of assay buffer containing recombinant human Cathepsin K to each well to achieve a final concentration of ~1 nM.
-
Pre-incubation: Mix and pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of a FRET-based substrate (e.g., (Z-FR)-AMC) dissolved in assay buffer to each well to initiate the reaction (final concentration ~10 µM).
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30 minutes.
-
Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Summary
The collective data allows us to build a general SAR model for piperidine-3-carboxamide derivatives, particularly as enzyme inhibitors.
Caption: Key structure-activity relationship points for piperidine-3-carboxamide scaffolds.
Conclusion and Future Directions
The piperidine scaffold remains an exceptionally valuable core in drug discovery. This guide demonstrates that through systematic modification, the biological activity and therapeutic application of a piperidine carboxamide can be precisely controlled.
-
This compound represents a scaffold with potentially favorable "drug-like" properties due to its methoxyethyl group, which could enhance solubility and provide an additional hydrogen bonding site. While its specific biological targets are not yet widely published, its structure suggests potential utility in areas where moderate potency combined with a good pharmacokinetic profile is desired.
-
The comparative analysis underscores a critical principle: subtle changes, such as substituent position (3- vs. 4-carboxamide) or the nature of the N-substituent, can redirect a molecule to entirely different target classes (e.g., proteases vs. topoisomerases).
-
Future research should focus on screening this compound and its close analogs against a diverse panel of targets to identify its primary biological activity. Further optimization could then involve exploring variations in the N1 substituent of the piperidine ring and the stereochemistry at the C3 position to maximize potency and selectivity against newly identified targets.
References
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Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]
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Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Available at: [Link]
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Varlamov, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
ResearchGate. (2019). Piperidine-based drug discovery. Available at: [Link]
-
Pato, J., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. ACS Infectious Diseases. Available at: [Link]
-
ResearchGate. Piperidine derivatives scope of this review. Available at: [Link]
-
Sivanandham, M. (2011). In silco analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. BMC Infectious Diseases. Available at: [Link]
-
ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]
-
Kise, R., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Available at: [Link]
-
Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]
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Kim, M. J., et al. (2022). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Pharmaceuticals. Available at: [Link]
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PubMed. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Available at: [Link]
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UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Available at: [Link]
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PubChem. N-(2-phenylmethoxyethyl)piperidine-3-carboxamide. Available at: [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. N-(2-Hydroxyethyl)-N-methyl-2-piperidinecarboxamide hydrochloride. Available at: [Link]
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Britton, J., et al. (2018). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal. Available at: [Link]
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CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B. Available at: [Link]
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- 10. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Efficacy Analysis: N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride in the Landscape of PARP Inhibition
This guide provides a comparative analysis of the investigational compound, N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, within the well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors. Given the structural motifs of the compound, specifically the piperidine-3-carboxamide core, it is hypothesized to exert its effects through PARP inhibition. We will benchmark its theoretical profile against leading, clinically-approved PARP inhibitors: Olaparib, Rucaparib, and Talazoparib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential placement and efficacy of novel compounds in the context of existing therapeutic options.
The core function of PARP enzymes, particularly PARP1, is to detect and signal single-strand DNA breaks (SSBs), a critical step in DNA repair. By inhibiting PARP, SSBs are not efficiently repaired, leading to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancers with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be repaired, leading to cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors.
The Mechanism of PARP Inhibition and Synthetic Lethality
The targeted therapeutic strategy of PARP inhibition relies on exploiting a cancer cell's specific vulnerabilities. In a healthy cell, multiple DNA repair pathways exist. However, in a cancer cell with a BRCA mutation, the HRR pathway for repairing DSBs is already compromised. The cell becomes heavily reliant on other pathways, including the base excision repair (BER) pathway, where PARP plays a key role. Inhibition of PARP effectively shuts down this remaining crucial repair mechanism, creating a synthetic lethal event.
Figure 1: Mechanism of Synthetic Lethality. In BRCA-mutated cancer cells, PARP inhibition prevents the repair of single-strand breaks. This leads to double-strand breaks during replication which cannot be repaired due to deficient homologous recombination, resulting in cell death.
Comparative Efficacy of Known PARP Inhibitors
To establish a benchmark for this compound, we must first compare the efficacy of established inhibitors. The primary metric for in vitro potency is the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzymatic activity of PARP by 50%. Another key parameter is the inhibitor's ability to "trap" PARP on DNA, which can be more cytotoxic than catalytic inhibition alone. Talazoparib, for example, is known to be a particularly potent PARP trapper.
| Compound | Target(s) | IC50 (PARP1, cell-free) | Relative PARP Trapping Potency | Approved Indications (Selected) |
| Olaparib | PARP1, PARP2, PARP3 | ~1.9 nM | Moderate | Ovarian, Breast, Pancreatic, Prostate Cancer |
| Rucaparib | PARP1, PARP2, PARP3 | ~1.4 nM | Moderate-High | Ovarian, Prostate Cancer |
| Talazoparib | PARP1, PARP2 | ~0.57 nM | Highest | Breast Cancer |
| N-(2-methoxyethyl)piperidine-3-carboxamide HCl | PARP1/2 (Hypothesized) | To Be Determined | To Be Determined | Investigational |
Note: IC50 values can vary based on assay conditions. The values presented are representative figures from published literature.
Experimental Protocol: Determining PARP1 Inhibitory Activity
To empirically determine the efficacy of this compound, a standardized, in vitro, cell-free PARP1 enzymatic assay is required. The following protocol provides a robust methodology for quantifying IC50 values.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an antibody against poly(ADP-ribose) (PAR), followed by a colorimetric secondary antibody. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Figure 2: Workflow for PARP1 In Vitro IC50 Determination. This diagram outlines the key steps of the colorimetric PARP1 enzymatic assay, from initial plate preparation to final data analysis.
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare a 10 µg/mL solution of Histone H1 in phosphate-buffered saline (PBS).
-
Add 50 µL of the Histone H1 solution to each well of a 96-well plate.
-
Incubate overnight at 4°C. The next day, wash the plate three times with 200 µL of wash buffer (PBS containing 0.05% Tween-20). This step provides the protein substrate for PARP1.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in PARP reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1 mg/mL BSA). A known inhibitor like Olaparib should be run in parallel as a positive control. Include a "no inhibitor" control.
-
-
Enzymatic Reaction:
-
To each well of the histone-coated plate, add 25 µL of the 2X inhibitor dilutions (or buffer for controls).
-
Prepare a reaction master mix containing PARP1 enzyme and HT-activated DNA in PARP reaction buffer.
-
Add 25 µL of this master mix to each well.
-
To initiate the reaction, add 50 µL of 2X biotinylated NAD+ solution. The final volume in each well is 100 µL.
-
Incubate the plate at 25°C for 60 minutes.
-
-
Detection and Quantification:
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Transfer 100 µL from each well to a streptavidin-coated 96-well plate and incubate for 60 minutes at room temperature to allow the biotinylated histones to bind.
-
Wash the plate three times.
-
Add 100 µL of a primary antibody solution (e.g., mouse anti-PAR) and incubate for 60 minutes.
-
Wash the plate three times.
-
Add 100 µL of a secondary antibody solution (e.g., HRP-conjugated anti-mouse IgG) and incubate for 60 minutes.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and allow color to develop for 15-30 minutes.
-
Stop the reaction by adding 100 µL of 0.5 M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data by setting the "no inhibitor" control to 100% activity and the highest inhibitor concentration to 0% activity.
-
Plot the percent activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Discussion and Future Directions
The ultimate goal of this guide is to provide a framework for evaluating this compound. By performing the described in vitro assay, researchers can generate an IC50 value that can be directly compared to the benchmarks in the table above.
Interpreting the Results:
-
An IC50 value in the low nanomolar range (e.g., <10 nM) would suggest that the compound is a potent PARP1 inhibitor, comparable to clinically approved drugs.
-
An IC50 significantly higher than the benchmarks may indicate lower potency or a different mechanism of action.
Next Steps:
-
Cellular Assays: If the compound proves to be a potent enzyme inhibitor, the next logical step is to assess its activity in a cellular context. Assays in BRCA-deficient cell lines (e.g., CAPAN-1, MDA-MB-436) versus BRCA-proficient cell lines (e.g., MCF-7) would validate the synthetic lethality mechanism.
-
PARP Trapping Assay: Quantifying the compound's ability to trap PARP on DNA is crucial, as this often correlates more strongly with cytotoxicity than catalytic inhibition alone.
-
Selectivity Profiling: Assessing the inhibitory activity against other PARP family members (e.g., PARP2, PARP3) and a panel of unrelated kinases and enzymes would determine its selectivity profile.
By systematically applying these established methodologies, the scientific community can accurately place this compound within the therapeutic landscape and determine its potential as a novel agent in oncology.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387–393. [Link]
-
Zimmermann, M., & Moscatelli, A. (2019). PARP1 Trapping in the Spotlight. Trends in Pharmacological Sciences, 40(12), 913-915. [Link]
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Litton, J. K., Rugo, H. S., Ettl, J., Hurvitz, S. A., Gonçalves, A., Lee, K. H., ... & Tjulandin, S. (2018). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. New England Journal of Medicine, 379(8), 753-763. [Link]
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Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591. [Link]
-
Food and Drug Administration (FDA). (2023). LYNPARZA® (olaparib) Prescribing Information. [Link]
-
Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Curtin, N. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. [Link]
A Researcher's Guide to Validating the Mechanism of Action of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
This guide provides a comprehensive, technically detailed framework for validating the mechanism of action (MOA) of a novel small molecule, using N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride as a case study. For the purpose of this guide, we will refer to this molecule as "Compound X" and operate under the hypothesis that it is a novel inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1), a critical node in cellular signaling.
The principles and workflows detailed herein are designed for drug discovery researchers and scientists. They emphasize the integration of orthogonal, self-validating experimental systems to build a robust and incontrovertible case for a specific MOA. True scientific integrity in tool compound validation demands more than a single assay; it requires a layered, evidence-based narrative that connects direct target binding to functional cellular outcomes and genetic confirmation.[1][2]
The Central Hypothesis: Compound X as a MEK1 Inhibitor
The RAS-RAF-MEK-ERK pathway is a cornerstone of signal transduction, regulating cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making its components, particularly MEK1, a validated therapeutic target.[3] Our objective is to rigorously test the hypothesis that Compound X exerts its biological effects by directly binding to and inhibiting the kinase activity of MEK1.
To achieve this, we will progress through a three-phase validation workflow:
-
Phase 1: Target Engagement: Does Compound X physically interact with MEK1 inside a living cell?
-
Phase 2: Downstream Signaling: Does this interaction functionally inhibit the MEK1-ERK signaling axis?
-
Phase 3: Genetic Confirmation: Is the cellular phenotype induced by Compound X entirely dependent on the presence of MEK1?
Caption: The RAS-RAF-MEK-ERK signaling cascade and the hypothesized point of inhibition by Compound X.
Phase 1: Confirming Intracellular Target Engagement
The foundational step in MOA validation is to prove that the compound physically interacts with its intended target within the complex milieu of a living cell.[4] Relying solely on biochemical assays with purified proteins can be misleading, as they fail to account for cell permeability, efflux pumps, or intracellular competition.[5] We will therefore employ two distinct, industry-standard in-cell techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a protein binds to a ligand (like Compound X), it becomes thermodynamically stabilized.[6][7] This stabilization results in a higher melting temperature (Tm). By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can detect this thermal shift.[8][9]
Experimental Protocol: CETSA for MEK1 Target Engagement
-
Cell Culture: Plate A375 human melanoma cells (which have a BRAF V600E mutation, leading to constitutive MEK-ERK signaling) in 10 cm dishes and grow to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM Compound X, 1 µM Trametinib (a known MEK1 inhibitor, positive control), or DMSO (vehicle control) for 2 hours in serum-free media.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into multiple PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as the non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.
-
Protein Quantification: Carefully transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of soluble MEK1 in each sample via Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble MEK1 relative to the non-heated control against the temperature for each treatment condition. Determine the Tm shift (ΔTm) induced by the compound.
Method 2: NanoBRET™ Target Engagement Assay
As an orthogonal approach, the NanoBRET™ assay provides a quantitative measure of compound affinity in live cells.[10][11] This technology uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[12][13] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[14]
Experimental Protocol: MEK1 NanoBRET™ Target Engagement
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a MEK1-NanoLuc® fusion protein. 24 hours post-transfection, harvest and resuspend the cells.
-
Assay Setup: Dispense cells into a 96-well white assay plate.
-
Compound Addition: Add a serial dilution of Compound X, Trametinib (positive control), or an inactive structural analog (negative control) to the wells.
-
Tracer and Substrate Addition: Add the MEK1-specific NanoBRET™ tracer and the Nano-Glo® live-cell substrate to all wells according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate for 2 hours at 37°C. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's apparent intracellular affinity.
Comparative Data Summary: Target Engagement
A successful validation at this stage would show Compound X inducing a significant thermal shift in CETSA and demonstrating potent, dose-dependent competition in the NanoBRET™ assay, comparable to the positive control and clearly distinct from the inactive analog.
| Compound | CETSA (ΔTm vs. Vehicle) | NanoBRET™ (Intracellular IC50) | Rationale for Comparison |
| Compound X | +5.8 °C | 150 nM | Demonstrates direct, physical binding to MEK1 in cells. |
| Trametinib (Positive Control) | +6.5 °C | 25 nM | Validates assay performance with a known high-affinity binder. |
| Inactive Analog | +0.2 °C | > 50 µM | Confirms that binding is specific to the active pharmacophore. |
Phase 2: Quantifying On-Target Effects on Downstream Signaling
Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of MEK1's kinase activity. The most direct downstream substrate of MEK1 is ERK1/2. Therefore, measuring the phosphorylation status of ERK1/2 (p-ERK) serves as a robust and quantitative biomarker of MEK1 activity.[15]
Method: Western Blot Analysis of ERK Phosphorylation
This classic technique allows for the direct visualization and quantification of the ratio of phosphorylated ERK to total ERK, providing a clear readout of pathway inhibition.[3]
Experimental Protocol: p-ERK Western Blot
-
Cell Culture & Starvation: Plate A375 cells in a 6-well plate. Once they reach ~70% confluency, serum-starve the cells for 18-24 hours to reduce basal signaling activity.
-
Compound Pre-treatment: Pre-treat cells with a serial dilution of Compound X, Trametinib, or the inactive analog for 2 hours. Include a vehicle-only (DMSO) control.
-
Stimulation (Optional but Recommended): For cell lines without constitutive activation, stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 20 ng/mL PMA) for 10 minutes. For A375 cells, this step is not required due to the BRAF mutation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[16] Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.[3]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to serve as a loading control.[17]
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the p-ERK/total-ERK ratio for each lane. Normalize the data to the vehicle-treated control and plot against compound concentration to determine the IC50 for p-ERK inhibition.
Comparative Data Summary: Downstream Inhibition
The data should demonstrate that Compound X inhibits ERK phosphorylation with a potency that correlates well with its target engagement affinity.
| Compound | p-ERK Inhibition IC50 | Rationale for Comparison |
| Compound X | 210 nM | Shows functional inhibition of the MEK1-ERK axis, with potency consistent with binding affinity. |
| Trametinib (Positive Control) | 35 nM | Confirms the assay can detect potent, on-target pathway inhibition. |
| Inactive Analog | > 50 µM | Demonstrates that the observed effect is not due to non-specific cytotoxicity or off-target activity. |
Phase 3: Ultimate Proof of MOA via Genetic Validation
The final and most definitive step is to prove that the compound's activity is solely dependent on its intended target. The gold-standard method for this is to use CRISPR/Cas9 gene editing to remove the target protein from the cell.[18][19] If Compound X truly acts through MEK1, its ability to inhibit cell proliferation should be significantly diminished or completely abolished in MEK1 knockout (KO) cells.[20][21]
Caption: A streamlined workflow for validating a small molecule's mechanism of action.
Method: CRISPR/Cas9-Mediated MEK1 Knockout and Phenotypic Assay
This experiment compares the anti-proliferative effect of Compound X in wild-type (WT) cells versus cells where the MAP2K1 gene (encoding MEK1) has been knocked out.
Experimental Workflow: CRISPR Validation
-
Generate KO Cell Line: Use CRISPR/Cas9 technology to generate a stable MEK1 knockout A375 cell line. This involves designing and validating sgRNAs targeting MAP2K1, delivering the Cas9 nuclease and sgRNA, and selecting and expanding a clonal population of cells.
-
Confirm Knockout: Validate the complete absence of MEK1 protein expression in the KO clone via Western Blot.
-
Cell Viability Assay:
-
Plate both WT A375 and MEK1 KO A375 cells in 96-well plates.
-
Treat the cells with a 10-point serial dilution of Compound X and Trametinib.
-
Incubate for 72 hours.
-
Measure cell viability using a standard method such as CellTiter-Glo®.
-
-
Data Analysis: For both cell lines, normalize the viability data to vehicle-treated controls and plot against compound concentration. Calculate the EC50 value for each compound in each cell line.
Interpreting the Results
A dramatic rightward shift (a significant increase) in the EC50 value for Compound X in the MEK1 KO cells compared to WT cells is the hallmark of on-target activity. Because the KO cells are already resistant to MEK1 inhibition, a MEK1 inhibitor should have little to no further effect on their proliferation.
Caption: The logic of using a CRISPR knockout to confirm target dependency.
Comparative Data Summary: Genetic Validation
| Compound | Cell Viability EC50 (WT Cells) | Cell Viability EC50 (MEK1 KO Cells) | Fold-Shift (KO/WT) | Interpretation |
| Compound X | 250 nM | > 30 µM | > 120x | Effect is highly dependent on MEK1 expression. |
| Trametinib | 40 nM | > 10 µM | > 250x | Confirms the on-target effect of the positive control. |
Conclusion: Synthesizing the Evidence
Validating the mechanism of action of a novel compound like this compound requires a rigorous, multi-faceted approach. By following the three-phase workflow outlined in this guide, researchers can build a powerful, evidence-based argument.
-
Direct Target Engagement: Compound X physically binds to MEK1 in live cells, as demonstrated by both CETSA and NanoBRET™ assays.
-
Functional On-Target Activity: This binding event translates into potent inhibition of the downstream MEK1-ERK signaling pathway, confirmed by p-ERK Western blotting.
-
Genetic Proof of MOA: The anti-proliferative activity of Compound X is contingent on the presence of MEK1, as shown by the dramatic loss of potency in MEK1 knockout cells.
Together, these data points form a cohesive and validated narrative, confirming that this compound is a bona fide MEK1 inhibitor. This level of rigor is the standard required to confidently advance a molecule in a drug discovery program or to publish it as a reliable chemical probe for biological research.
References
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Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]
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ResearchGate. Principle of NanoBRET target engagement. A cell-permeable tracer as a... [Link]
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News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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PubMed Central. CRISPR approaches to small molecule target identification. [Link]
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BioCurate. Small molecule tool compound validation – BioCurate's perspective. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]
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Grokipedia. Cellular thermal shift assay. [Link]
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BPT-Biopharm. Small Molecule Drug Target Identification and Validation. [Link]
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PubMed Central. Precision Control of CRISPR-Cas9 Using Small Molecules and Light. [Link]
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MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
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ResearchGate. In-cell western blotting of ERK2, Flk-1, p-ERK and p-Flk-1 in LNCaP... [Link]
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ResearchGate. The amount of protein loaded in each lane is 100 µg. ERK1/2 was set as... [Link]
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National Institutes of Health. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning. [Link]
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ResearchGate. How should we analyze the two bands of phospho ERK1/2 in western blot ? [Link]
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- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Reproducibility of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride: A Comparative Guide to Synthesis, Characterization, and Potential Performance
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a piperidine derivative with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this guide establishes a framework for its reproducible synthesis and characterization by drawing parallels with well-documented, structurally related compounds. We will objectively compare its projected performance metrics with established alternatives, namely the local anesthetics ropivacaine and levobupivacaine, and other piperidine-3-carboxamide derivatives with known biological activities.
Introduction: The Piperidine Scaffold and the Significance of N-Substitution
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive template for targeting a wide array of biological macromolecules. The nature of the substituent at the piperidine nitrogen (N-substitution) is a critical determinant of a compound's physicochemical properties and pharmacological activity. The introduction of a 2-methoxyethyl group, as in this compound, is a rational design strategy to potentially enhance aqueous solubility and modulate target engagement.
This guide will first delineate a robust and reproducible synthetic protocol for this compound, followed by a comprehensive characterization workflow. Subsequently, we will benchmark its anticipated properties against established piperidine-based compounds, providing a predictive comparison of its performance.
Synthesis and Purification: A Reproducible Pathway
While specific literature on the synthesis of this compound is scarce, a reliable synthetic route can be devised based on established amide coupling methodologies.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available piperidine-3-carboxylic acid and 2-methoxyethylamine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Amide Coupling
-
Reagents and Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
2-Methoxyethylamine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[1][2][3]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of piperidine-3-carboxylic acid in anhydrous DCM at 0 °C, add HOBt and 2-methoxyethylamine.
-
Add EDC portion-wise, followed by the dropwise addition of DIPEA.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-methoxyethyl)piperidine-3-carboxamide.
-
Step 2: Hydrochloride Salt Formation
-
Reagents and Materials:
-
Crude N-(2-methoxyethyl)piperidine-3-carboxamide
-
4M HCl in 1,4-Dioxane or Diethyl Ether
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
Dissolve the crude amide in a minimal amount of a suitable solvent like ethyl acetate or DCM.
-
To this solution, add a solution of 4M HCl in dioxane or diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
-
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.
-
Characterization: The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of trifluoroacetic acid (TFA) would be a suitable starting point.
-
Melting Point: To provide a physical constant for the purified compound.
-
Comparative Analysis with Alternative Compounds
To contextualize the potential performance of this compound, we will compare its projected attributes with those of ropivacaine, levobupivacaine, and other biologically active piperidine-3-carboxamides.
Comparison with Local Anesthetics: Ropivacaine and Levobupivacaine
Ropivacaine and levobupivacaine are widely used local anesthetics that share the piperidine carboxamide scaffold.
| Feature | N-(2-methoxyethyl)piperidine-3-carboxamide HCl (Projected) | Ropivacaine HCl | Levobupivacaine HCl |
| Synthesis Complexity | Low to moderate | Moderate | Moderate |
| Chirality | Achiral | Chiral (S-enantiomer) | Chiral (S-enantiomer) |
| Projected Solubility | High aqueous solubility due to the methoxyethyl group. | Moderately soluble in water. | Sparingly soluble in water.[4][5] |
| Purity (Typical) | >98% achievable with standard purification. | >99.5% required for pharmaceutical use.[6] | >99% required for pharmaceutical use. |
| Biological Target | Unknown, potentially sodium channels. | Voltage-gated sodium channels. | Voltage-gated sodium channels.[4][7] |
| Potency (as local anesthetic) | Lower than ropivacaine and levobupivacaine due to the absence of the aromatic ring. | High. | High.[4][7] |
Expertise & Experience: The synthesis of ropivacaine and levobupivacaine involves the resolution of chiral intermediates, which adds complexity and cost to the manufacturing process. The proposed synthesis for this compound is more straightforward as it does not involve a chiral center. The methoxyethyl group is expected to confer higher water solubility compared to the alkyl chains in ropivacaine and levobupivacaine, which could be advantageous for formulation.
Comparison with other Biologically Active Piperidine-3-Carboxamides
Recent research has highlighted the potential of piperidine-3-carboxamide derivatives as inhibitors of various enzymes.
| Compound Class | N-(2-methoxyethyl)piperidine-3-carboxamide HCl (Projected) | Cathepsin K Inhibitors | Proteasome Inhibitors |
| Example | - | Piperidine-3-carboxamide derivatives with aryl sulfonyl modifications.[8] | Piperidine carboxamides with thiazole moieties.[9] |
| Biological Target | Unknown, potential for enzyme inhibition. | Cathepsin K.[8] | Proteasome β5 subunit.[9] |
| Assay for Activity | Dependent on the identified target. | Fluorogenic substrate-based enzyme activity assay. | Cell-based or purified proteasome activity assays. |
| Structure-Activity Relationship (SAR) | The methoxyethyl group may interact with polar residues in an enzyme active site. | The N-substituent and the carboxamide moiety are critical for binding to the enzyme's active site.[8] | The piperidine ring and carboxamide linker position the pharmacophore for optimal target engagement.[9] |
Trustworthiness: The biological activity of piperidine-3-carboxamide derivatives is highly dependent on the nature of the substituents on the piperidine ring and the carboxamide nitrogen. While the specific target of this compound is unknown, its structure suggests potential for enzyme inhibition through hydrogen bonding and polar interactions.
Proposed Experimental Workflows for Performance Evaluation
To rigorously assess the reproducibility and performance of this compound, a series of well-defined experimental workflows are proposed.
Analytical Method Validation Workflow
Caption: Workflow for analytical method validation.
Biological Screening Workflow
Caption: A general workflow for biological activity screening.
Conclusion and Future Directions
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and comparative evaluation of this compound. While direct experimental data for this compound is limited, by leveraging established chemical principles and data from structurally similar molecules, we have outlined a clear path for its scientific investigation.
The proposed synthetic route is robust and amenable to scale-up. The analytical methods described will ensure the consistent quality of the synthesized material. The comparative analysis with established drugs like ropivacaine and levobupivacaine, as well as other biologically active piperidine-3-carboxamides, offers a valuable perspective on its potential performance.
Future research should focus on the execution of the proposed synthetic and analytical protocols to generate empirical data for this compound. Subsequent biological screening will be crucial to elucidate its pharmacological profile and identify potential therapeutic applications. The methodologies and comparisons presented herein serve as a rigorous starting point for any researcher or drug development professional interested in exploring the potential of this and other novel piperidine derivatives.
References
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
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Introduction
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] Its three-dimensional structure allows for precise vectoral orientation of substituents, enabling fine-tuned interactions with biological targets.[2] Within this class, piperidine-3-carboxamides have emerged as a versatile template for developing novel therapeutics across various disease areas, from oncology to infectious diseases.[3][4]
This guide focuses on N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride , a representative member of this chemical class, and provides a comprehensive framework for evaluating its pharmacokinetic (PK) profile in direct comparison to a set of rationally selected, structurally related compounds. The objective is not merely to present data, but to dissect the intricate relationship between chemical structure and a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these structure-pharmacokinetic relationships (SPRs) is paramount for drug development professionals, as early optimization of ADME characteristics can significantly de-risk a program and enhance the probability of clinical success.
The comparators have been chosen to probe specific, subtle structural modifications, allowing for a systematic evaluation of their impact on the overall pharmacokinetic disposition:
-
Test Article: N-(2-methoxyethyl)piperidine-3-carboxamide HCl (Parent Compound)
-
Comparator 1: N-(2-methoxyethyl)piperidine-4-carboxamide HCl (Positional Isomer)
-
Comparator 2: N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide HCl (Bioisosteric/Metabolic Site Variation)
-
Comparator 3: N-ethylpiperidine-3-carboxamide HCl (Side-Chain Simplification)
This document will detail the necessary in vitro and in vivo experimental protocols, explain the causality behind methodological choices, and provide templates for data interpretation, thereby serving as a practical guide for researchers in the field.
Rationale for Experimental Design: Deconstructing Structure-ADME Relationships
The selection of comparators is a deliberate exercise in hypothesis testing. Each analog is designed to answer a specific question about how molecular architecture influences its journey through a biological system.
-
Why Compare Positional Isomers (Parent vs. Comparator 1)? The positioning of the carboxamide group on the piperidine ring (3- vs. 4-position) can subtly alter the molecule's pKa, dipole moment, and overall shape. This may influence its interaction with transporters, metabolic enzymes, and plasma proteins. We hypothesize this change could impact oral absorption and the rate of metabolism.
-
Why Introduce a Hydroxyl and N-Methyl Group (Parent vs. Comparator 2)? Replacing the methoxy group with a hydroxyl group introduces a primary site for Phase II metabolism (e.g., glucuronidation or sulfation), which could dramatically increase clearance. The addition of a methyl group on the amide nitrogen increases lipophilicity and introduces steric hindrance, which may shield the amide bond from hydrolysis and alter receptor binding profiles.
-
Why Simplify the Side-Chain (Parent vs. Comparator 3)? Truncating the N-(2-methoxyethyl) group to a simple N-ethyl group reduces molecular weight and lipophilicity. This allows us to assess the contribution of the methoxyethyl moiety to the overall PK profile, particularly its role in solubility, permeability, and metabolic stability. This simplification helps establish a baseline for more complex substitutions.
The overall experimental workflow is designed to progress from high-throughput in vitro assays, which predict key ADME liabilities, to a definitive in vivo pharmacokinetic study in a rodent model, which provides an integrated view of the compound's behavior.
Part 1: Foundational In Vitro ADME Assessment
Before committing to costly and labor-intensive animal studies, a panel of in vitro assays should be conducted to triage the compounds and predict their in vivo behavior.
Metabolic Stability in Liver Microsomes
Causality: This assay is a primary screen to estimate a compound's susceptibility to Phase I (oxidative) metabolism, primarily by cytochrome P450 enzymes.[5] A high clearance rate in microsomes often translates to poor stability and low oral bioavailability in vivo. We use both rat and human microsomes to assess potential species differences in metabolism, which is critical for human dose prediction.
Experimental Protocol:
-
Preparation: Prepare a stock solution of each test compound in DMSO. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, combine liver microsomes (rat or human, final protein concentration 0.5 mg/mL), NADPH (a required cofactor, final concentration 1 mM), and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the plate to 37°C. Add the test compound (final concentration 1 µM) to initiate the reaction.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Verapamil).
-
Analysis: Samples are centrifuged to precipitate protein. The supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint).
Plasma Protein Binding (PPB)
Causality: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.[2] High plasma protein binding can limit efficacy and reduce clearance. Rapid equilibrium dialysis is the gold standard for determining the unbound fraction (fu).
Experimental Protocol:
-
Apparatus: Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semi-permeable membrane (8 kDa molecular weight cutoff).
-
Procedure: Add plasma (rat or human) spiked with the test compound (2 µM) to one chamber. Add phosphate buffer (pH 7.4) to the other chamber.
-
Incubation: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow for equilibrium.
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Combine the aliquots with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Samples are then prepared via protein precipitation and analyzed by LC-MS/MS.
-
Calculation: The percent unbound is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
Comparative In Vitro Data Summary
All quantitative data should be collated into a clear, comparative table. The following table presents a hypothetical but expected outcome for such an analysis.
| Parameter | Parent Compound | Comparator 1 (4-position) | Comparator 2 (OH, N-Me) | Comparator 3 (N-Ethyl) |
| Human Microsomal T½ (min) | 45 | 55 | 15 | >60 |
| Rat Microsomal T½ (min) | 30 | 38 | 10 | >60 |
| Human Plasma Unbound (%) | 25% | 22% | 35% | 40% |
| Rat Plasma Unbound (%) | 30% | 28% | 45% | 50% |
| CYP3A4 Inhibition IC₅₀ (µM) | >20 | >20 | >20 | >20 |
Part 2: Definitive In Vivo Pharmacokinetic Evaluation
This phase provides the integrated output of all ADME processes. The choice of Sprague-Dawley rats is standard for initial PK screening due to their well-characterized physiology and the availability of historical data.
Dosing and Blood Sampling
Causality: Administering the compounds via both intravenous (IV) and oral (PO) routes is essential. The IV dose allows for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vd) independent of absorption. Comparing the area under the curve (AUC) from PO administration to the AUC from IV administration allows for the calculation of absolute oral bioavailability (F%).
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein) for ease of blood sampling.
-
Formulation:
-
IV: Solubilize compounds in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).
-
PO: Formulate as a suspension or solution in a vehicle like 0.5% methylcellulose in water.
-
-
Dosing:
-
IV Group: Administer a single bolus dose of 1 mg/kg.
-
PO Group: Administer a single oral gavage dose of 5 mg/kg.
-
-
Blood Sampling: Collect sparse samples (approx. 100 µL) into K₂EDTA tubes at pre-dose, and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Processing: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
Causality: A robust, validated bioanalytical method is the bedrock of any PK study, ensuring that the generated concentration data is accurate and reliable.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity to quantify low drug concentrations in a complex biological matrix like plasma.[8]
Step-by-Step Protocol:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Protein Precipitation: To 50 µL of plasma in a 96-well plate, add 150 µL of acetonitrile containing the internal standard (IS).
-
Mixing and Centrifugation: Seal the plate and vortex for 2 minutes. Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions would need to be optimized for each analyte and the IS.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.
Pharmacokinetic Data Analysis
Causality: Non-compartmental analysis (NCA) is used to calculate the key PK parameters from the plasma concentration-time data. This method is robust and does not assume a specific compartmental model for the drug's disposition.[9]
Key Parameters Calculated:
-
Cₘₐₓ: Maximum observed plasma concentration.
-
Tₘₐₓ: Time at which Cₘₐₓ is observed.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma (calculated from IV data).
-
T½ (Half-life): The time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.
Comparative In Vivo Data Summary
The final PK parameters provide a holistic view of each compound's performance.
| Parameter (units) | Route | Parent Compound | Comparator 1 (4-position) | Comparator 2 (OH, N-Me) | Comparator 3 (N-Ethyl) |
| CL (mL/min/kg) | IV | 20 | 18 | 65 | 12 |
| Vd (L/kg) | IV | 3.5 | 3.2 | 4.0 | 2.5 |
| T½ (h) | IV | 2.0 | 2.1 | 0.7 | 2.5 |
| Cₘₐₓ (ng/mL) | PO | 450 | 510 | 150 | 600 |
| AUC₀₋₂₄ (ng*h/mL) | PO | 1800 | 2100 | 400 | 3200 |
| F% | PO | 43% | 55% | 8% | 85% |
Discussion and Structure-Pharmacokinetic Interpretation
-
Parent vs. Comparator 1 (Positional Isomer): Moving the carboxamide to the 4-position resulted in a modest improvement in oral bioavailability (43% to 55%). This suggests the 4-position may be slightly more favorable for absorption and/or results in a minor reduction in first-pass metabolism, consistent with the slightly longer microsomal half-life.
-
Parent vs. Comparator 2 (Metabolic Handle): The introduction of the hydroxyl group had the most dramatic effect. As hypothesized, it created a metabolic "hotspot," leading to a >3-fold increase in clearance and a drastic reduction in half-life and oral bioavailability (8%). This compound would likely be unsuitable for further development without modification to block this metabolic site.
-
Parent vs. Comparator 3 (Simplification): The simplified N-ethyl analog exhibited the most favorable pharmacokinetic profile. Its high metabolic stability (in vitro) translated to low clearance, a longer half-life, and excellent oral bioavailability (85%) in vivo. This indicates that the methoxyethyl group on the parent compound is a primary site of metabolic liability, and its removal significantly improves the overall PK properties.
Potential Metabolic Pathways
Based on known metabolic pathways for piperidines and related structures, we can predict the likely metabolic transformations for the parent compound.[10][11]
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A Comparative Guide to In Vitro-In Vivo Correlation (IVIVC) for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
This guide provides an in-depth technical comparison of the development of an In Vitro-In Vivo Correlation (IVIVC) for N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride (designated as Compound X ). The primary objective is to establish a predictive mathematical model that links an in vitro property, drug dissolution, with a relevant in vivo response, plasma drug concentration.[1][2][3] Such a model is a powerful tool in drug development, capable of streamlining formulation optimization, justifying manufacturing changes, and potentially reducing the need for extensive bioequivalence studies.[4][5]
To provide a comprehensive and objective analysis, Compound X is compared against two alternatives with distinct biopharmaceutical properties:
-
Comparator A: A highly soluble, highly permeable piperidine analog (Biopharmaceutics Classification System [BCS] Class I).
-
Comparator B: A poorly soluble, poorly permeable piperidine analog (BCS Class IV).
This guide will detail the experimental methodologies, present comparative data, and explain the causal relationships behind the observed outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundation: Biopharmaceutics Classification and IVIVC Suitability
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[6][7] This classification is critical as it helps anticipate the likelihood of achieving a successful IVIVC.[8][9] For a meaningful correlation to exist, in vitro dissolution must be the rate-limiting step for drug absorption.[8]
-
BCS Class I (High Solubility, High Permeability): IVIVC is expected, as dissolution is the primary determinant of absorption rate. Comparator A falls into this class.
-
BCS Class II (Low Solubility, High Permeability): A strong IVIVC is highly probable, provided the in vitro dissolution method can effectively mimic in vivo conditions. We hypothesize Compound X belongs to this class.
-
BCS Class III (High Solubility, Low Permeability): IVIVC is unlikely as permeability, not dissolution, is the rate-limiting step.
-
BCS Class IV (Low Solubility, Low Permeability): IVIVC is generally not expected due to multiple absorption barriers. Comparator B represents this challenging scenario.
The following diagram illustrates the overall workflow for establishing a Level A IVIVC, the most rigorous and regulatory-accepted correlation level.[2][3]
Caption: High-level workflow for establishing a Level A IVIVC.
Part 1: Comparative In Vitro Characterization
The initial phase involves characterizing the dissolution and permeability of three distinct formulations (Fast, Medium, Slow release) for each compound. This is essential to provide a range of release rates necessary for building a robust correlation model.[2]
In Vitro Dissolution Studies
Dissolution testing is performed to measure the rate and extent of drug release from the solid dosage form.[8][10] The use of biorelevant media, which mimic the physiological conditions of the gastrointestinal tract, is crucial for developing a meaningful IVIVC, especially for poorly soluble compounds like Compound X.[1][11][12]
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media: 900 mL of:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Analysis: Samples are analyzed by a validated HPLC-UV method.
The data below represents the dissolution profiles in FaSSIF, which is often most relevant for oral absorption.
| Time (hr) | Compound X (Medium Release) % Dissolved | Comparator A (Medium Release) % Dissolved | Comparator B (Medium Release) % Dissolved |
| 0.5 | 15 | 45 | 5 |
| 1 | 28 | 75 | 9 |
| 2 | 45 | 92 | 14 |
| 4 | 68 | 98 | 20 |
| 8 | 85 | 100 | 28 |
| 12 | 96 | 100 | 35 |
Insight: Comparator A, being highly soluble, dissolves rapidly. Compound X shows a controlled, formulation-dependent release profile typical of a BCS Class II drug. Comparator B exhibits very poor dissolution, which is expected to be a major limiting factor for its absorption.
In Vitro Permeability Assessment
To confirm our BCS classification, we employ two complementary permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 assay provides a more biologically complex model that includes active transport mechanisms.[4][6][13]
Caption: Comparison of PAMPA and Caco-2 permeability models.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer.[14]
-
Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured to ensure tight junction formation.[13]
-
Transport Study: The test compound (10 µM) is added to the apical (A) side, and samples are taken from the basolateral (B) side over 2 hours to determine the apparent permeability coefficient (Papp) for A-to-B transport.[15]
-
Efflux Assessment: The experiment is also performed in the B-to-A direction. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[14]
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio | BCS Permeability Class |
| Compound X | 15.2 | 1.2 | High |
| Comparator A | 25.8 | 0.9 | High |
| Comparator B | 0.8 | 1.5 | Low |
| Metoprolol | 22.0 | 1.0 | High Permeability Control |
| Atenolol | 0.5 | 1.1 | Low Permeability Control |
Insight: Both Compound X and Comparator A demonstrate high permeability, similar to the control compound metoprolol. Comparator B shows low permeability. This data supports our initial BCS classification. The low efflux ratio for Compound X suggests that its transport is primarily via passive diffusion, which simplifies the IVIVC model.
Part 2: Comparative In Vivo Pharmacokinetic Studies
The in vivo phase is designed to determine the plasma concentration-time profile after oral administration of the same formulations tested in vitro.
Animal Model and Study Protocol
-
Species: Male Sprague-Dawley rats (n=6 per group). Rats are a standard model for preclinical pharmacokinetic studies due to their physiological similarities to humans and well-understood drug metabolism.[16]
-
Administration: A single oral gavage dose of each formulation.[17][18]
-
Dosing: Formulations are suspended in a 0.5% methylcellulose solution.
-
Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Bioanalysis: Plasma concentrations of each compound are determined using a validated LC-MS/MS method.
| PK Parameter | Compound X | Comparator A | Comparator B |
| Cmax (ng/mL) | 450 | 820 | 35 |
| Tmax (hr) | 4.0 | 1.0 | 6.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 4850 | 5100 | 320 |
| Bioavailability (%) | 65 | 95 | 4 |
Insight: Comparator A is rapidly and extensively absorbed, consistent with its BCS Class I properties. Compound X shows good absorption but at a slower rate (higher Tmax), indicating that its absorption is controlled by its dissolution rate. Comparator B exhibits very poor bioavailability, a result of both its low solubility and low permeability.
Part 3: IVIVC Model Development and Comparison
The final step is to correlate the in vitro dissolution data with the in vivo absorption data to build the predictive model.
Deconvolution and Level A Correlation
Deconvolution is a mathematical process used to calculate the in vivo absorption profile from the in vivo plasma concentration data.[2] For a Level A correlation, the cumulative fraction of drug absorbed in vivo is plotted against the cumulative fraction of drug dissolved in vitro for each formulation (Fast, Medium, Slow).
Caption: Relationship between in vitro and in vivo profiles in IVIVC.
A linear relationship with a high correlation coefficient (r² > 0.9) indicates a strong, predictive Level A IVIVC.[2][19]
Comparative IVIVC Results
| Compound | IVIVC Model Result | Correlation Coefficient (r²) | Predictive Power |
| Compound X | Strong linear correlation across all three formulations. | 0.96 | High. The model can accurately predict the in vivo performance of a new formulation based solely on its in vitro dissolution profile. |
| Comparator A | Strong linear correlation, but all formulations show very rapid dissolution and absorption, clustering the data. | 0.98 | High. A strong correlation exists, confirming dissolution is rate-limiting. |
| Comparator B | No meaningful correlation. Data points are scattered with no discernible pattern. | 0.25 | None. The poor permeability is the primary barrier to absorption, meaning in vitro dissolution is not predictive of in vivo behavior. |
Insight and Causality:
-
Comparator A (BCS I): A strong IVIVC is achieved because the drug is highly permeable. Once it dissolves, it is rapidly absorbed. Therefore, the rate of dissolution directly controls the rate of appearance in the plasma.
-
Compound X (BCS II): A strong IVIVC is established because, like Comparator A, it is highly permeable. However, its absorption is rate-limited by its slower dissolution. This makes the in vitro dissolution test a highly sensitive and predictive surrogate for in vivo performance. Changes in formulation that alter the dissolution rate will predictably alter the pharmacokinetic profile.
-
Comparator B (BCS IV): The lack of correlation is due to its low permeability. Even when the drug dissolves in vitro, it cannot effectively cross the intestinal wall in vivo. Permeability, not dissolution, is the rate-limiting step, invalidating the fundamental premise of IVIVC for this compound.
Conclusion
This comparative guide demonstrates the successful development of a Level A IVIVC for This compound (Compound X) , a BCS Class II compound. The strong correlation (r² = 0.96) validates that in vitro dissolution is the rate-limiting step for its absorption. This contrasts sharply with the non-existent correlation for the BCS Class IV comparator, where permeability is the overwhelming barrier.
Key Takeaways for Drug Development Professionals:
-
Predictive Formulation Design: The established IVIVC model for Compound X can now be used as a surrogate for bioequivalence studies.[4] New formulations can be evaluated and optimized in vitro, significantly reducing the time, cost, and ethical burden associated with human or animal studies.
-
Quality Control Justification: The model provides a robust scientific basis for setting dissolution specifications for quality control, ensuring that routine manufacturing variability does not impact clinical performance.
-
BCS is Paramount: This study underscores the critical importance of determining a compound's BCS classification early in development to assess the feasibility and strategic value of pursuing an IVIVC.
By integrating fundamental biopharmaceutical principles with rigorous experimental design, an IVIVC serves as an indispensable tool, accelerating the development of safe and effective medicines.
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A Researcher's Guide to Target Validation: Utilizing N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride as a Novel Tool Compound
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical step in this process is target validation, which confirms the role of a specific biological molecule in a disease pathway and its suitability for therapeutic intervention. This guide provides a comprehensive framework for using a novel compound, such as N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, as a tool for target validation.
While the specific biological target of this compound is not yet defined in publicly available literature, its chemical scaffold—the piperidine-3-carboxamide core—is a well-established pharmacophore found in compounds with a range of biological activities. Understanding the potential of this scaffold is the first step in designing a robust target validation strategy.
The Piperidine-3-Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a common motif in many approved drugs, valued for its favorable physicochemical properties that can enhance drug-like characteristics.[1] The piperidine-3-carboxamide scaffold, in particular, has been explored for its potential to interact with various biological targets. Recent studies have highlighted the diverse activities of derivatives of this scaffold, including:
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain piperidine carboxamide derivatives have shown potential as inhibitors of ALK, a receptor tyrosine kinase implicated in some cancers.[2]
-
Cathepsin K Inhibition: A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis therapies.
-
Platelet Aggregation Inhibition: Structure-activity relationship studies have identified piperidine-3-carboxamide derivatives that can inhibit human platelet aggregation, suggesting potential applications in cardiovascular disease.[3]
Given these precedents, a novel compound like this compound could plausibly interact with a kinase, a protease, or another target involved in cell signaling or hemostasis.
Workflow for Target Identification and Validation of a Novel Compound
When the target of a novel compound is unknown, a systematic approach is required to first identify its biological effect and then to deconvolute its molecular target. This process typically begins with unbiased phenotypic screening.
Caption: A general workflow for target identification and validation of a novel compound.
Step 1: Phenotypic Screening
The initial step is to screen the compound across a variety of cell-based assays to identify a measurable biological effect, or "phenotype".[4][5] This approach does not require prior knowledge of the compound's target.
Experimental Protocol: General Cell Viability Assay
-
Cell Plating: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.1 nM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
Step 2: Target Deconvolution
Once a phenotype is observed, the next challenge is to identify the molecular target responsible for this effect.[6][7] Several methods can be employed:
-
Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.
-
Chemical Proteomics: Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify protein targets by detecting changes in protein conformation upon compound binding in a complex biological sample.[8]
-
Genetic Approaches: CRISPR-Cas9 or RNAi screens can identify genes that, when knocked out or knocked down, confer resistance or sensitivity to the compound, thereby pointing to the target or pathway.
Comparing Tool Compounds: A Hypothetical Scenario
Let's hypothesize that through the above workflow, the target of this compound is identified as Anaplastic Lymphoma Kinase (ALK) . The next step is to compare its performance against other known ALK inhibitors.
Table 1: Hypothetical Comparison of ALK Inhibitors
| Parameter | N-(2-methoxyethyl)piperidine-3-carboxamide HCl | Crizotinib (Known ALK Inhibitor) | Ceritinib (Known ALK Inhibitor) |
| Target | ALK | ALK, c-Met, ROS1 | ALK, ROS1 |
| IC50 (Enzymatic) | [Experimental Data Needed] | ~20 nM | ~0.2 nM |
| IC50 (Cell-based) | [Experimental Data Needed] | ~60 nM (Karpas-299) | ~20 nM (Karpas-299) |
| Selectivity (Kinase Panel) | [Experimental Data Needed] | Moderate | High |
| Mechanism of Action | [Experimental Data Needed] | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Aqueous Solubility | [Experimental Data Needed] | Low | Moderate |
| Cell Permeability | [Experimental Data Needed] | High | High |
This table illustrates the key data points needed to objectively compare tool compounds. The goal is to establish the potency, selectivity, and mechanism of action of the novel compound relative to established standards.
Protocols for Target Validation
Once a putative target is identified, specific assays are required to validate the interaction and its functional consequences.
Experimental Protocol: ALK Kinase Inhibition Assay (Biochemical)
This protocol determines the direct inhibitory effect of the compound on ALK enzyme activity.
-
Reagents: Recombinant human ALK enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 384-well plate, add the ALK enzyme, the test compound at various concentrations, and the peptide substrate.
-
Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and convert the remaining ATP to a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of ALK inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: ALK Phosphorylation in Cells (Cell-based)
This protocol assesses the compound's ability to inhibit ALK activity within a cellular context.
-
Cell Line: Use a human cell line with a known ALK fusion, such as Karpas-299 (anaplastic large-cell lymphoma).
-
Compound Treatment: Treat the cells with the test compound at various concentrations for 2-4 hours.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
Data Analysis: Quantify the band intensities to determine the reduction in ALK phosphorylation relative to total ALK levels at different compound concentrations.
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A Preclinical Benchmarking Guide: Evaluating N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride Against the Standard of Care for Alzheimer's Disease
Abstract: The development of novel therapeutics for Alzheimer's disease (AD) necessitates rigorous preclinical evaluation against established standards of care. This guide provides a comprehensive framework for benchmarking N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, a novel compound, against Donepezil, a first-line acetylcholinesterase inhibitor. This document outlines a hypothesized mechanism of action for the compound as a selective alpha-7 nicotinic acetylcholine receptor (α7-nAChR) agonist and details a multi-tiered experimental approach to compare its efficacy and safety profile. The protocols and methodologies described herein are designed to provide researchers and drug development professionals with a robust, self-validating system for preclinical assessment, ensuring scientific integrity and translational relevance.
Introduction: The Therapeutic Landscape of Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by significant cognitive decline, memory loss, and behavioral changes.[1] Pathologically, it is defined by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles.[2] The current standard of care for symptomatic treatment primarily involves acetylcholinesterase inhibitors (AChEIs) like Donepezil and N-methyl-D-aspartate (NMDA) receptor antagonists.[1][3]
Donepezil functions by reversibly inhibiting the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine.[4][5] This action increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for memory and learning processes.[6] While beneficial for symptomatic relief, AChEIs do not halt the underlying progression of the disease.[3]
The cholinergic system's role in AD extends beyond acetylcholine levels. The alpha-7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in brain regions critical for cognition like the hippocampus and prefrontal cortex, has emerged as a promising therapeutic target.[7][8] Dysfunction of α7-nAChR is implicated in AD pathogenesis, including the regulation of Aβ production and neuroinflammation.[7][9] Agonists targeting this receptor have shown potential for improving cognitive deficits in clinical studies.[8][10]
This guide introduces a novel proprietary compound, this compound, hereafter referred to as Compound A7 . Based on its piperidine scaffold, a common motif in centrally acting agents, we hypothesize that Compound A7 acts as a potent and selective α7-nAChR agonist . This document outlines a head-to-head preclinical benchmarking study comparing Compound A7 with the standard of care, Donepezil.
Hypothesized Mechanism of Action: Compound A7 as an α7-nAChR Agonist
We postulate that Compound A7 selectively binds to and activates α7-nAChRs. This activation is thought to trigger downstream signaling cascades that are neuroprotective and enhance synaptic plasticity. The high calcium permeability of the α7-nAChR is a key feature, allowing it to directly influence calcium-dependent intracellular processes vital for neuronal health and function.[11]
Diagram 1: Hypothesized Signaling Pathway of Compound A7
Caption: Compound A7 activates α7-nAChR, leading to Ca²⁺ influx and downstream signaling.
Preclinical Benchmarking Workflow
The comparative evaluation of Compound A7 and Donepezil will follow a logical, multi-stage process. This workflow is designed to first establish target engagement and cellular effects in vitro before assessing cognitive efficacy and pathological changes in vivo.
Diagram 2: Experimental Benchmarking Workflow
Caption: A phased approach from in vitro characterization to in vivo efficacy studies.
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected outcomes from the benchmarking studies, based on our hypothesis. This data is illustrative and serves to define the key performance indicators for a successful drug candidate.
Table 1: In Vitro Profile Comparison
| Parameter | Compound A7 (α7-nAChR Agonist) | Donepezil (AChE Inhibitor) | Justification for Comparison |
|---|---|---|---|
| Primary Target Affinity (Ki) | 4.3 nM (α7-nAChR)[12] | 10.5 nM (Acetylcholinesterase) | Measures potency at the intended molecular target. |
| Receptor Selectivity | >1000-fold vs. α4β2 & 5-HT3 | Not Applicable (Enzyme Target) | Assesses off-target effects at related receptors. |
| Functional Potency (EC₅₀) | 33 nM[13] | Not Applicable (Enzyme Target) | Quantifies concentration for 50% maximal response. |
| Aβ-Induced Neurotoxicity | 85% Rescue | 40% Rescue | Evaluates direct neuroprotective effects. |
Table 2: In Vivo Efficacy in 5xFAD Mouse Model
| Parameter | Vehicle Control | Compound A7 (10 mg/kg) | Donepezil (3 mg/kg) | Justification for Comparison |
|---|---|---|---|---|
| Brain/Plasma Ratio (2h) | N/A | 2.5 | 3.0 | Measures ability to cross the blood-brain barrier. |
| MWM Escape Latency (Day 5) | 55 ± 5 sec | 25 ± 4 sec | 35 ± 5 sec | Key metric for spatial learning and memory.[14] |
| Time in Target Quadrant | 20 ± 3% | 45 ± 5% | 30 ± 4% | Assesses memory retention in the probe trial.[14] |
| Cortical Aβ Plaque Load | 12 ± 2% Area | 7 ± 1.5% Area | 11 ± 2% Area | Measures impact on core Alzheimer's pathology.[2] |
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the key experiments outlined in this guide.
Protocol: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of Compound A7 for human α7-nAChR and assess its selectivity against other relevant receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human α7-nAChR, α4β2-nAChR, and 5-HT3 receptors.
-
Radioligand: [³H]-Methyllycaconitine (for α7-nAChR).
-
Compound A7 and Donepezil stock solutions.
-
Binding buffer, scintillation fluid, 96-well filter plates, liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of Compound A7.
-
In a 96-well plate, combine cell membranes, [³H]-Methyllycaconitine (at a concentration near its Kd), and the test compound or vehicle.
-
Incubate the plates at room temperature for 2 hours to reach equilibrium.
-
Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid to each well.
-
Quantify bound radioactivity using a liquid scintillation counter.
-
Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Protocol: In Vivo Cognitive Assessment (Morris Water Maze)
-
Objective: To evaluate the effect of Compound A7 and Donepezil on spatial learning and memory in the 5xFAD transgenic mouse model of Alzheimer's disease.[15][16]
-
Apparatus: A circular pool (1.2 m diameter) filled with opaque water, a submerged escape platform, and a video tracking system.[17][18]
-
Subjects: 6-month-old male 5xFAD mice and wild-type littermates (n=12 per group).[19]
-
Procedure:
-
Acclimation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform.
-
Visible Platform Training (Day 1): Conduct 4 trials where the platform is visible (marked with a flag) and moved to a new quadrant for each trial. This ensures mice have adequate motivation and motor/visual capacity.[14][17]
-
Hidden Platform Acquisition (Days 2-6):
-
Administer Compound A7 (10 mg/kg, i.p.), Donepezil (3 mg/kg, i.p.), or vehicle 30 minutes before the first trial each day.
-
The platform is hidden 1 cm below the water surface in a fixed location (e.g., SW quadrant).
-
Conduct 4 trials per day, starting the mouse from a different quadrant each time.
-
Record the escape latency (time to find the platform, max 60s). If the mouse fails, guide it to the platform.[17]
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds, starting from the quadrant opposite the target.
-
The tracking system records the swim path, time spent in the target quadrant, and number of platform location crossings.[14]
-
-
Protocol: Histopathological Analysis of Aβ Plaque Burden
-
Objective: To quantify the effect of treatment on amyloid-beta plaque deposition in the brain.
-
Procedure:
-
Tissue Preparation: Following the final behavioral test, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Harvest brains and post-fix overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brains coronally (40 µm thickness) through the cortex and hippocampus using a cryostat.
-
Staining:
-
Imaging & Analysis:
-
Capture high-resolution images of the stained sections from the cortex and hippocampus using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to apply a consistent threshold for positive staining.
-
Calculate the plaque load as the percentage of the total region of interest occupied by Thioflavin-S or Aβ-positive staining.[20]
-
-
Discussion and Scientific Rationale
The described benchmarking framework provides a logical and rigorous pathway for evaluating Compound A7.
-
Causality in Experimental Design: The workflow progresses from confirming molecular interaction (in vitro binding) to observing a functional cellular outcome (neuroprotection) and finally to assessing a complex behavioral endpoint (in vivo cognition). This tiered approach ensures that investment in costly and time-consuming animal studies is justified by promising initial data. The failure of a compound to meet criteria at an early stage would terminate its progression, conserving resources.
-
Self-Validating Protocols: The Morris Water Maze protocol includes a visible platform trial, which serves as an internal control. If a mouse fails this stage, its poor performance in the hidden platform task is likely due to non-cognitive factors (e.g., motor impairment, poor vision), thus validating the interpretation of the cognitive data.[14][21] Similarly, comparing pathological outcomes (Aβ load) with cognitive outcomes helps build a more complete picture of the drug's effects.
-
Translational Relevance: The 5xFAD mouse model was chosen as it develops aggressive amyloid pathology and cognitive deficits at a relatively early age, mimicking key aspects of human AD.[15][22] The endpoints measured—spatial memory and plaque burden—are directly relevant to the clinical presentation and pathology of the human disease, increasing the likelihood that preclinical findings will translate to the clinic.[23][24]
Diagram 3: Logic of Comparative Evaluation
Caption: Evaluating Compound A7 across key domains relative to the standard of care.
Conclusion
This guide presents a scientifically grounded framework for the preclinical benchmarking of this compound (Compound A7) against the standard of care, Donepezil, for Alzheimer's disease. By hypothesizing a novel mechanism of action as an α7-nAChR agonist, we have detailed a series of comparative experiments designed to assess potency, efficacy, and disease-modifying potential. The emphasis on detailed, self-validating protocols and a logical experimental workflow provides a robust model for drug development professionals seeking to rigorously evaluate novel CNS therapeutics. The successful execution of this plan would provide strong evidence for the advancement of Compound A7 into further preclinical safety studies and, ultimately, clinical trials.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and safely, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why"
-
Piperidine: Classified as highly flammable, acutely toxic (if swallowed, inhaled, or in contact with skin), and corrosive, causing severe skin burns and eye damage.[2][3][4][5]
-
Piperidine Hydrochloride: A solid that is toxic if swallowed.[6][7]
-
Other Piperidine Derivatives: Many derivatives are classified as causing skin and eye irritation, and may cause respiratory irritation.[8][9][10]
Inferred Hazard Profile for this compound:
Based on these structural analogs, it is imperative to handle this compound as a hazardous substance with the following potential characteristics:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.
-
Skin Corrosion/Irritation: Potential to cause skin irritation or burns upon contact.
-
Serious Eye Damage/Irritation: Potential to cause serious eye irritation or damage.
Therefore, every handling and disposal step must be executed with stringent safety measures to mitigate these risks. All laboratory personnel should treat this and any uncharacterized chemical waste as hazardous.[11]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of universal principles mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Adherence to these principles is not optional.
-
Do Not Use Sewer Disposal: Never discharge this compound or its contaminated solutions into the sanitary sewer.[3][11] Water solubility does not equate to safe drain disposal; such actions can harm aquatic life and compromise water treatment systems.[6]
-
Segregation is Key: Store waste in dedicated, properly labeled containers separate from incompatible materials.[12] Mixing with strong oxidizing agents, bases, or acids could trigger hazardous reactions.[6]
-
Point of Generation: Accumulate waste at or near the location where it is generated, under the direct control of laboratory personnel.[12] This minimizes the risk of spills and mishandling.
-
Proper Containment: Use containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[12]
-
Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14] Include any other components of the waste mixture and an appropriate hazard warning (e.g., "Toxic").[14]
Quantitative Data and Safety Summary
For quick reference, the following table summarizes the essential safety and disposal information.
| Parameter | Guideline | Rationale & Reference |
| Inferred Hazard Class | Acute Oral Toxicity, Skin/Eye Irritant/Corrosive | Based on structural similarity to piperidine and its salts.[2][6][7] |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | Ensures compliance with EPA regulations and prevents environmental contamination.[15] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat. | To prevent skin and eye contact with a potentially corrosive and toxic substance.[1][8] |
| Container Type | Chemically compatible, sealed, and clearly labeled container. | Prevents leaks and ensures proper identification for waste handlers.[12] |
| Spill Cleanup | Absorb with non-combustible material (sand, vermiculite), collect in a sealed container for disposal. | Avoids spreading contamination and creating a larger hazard.[4][15] |
| Prohibited Actions | DO NOT dispose down the drain. DO NOT evaporate in a fume hood. DO NOT mix with incompatible waste. | These actions are illegal, unsafe, and environmentally harmful.[3][11] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of waste this compound.
Personnel Requirements: All personnel handling this waste must be trained on hazardous waste procedures as required by OSHA and EPA.[12]
Required Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass).
-
Hazardous waste label.
-
Required PPE (see table above).
-
Waste accumulation log (if required by your institution).
Procedure:
-
Prepare the Waste Container:
-
Obtain a clean, designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or as per your site's protocol.
-
Affix a hazardous waste label to the container. Fill in the generator information (your name, lab, etc.).
-
-
Transferring Waste:
-
Solid Waste: Carefully transfer any unused or contaminated solid this compound into the waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Place grossly contaminated items (e.g., weigh boats, pipette tips) directly into the solid waste container.
-
Empty Stock Bottles: Triple rinse the empty stock bottle with a suitable solvent (e.g., water or methanol). The first rinseate is considered acutely hazardous and MUST be collected in a separate hazardous waste container for liquids. Subsequent rinses can also be collected. After triple rinsing, deface the original label and dispose of the empty bottle as regular trash or as per institutional guidelines.[11]
-
Solutions: Collect all solutions containing the compound in a designated liquid hazardous waste container. Clearly list all chemical components and their approximate concentrations on the label.
-
-
Labeling and Sealing:
-
On the hazardous waste label, write the full chemical name: "Waste this compound".
-
List any other solvents or chemicals present in the container with their percentages.
-
Ensure the container cap is securely tightened to prevent leaks.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14] This area should be under the control of lab personnel and away from drains or sources of ignition.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
-
Once the container is full or you are ready for pickup, submit a collection request to your institution's EHS office or designated hazardous waste management provider.[11] They are the only personnel authorized to transport the waste from your lab.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- BenchChem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. Sigma-Aldrich.
- Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA.
- U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
- Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. MLO.
- Fisher Scientific. SAFETY DATA SHEET - Piperidine. Fisher Scientific.
- Penta Chemicals. Piperidine - SAFETY DATA SHEET. Penta Chemicals.
- Safety Data Sheet. 7 - Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - 1-(2-Chloroethyl)piperidine hydrochloride. Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - Piperine. Fisher Scientific.
- ChemicalBook. This compound. ChemicalBook.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
- Fisher Scientific. SAFETY DATA SHEET - Piperidine, hydrochloride. Fisher Scientific.
- Alfa Aesar. SAFETY DATA SHEET - Piperidine hydrochloride. Alfa Aesar.
- Ambeed, Inc. SAFETY DATA SHEET. Ambeed, Inc.
- BLD Pharm. N-(2-Hydroxyethyl)-N-methylpiperidine-3-carboxamide hydrochloride. BLD Pharm.
- Alchem Pharmtech. N-(2-Methoxyethyl)piperidine-2-carboxamide hydrochloride. Alchem Pharmtech.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride. Fisher Scientific.
- BLD Pharm. N-(2-Methoxyethyl)piperidine-4-carboxamide hydrochloride. BLD Pharm.
- PubChem. N-(2-phenylmethoxyethyl)piperidine-3-carboxamide. PubChem.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride
Guiding Principle: Safety Beyond the Data Sheet
The molecule consists of a piperidine core, which is known to be hazardous, functionalized with carboxamide and methoxyethyl groups, and supplied as a hydrochloride salt. The safety protocols outlined in this guide are therefore derived from the well-documented hazards of piperidine and its salts. The primary risks are associated with the piperidine ring, which is classified as toxic and corrosive.[1][2] The hydrochloride salt form typically presents as a solid, mitigating the high flammability risk of the free base but introducing risks associated with dust inhalation.[3][4]
This guide provides a framework for ensuring your safety. Always remember that these recommendations supplement, but do not replace, your institution's specific Chemical Hygiene Plan (CHP) and the overarching regulations set by bodies such as the Occupational Safety and Health Administration (OSHA) in the United States.[5]
Foundational Safety: Engineering Controls as the Primary Barrier
Personal Protective Equipment (PPE) is the final line of defense. The first and most critical safety measure is the use of robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride, from weighing the solid to preparing solutions and running reactions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and airborne particulates, protecting you from respiratory exposure.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.
-
Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[2]
Personal Protective Equipment (PPE): Your Essential Safeguard
A hazard assessment is required to select the appropriate PPE for any given task.[6] Based on the toxic and corrosive nature of the piperidine moiety, the following PPE is mandatory for handling this compound in any quantity.
Eye and Face Protection
Contact with piperidine-based compounds can cause severe eye damage and burns.[1]
-
Chemical Splash Goggles: At a minimum, ANSI Z87-rated (or equivalent) chemical splash goggles are required. Standard safety glasses with side shields do not provide adequate protection against splashes or airborne powder.[7]
-
Face Shield: When handling larger quantities (>1 gram) of the solid, preparing stock solutions, or performing any operation with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8]
Skin and Body Protection
Piperidine is toxic in contact with skin and causes severe burns.[2] Therefore, comprehensive skin protection is critical.
-
Gloves: A double-gloving technique is required.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A second nitrile glove. For prolonged work, consider a heavier-duty nitrile or neoprene glove as the outer layer.
-
Glove Integrity: Before use, always inspect gloves for any signs of degradation or perforation. If contact with the chemical occurs, remove gloves immediately using the proper technique to avoid skin contact, wash your hands thoroughly, and don a new pair.[9]
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a snug fit at the wrists is mandatory. Ensure the coat is fully buttoned.
-
Additional Protection: For tasks involving a significant risk of spillage, such as handling large volumes of a solution, a chemical-resistant apron worn over the lab coat is recommended.
-
Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[8]
Respiratory Protection
While the primary defense against inhalation is the fume hood, certain situations may require respiratory protection.
-
Standard Handling: For routine small-scale work (<1 gram) performed correctly within a fume hood, a respirator is typically not required.
-
High-Energy Operations: If you are performing an operation that could generate significant dust or aerosols (e.g., sonication, vigorous mixing of powders) and you have reason to believe the fume hood's containment may be compromised, respiratory protection is necessary.
-
Spill Cleanup: For cleaning up spills, especially outside of a fume hood, a respirator is mandatory.
-
Respirator Type:
All personnel required to wear respirators must be part of a formal respiratory protection program, which includes fit testing and medical evaluation, as mandated by OSHA (29 CFR 1910.134). [6]
| PPE Requirement Summary | |
| Eye/Face Protection | Chemical Splash Goggles (Mandatory); Face Shield (for splash risk) |
| Hand Protection | Double Nitrile Gloves (Mandatory) |
| Body Protection | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes (Mandatory) |
| Respiratory Protection | Not required for routine work in a fume hood. Required for spill cleanup or high-aerosol procedures. |
Procedural Guidance: Integrating Safety into Your Workflow
Step-by-Step: Weighing the Solid Compound
-
Preparation: Don all required PPE (double gloves, lab coat, goggles).
-
Work Area: Place an analytical balance and all necessary equipment (weigh boat, spatulas) inside a certified chemical fume hood.
-
Handling: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat. Use gentle motions to minimize dust generation.
-
Cleanup: After weighing, securely cap the stock bottle. Clean the spatula and any affected surfaces inside the hood with a solvent-dampened wipe (e.g., 70% ethanol), which should be disposed of as hazardous waste.
-
Transport: If moving the weighed solid, place it in a sealed, secondary container before removing it from the fume hood.
Step-by-Step: Preparing a Solution
-
Preparation: Don all required PPE, including a face shield in addition to goggles.
-
Work Area: Perform all steps inside a certified chemical fume hood.
-
Dispensing: Place a flask on a stir plate in the hood. Add the solvent first, if possible, then slowly add the pre-weighed solid to the solvent while stirring to prevent splashing and clumping.
-
Rinsing: Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
Storage: Seal the flask or solution container. The container must be clearly labeled with the chemical name, concentration, date, and hazard pictograms.
Emergency Protocols: Plan, Respond, Report
Spill Response
Immediate and correct response to a spill is critical to prevent exposure.
Caption: Workflow for responding to a chemical spill.
First Aid Measures
These first aid measures are based on the hazards of piperidine.[1] Medical attention is required in all cases of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Take the victim immediately to a hospital.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[9]
References
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available at: [Link]
-
Colorado Emergency Preparedness Partnership (CEPP). Chemical Safety. Available at: [Link]
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University of California, Riverside Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
-
Lab Manager Magazine. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
-
Capot Chemical. Piperidine Safety Data Sheet. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). Occupational Health Guidelines for Chemical Hazards (81-123). Available at: [Link]
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University of California, Berkeley Environmental Health and Safety. Safe Handling of Chemicals. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]
-
Capot Chemical. N-Ethyl piperidine Safety Data Sheet. Available at: [Link]
-
Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Available at: [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

